(3-Chloroisoquinolin-6-yl)boronic acid
Description
Properties
IUPAC Name |
(3-chloroisoquinolin-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-9-4-7-3-8(10(13)14)2-1-6(7)5-12-9/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJPJGXLCGBLRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC(=NC=C2C=C1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(3-Chloroisoquinolin-6-yl)boronic acid: A Technical Guide for Advanced Synthesis
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel chemical entities. (3-Chloroisoquinolin-6-yl)boronic acid has emerged as a particularly valuable reagent, offering a unique convergence of functionalities within a single, stable scaffold. Its isoquinoline core is a privileged structure, frequently encountered in biologically active natural products and synthetic pharmaceuticals. The chlorine atom at the 3-position and the boronic acid at the 6-position provide two orthogonal handles for sequential, site-selective modifications.
This guide provides an in-depth technical overview of this compound for researchers, chemists, and drug development professionals. We will move beyond simple catalog data to explore the causality behind its synthesis, its nuanced applications in cross-coupling chemistry, and the critical considerations for its handling, stability, and analytical characterization. The overarching goal is to equip the practicing scientist with the field-proven insights necessary to effectively integrate this versatile building block into their research and development workflows.
Core Physicochemical & Structural Properties
A comprehensive understanding of a reagent's fundamental properties is the bedrock of its successful application. The key attributes of this compound are summarized below.
| Property | Value | Source / CAS Number |
| Molecular Formula | C₉H₇BClNO₂ | [1][2] |
| Molecular Weight | 207.42 g/mol | [1][2][3] |
| CAS Number | 1800483-72-0 | [1][2] |
| Appearance | Typically an off-white to pale solid | General Knowledge |
| Purity | ≥95% (Commercially available) |
The structure combines the electron-withdrawing nature of the chloro-substituted pyridine ring with the versatile reactivity of the arylboronic acid, making it an intriguing substrate for exploring structure-activity relationships (SAR) in drug discovery programs.
Synthesis of this compound: A Methodological Deep Dive
The preparation of heteroaryl boronic acids requires careful control of reaction conditions to prevent decomposition and side reactions. A common and effective strategy involves a lithium-halogen exchange followed by borylation.[4][5]
Causality in Synthetic Design
The choice of a lithium-halogen exchange followed by quenching with a borate ester is driven by several factors:
-
Efficiency: This pathway is often high-yielding and can be performed at low temperatures, which is crucial for maintaining the integrity of sensitive functional groups.
-
Regioselectivity: Starting from a halogenated precursor (e.g., 6-bromo-3-chloroisoquinoline) ensures the boronic acid moiety is installed at the desired position with high fidelity.
-
Reagent Choice:
-
Organolithium Reagent (e.g., n-BuLi): Provides a rapid and clean lithium-halogen exchange. The reaction is typically conducted at very low temperatures (e.g., -78 °C) to prevent side reactions, such as addition to the isoquinoline nitrogen or reaction with the chloro-substituent.
-
Borate Ester (e.g., Triisopropyl borate): Acts as the boron source. It is an effective electrophile that readily traps the transient organolithium intermediate.[6][7]
-
Aqueous Acidic Workup: Hydrolyzes the resulting boronate ester to the desired boronic acid.
-
Visualizing the Synthetic Workflow
Caption: Generalized workflow for the synthesis of arylboronic acids.
Detailed Experimental Protocol (Representative)
This protocol is a representative example based on established literature procedures for analogous compounds and should be adapted and optimized.[4]
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-bromo-3-chloroisoquinoline (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour at this temperature.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir overnight.
-
Quench and Hydrolysis: Cool the reaction to 0 °C and slowly quench by adding 2 M aqueous HCl. Stir vigorously for 1-2 hours until hydrolysis is complete (monitor by TLC or LC-MS).
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude solid can be purified by trituration with a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography to yield the final product.
Key Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl structures.
Mechanistic Considerations for High-Yield Coupling
The success of a Suzuki coupling involving a heteroaryl boronic acid hinges on navigating a delicate catalytic cycle while minimizing side reactions, particularly protodeboronation.[9]
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos, PPh₃) is typical. The ligand's role is critical: it stabilizes the palladium center, facilitates oxidative addition, and influences the rate of reductive elimination. For heteroaryl couplings, electron-rich, bulky phosphine ligands are often preferred to promote the desired reaction pathway.[10][11]
-
Base Selection: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is not merely a spectator. It activates the boronic acid by forming a more nucleophilic boronate species, which is essential for efficient transmetalation to the palladium center.
-
Solvent Choice: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is common, as water can aid in dissolving the base and facilitating the formation of the active boronate.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki Coupling
This protocol describes a general procedure for coupling this compound with an aryl bromide.
-
Reagent Preparation: In a reaction vessel, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Catalyst Loading: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) to the vessel.
-
Solvent Addition & Degassing: Add the solvent system (e.g., 1,4-dioxane and water, 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography to isolate the desired biaryl compound.
Stability, Handling, and Analytical Characterization
Boronic acids are susceptible to several decomposition pathways that can compromise their purity and reactivity.[12] A self-validating protocol demands rigorous attention to these factors.
Major Decomposition Pathways
-
Protodeboronation: The cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often accelerated by acidic or basic conditions, transition metals, and the presence of water.[13] Heteroaryl boronic acids can be particularly prone to this pathway.
-
Oxidation: Conversion of the boronic acid to a phenol. This can be mediated by atmospheric oxygen or other oxidants.[14]
-
Boroxine Formation: Dehydration of three boronic acid molecules to form a stable, six-membered cyclic anhydride called a boroxine. While this process is reversible upon addition of water, it alters the stoichiometry of the reagent.[15]
Best Practices for Storage and Handling
-
Storage: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place (refrigeration is recommended).
-
Handling: Minimize exposure to atmospheric air and moisture. Use in a well-ventilated fume hood. For long-term storage or for highly sensitive applications, consider converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester.
Analytical Quality Control
Verifying the purity and identity of this compound is critical before its use.
-
LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful tool for assessing purity, identifying impurities (e.g., the corresponding phenol from oxidation or the deboronated isoquinoline), and monitoring reaction progress.[16][17]
-
NMR Spectroscopy: ¹H and ¹³C NMR confirm the structure of the organic framework, while ¹¹B NMR can provide information about the boron environment and help distinguish between the boronic acid and its boroxine form.
-
HPLC: High-Performance Liquid Chromatography with UV detection is the standard method for quantitative purity analysis.
Safety and Toxicology: A Regulatory Perspective
In the context of drug development, residual starting materials and intermediates are a major concern. Arylboronic acids have been identified as a class of compounds that may be weakly mutagenic in microbial assays, classifying them as potential genotoxic impurities (PGIs).[13][18]
Risk Mitigation and Control Strategies
Regulatory bodies require stringent control of PGIs in active pharmaceutical ingredients (APIs).[19][20] The acceptable intake of a genotoxic impurity is often limited to a Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day .[20] Therefore, robust strategies must be in place to remove residual this compound from the final product.
-
Purification: Multiple crystallizations of the API are often effective at purging residual boronic acids.
-
Scavenging Resins: Resins functionalized with diol groups (e.g., diethanolamine) can selectively bind to and remove boronic acids from solution.[13]
-
Chemical Degradation: A basic wash or extending reaction workup conditions can sometimes promote the decomposition (deboronation) of the residual boronic acid to its less harmful arene counterpart.[13]
-
Process Optimization: The most effective strategy is to design the synthetic process to consume the boronic acid completely, minimizing its presence in the final API.
Conclusion
This compound is more than a simple catalog chemical; it is a sophisticated synthetic tool that offers strategic advantages in the assembly of complex molecules. Its effective use, however, demands a deep understanding of its synthesis, reactivity, and inherent instabilities. By applying the principles of mechanistic causality to its application in Suzuki-Miyaura coupling, adhering to rigorous standards for handling and characterization, and maintaining a keen awareness of its regulatory implications as a potential impurity, researchers can fully leverage the synthetic power of this versatile building block. This guide serves as a foundational resource to facilitate that goal, bridging the gap between theoretical knowledge and practical, reliable execution in the laboratory.
References
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Bureš, F. (2017). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. Available at: [Link]
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Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Available at: [Link]
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ResearchGate. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids. Available at: [Link]
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MDPI. (2023). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Molecules, 28(21), 7421. Available at: [Link]
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ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a. Available at: [Link]
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RSC Publishing. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 7(18), 7576-7583. Available at: [Link]
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Canadian Science Publishing. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]
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Cnsreagent. (n.d.). This compound | CAS:1800483-72-0. Available at: [Link]
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Frontier Specialty Chemicals. (n.d.). 3-CHLOROISOQUINOLIN-6-BORONIC ACID CAS:1800483-72-0. Available at: [Link]
-
ACS Publications. (2022). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters, 24(1), 225-230. Available at: [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]
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NIH. (n.d.). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 73(10), 3293-3298. Available at: [Link]
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PNAS. (2018). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 115(34), 8539-8544. Available at: [Link]
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ResearchGate. (n.d.). Properties of a Model Aryl Boronic Acid and Its Boroxine. Available at: [Link]
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ACS Publications. (2022). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. The Journal of Organic Chemistry, 87(2), 1145-1153. Available at: [Link]
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ResearchGate. (n.d.). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Available at: [Link]
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Wiley Online Library. (2012). The Development of Boronic Acids as Sensors and Separation Tools. The Chemical Record, 12(4), 373-388. Available at: [Link]
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NIH. (n.d.). Synthesis of biologically active boron-containing compounds. Future Medicinal Chemistry, 4(13), 1649-1675. Available at: [Link]
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Wikipedia. (n.d.). Boronic acid. Available at: [Link]
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Semantic Scholar. (n.d.). The assessment of impurities for genotoxic potential and subsequent control in drug substance and drug product. Available at: [Link]
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ResearchGate. (n.d.). Genotoxic Impurities: A Regulatory Toxicology Commentary on Recent Articles in Organic Process Research & Development. Available at: [Link]
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Asian Journal of Pharmaceutical Research. (2020). A Brief Review on Genotoxic impurities in Pharmaceuticals. Asian J. Pharm. Res., 10(2), 121-125. Available at: [Link]
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Organic Syntheses. (n.d.). 3-pyridylboronic acid. Available at: [Link]
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JETIR. (n.d.). SCOPE OF FINDING GENETOXIC IMPURITIES IN PHARMACEUTICALS. JETIR, 6(5). Available at: [Link]
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MDPI. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 26(23), 7328. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Available at: [Link]
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An In-Depth Technical Guide to the Synthesis of (3-Chloroisoquinolin-6-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (3-Chloroisoquinolin-6-yl)boronic Acid in Modern Drug Discovery
This compound is a key building block in contemporary medicinal chemistry. Its unique trifunctional nature, featuring a reactive boronic acid moiety, a synthetically versatile chloro-substituent, and a biologically relevant isoquinoline core, makes it an invaluable synthon for the construction of complex molecular architectures. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile formation of carbon-carbon bonds. The chloro-group at the 3-position offers an additional handle for nucleophilic substitution or further cross-coupling reactions, allowing for late-stage diversification of drug candidates. The isoquinoline scaffold itself is a privileged structure, present in a multitude of natural products and clinically approved drugs, often imparting favorable pharmacokinetic and pharmacodynamic properties.
This guide provides a comprehensive overview of a robust and adaptable synthetic pathway to this compound, detailing the critical experimental parameters and the underlying chemical principles.
Retrosynthetic Analysis: A Strategic Deconstruction
A logical retrosynthetic analysis of this compound points to a two-step sequence from a key intermediate, 6-bromo-3-chloroisoquinoline. The boronic acid functionality can be installed via a palladium-catalyzed Miyaura borylation of the corresponding aryl bromide. The synthesis of 6-bromo-3-chloroisoquinoline can be envisioned through the construction of the isoquinoline core from acyclic precursors, followed by a targeted chlorination.
Caption: Retrosynthetic pathway for this compound.
Part 1: Synthesis of the Key Precursor: 6-Bromo-3-chloroisoquinoline
The synthesis of the pivotal intermediate, 6-bromo-3-chloroisoquinoline, is a multi-step process that begins with the construction of the 6-bromoisoquinoline core, followed by selective chlorination at the 3-position.
Step 1.1: Synthesis of 6-Bromoisoquinoline
The construction of the 6-bromoisoquinoline scaffold can be efficiently achieved through a Pomeranz-Fritsch-type reaction, starting from commercially available 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal.[1]
Experimental Protocol:
-
Formation of the Schiff Base: In a round-bottom flask equipped with a Dean-Stark apparatus, a mixture of 4-bromobenzaldehyde (1.0 eq.), aminoacetaldehyde dimethyl acetal (1.0 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed until the theoretical amount of water is collected. The solvent is then removed under reduced pressure to yield the crude Schiff base.
-
Cyclization: The crude Schiff base is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -10 °C. Ethyl chloroformate (1.1 eq.) is added, and the mixture is stirred for 10 minutes. Subsequently, trimethyl phosphite (1.1 eq.) is added dropwise, and the reaction is stirred at room temperature for 10 hours.
-
Ring Closure and Aromatization: After removing the solvent, the residue is dissolved in anhydrous dichloromethane (DCM). The solution is cooled to 0 °C, and titanium tetrachloride (4.0 eq.) is added dropwise. The reaction mixture is then stirred at 40 °C for several days until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction is quenched by pouring it into ice water, and the pH is adjusted to 8-9 with a 6N NaOH solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are then extracted with 3M HCl. The acidic aqueous layer is basified to pH 7-8 with 3N NaOH and extracted with ethyl acetate. The final organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to afford 6-bromoisoquinoline.[1]
Step 1.2: Chlorination of 6-Bromoisoquinoline
The introduction of a chlorine atom at the 3-position of the isoquinoline ring can be achieved via a two-step sequence involving N-oxidation followed by chlorination. A similar strategy has been reported for the synthesis of 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, suggesting its applicability here.[2]
Experimental Protocol:
-
N-Oxidation: 6-Bromoisoquinoline (1.0 eq.) is dissolved in a suitable solvent such as acetic acid or dichloromethane. An oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid is added portion-wise at 0 °C. The reaction is then stirred at room temperature until complete conversion to the N-oxide is observed.
-
Chlorination: The isolated 6-bromoisoquinoline-N-oxide is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). The reaction is typically heated to reflux until the starting material is consumed.
-
Work-up and Purification: After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide). The aqueous layer is extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are dried, concentrated, and the crude 6-bromo-3-chloroisoquinoline is purified by column chromatography.
An alternative and more direct approach for the chlorination of a similar quinoline system involves the use of N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide.[2] This method may also be applicable to 6-bromoisoquinoline.
Data Summary for 6-Bromo-3-chloroisoquinoline Synthesis:
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1.1 | 4-Bromobenzaldehyde, Aminoacetaldehyde dimethyl acetal, TiCl₄ | Toluene, THF, DCM | -10 to 40 | 30-40[1] |
| 1.2 | 6-Bromoisoquinoline, m-CPBA, POCl₃ | Acetic Acid, neat | 0 to reflux | 60-80 (estimated) |
Part 2: Miyaura Borylation of 6-Bromo-3-chloroisoquinoline
The cornerstone of this synthesis is the Miyaura borylation, a powerful palladium-catalyzed cross-coupling reaction that converts the aryl bromide to a boronic acid ester.[3] This reaction is highly valued for its mild conditions and broad functional group tolerance.[4]
Caption: Catalytic cycle of the Miyaura borylation reaction.
The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a diboron reagent and reductive elimination to yield the desired boronate ester and regenerate the active catalyst.[4] The choice of base is critical; a mild base like potassium acetate (KOAc) is often preferred to prevent the premature hydrolysis of the boronate ester and to avoid a competing Suzuki coupling side reaction.[5]
Experimental Protocol:
-
Reaction Setup: A mixture of 6-bromo-3-chloroisoquinoline (1.0 eq.), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 eq.), and potassium acetate (KOAc) (2.0-3.0 eq.) is placed in an oven-dried Schlenk flask. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: A palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%), is added, followed by an anhydrous, degassed solvent like 1,4-dioxane or dimethylformamide (DMF).
-
Reaction: The mixture is heated to 80-100 °C and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, this compound pinacol ester, is then purified by column chromatography on silica gel.
Data Summary for Miyaura Borylation:
| Catalyst | Base | Boron Source | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(dppf)Cl₂ | KOAc | B₂pin₂ | 1,4-Dioxane | 80-100 | 70-90 (estimated) |
Part 3: Hydrolysis of the Pinacol Boronate Ester
The final step in the synthesis of this compound is the hydrolysis of the pinacol ester. This can be achieved under acidic or basic conditions, or through a two-step procedure involving the formation of a trifluoroborate salt.[4][6]
Caption: Common methods for the hydrolysis of pinacol boronate esters.
Experimental Protocol (Acidic Hydrolysis):
-
This compound pinacol ester (1.0 eq.) is dissolved in a mixture of acetone or THF and 1N aqueous HCl.
-
The reaction mixture is stirred at room temperature for several hours until the hydrolysis is complete.
-
The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude this compound.
-
The product can be further purified by recrystallization or by washing with a non-polar solvent to remove any remaining pinacol.
Alternative Two-Step Hydrolysis via Trifluoroborate Salt:
For substrates that are sensitive to acidic or basic conditions, a milder two-step deprotection can be employed.[6]
-
Formation of the Trifluoroborate Salt: The pinacol ester is treated with an excess of potassium hydrogen fluoride (KHF₂) in a mixture of methanol and water. The resulting potassium trifluoroborate salt is typically crystalline and can be isolated by filtration.
-
Hydrolysis of the Trifluoroborate Salt: The isolated trifluoroborate salt is then treated with an aqueous acid (e.g., HCl) to afford the final boronic acid.
Conclusion: A Versatile Pathway to a Key Synthetic Intermediate
The synthetic pathway detailed in this guide provides a robust and adaptable route to this compound, a valuable building block for drug discovery and development. By leveraging a Pomeranz-Fritsch-type isoquinoline synthesis, a strategic chlorination, and a reliable Miyaura borylation, researchers can access this important synthon in good overall yields. The experimental protocols provided, based on well-established chemical principles and analogous transformations, offer a solid foundation for the successful synthesis of this and related compounds. Careful optimization of reaction conditions and purification procedures will be key to achieving high purity and maximizing yields in a laboratory setting.
References
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-
Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
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Murphy, C. L. W. (2014). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. UC Santa Cruz Electronic Theses and Dissertations. [Link]
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Darses, B., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC. [Link]
-
Wikipedia. Miyaura borylation. [Link]
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An In-Depth Technical Guide to the Properties and Applications of 3-Chloroisoquinoline Boronic Acids
This guide provides a comprehensive technical overview of 3-chloroisoquinoline boronic acids, a class of chemical compounds with significant potential in drug discovery and materials science. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, properties, and applications of these versatile building blocks.
Introduction: The Strategic Fusion of Isoquinoline, Chlorine, and Boronic Acid
The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and pharmaceuticals, valued for its ability to interact with a wide range of biological targets. The incorporation of a chlorine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity and metabolic stability. When combined with a boronic acid group, a versatile functional handle for carbon-carbon bond formation, the resulting 3-chloroisoquinoline boronic acid becomes a powerful tool in medicinal chemistry and materials science.
Boronic acids and their derivatives are renowned for their utility in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for constructing biaryl structures.[1] These compounds are generally stable, exhibit low toxicity, and are compatible with a wide array of functional groups, making them ideal for late-stage functionalization in complex syntheses.[2] The 3-chloroisoquinoline boronic acid scaffold, therefore, offers a unique combination of a biologically relevant core, a metabolically influential halogen, and a synthetically versatile coupling partner.
Synthesis of 3-Chloroisoquinoline Boronic Acids
The synthesis of 3-chloroisoquinoline boronic acids can be approached in a two-stage process: the preparation of the 3-chloroisoquinoline core followed by the introduction of the boronic acid functionality.
Part 1: Synthesis of the 3-Chloroisoquinoline Precursor
A common route to 3-chloroisoquinoline involves the reduction of 1,3-dichloroisoquinoline. This precursor can be synthesized according to established methods. The subsequent reduction is typically achieved using a mixture of acetic acid, hydrogen iodide, and red phosphorus.[3]
Experimental Protocol: Synthesis of 3-Chloroisoquinoline [3]
-
Combine 1,3-dichloroisoquinoline (26.0 g), acetic acid (125 ml), hydrogen iodide (55 ml), and red phosphorus (9.0 g) in a suitable reaction vessel equipped with a stirrer and condenser.
-
Heat the mixture to 170°C with stirring for 3 hours.
-
After cooling, pour the reaction mixture into ice-water.
-
Neutralize the aqueous mixture with aqueous sodium hydroxide.
-
Extract the product with dichloromethane.
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield a crude oil.
-
Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to obtain 3-chloroisoquinoline.
Part 2: Introduction of the Boronic Acid Group
With the 3-chloroisoquinoline core in hand, the boronic acid group can be introduced via several methods. Two of the most promising contemporary strategies are iridium-catalyzed C-H borylation and lithiation-borylation.
Strategy A: Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of C-H bonds in heteroarenes.[4][5] The regioselectivity of this reaction on quinoline and isoquinoline systems is influenced by a combination of steric and electronic factors.[5] For 3-chloroisoquinoline, borylation is expected to occur at positions that are sterically accessible and electronically activated.
Proposed Experimental Protocol: Iridium-Catalyzed C-H Borylation of 3-Chloroisoquinoline
-
In a glovebox, combine 3-chloroisoquinoline (1.0 mmol), bis(pinacolato)diboron (B₂pin₂) (1.2 mmol), [Ir(COD)OMe]₂ (1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%) in a reaction vial.
-
Add anhydrous tetrahydrofuran (THF) (5 mL).
-
Seal the vial and heat the reaction mixture at 80°C for 16 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The resulting pinacol boronate ester can be purified by column chromatography on silica gel.
-
Hydrolysis of the pinacol ester to the corresponding boronic acid can be achieved by treatment with an aqueous acid, such as HCl.
Causality Behind Experimental Choices: The use of an iridium catalyst with a bipyridine ligand is standard for C-H borylation, as it has been shown to be effective for a wide range of heterocyclic substrates.[4] Bis(pinacolato)diboron is a common, stable source of boron. The reaction is performed under inert conditions to prevent degradation of the catalyst and reagents.
Diagram of Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for 3-chloroisoquinoline boronic acid.
Strategy B: Lithiation-Borylation
An alternative approach involves a lithiation-borylation sequence. This method is particularly useful if a specific regioisomer is desired and can be accessed through directed ortho-metalation or halogen-metal exchange. For 3-chloroisoquinoline, direct lithiation may be challenging, but if a suitable directing group is present, or if another halide is available for exchange, this can be a viable route.[2][6]
Physicochemical Properties
| Property | Estimated Value/Information | Justification |
| Molecular Formula | C₉H₇BClNO₂ | Based on the structure of 3-chloroisoquinolin-8-yl boronic acid. |
| Molecular Weight | ~207.42 g/mol | Calculated from the molecular formula.[7] |
| Appearance | Expected to be a white to off-white solid | Typical for aryl boronic acids. |
| pKa | ~8-9 | The pKa of a typical aryl boronic acid is around 9.[8] The electron-withdrawing nature of the isoquinoline ring and the chlorine atom may slightly lower this value. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols. | Boronic acids generally have limited aqueous solubility but dissolve in organic solvents.[9] |
| Stability | Prone to dehydration to form boroxines, especially upon heating. Can be stabilized as boronate esters (e.g., pinacol or MIDA esters). | A common characteristic of boronic acids.[8] |
Reactivity and Applications
The primary application of 3-chloroisoquinoline boronic acids is in the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the boronic acid and an organic halide or triflate.[10] The presence of both a chlorine atom and a boronic acid on the same molecule opens up possibilities for sequential, site-selective cross-coupling reactions.
The Suzuki-Miyaura Coupling Reaction
The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[4] The presence of a base is crucial for the transmetalation step, as it activates the boronic acid.[10]
Diagram of a Typical Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling of 3-chloroisoquinoline boronic acid.
Proposed Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add the 3-chloroisoquinoline boronic acid (1.0 mmol), the aryl halide (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base such as K₂CO₃ (2.0 mmol).
-
Add a solvent system, for example, a mixture of toluene and water (4:1, 10 mL).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices: A palladium catalyst is essential for this cross-coupling reaction. The choice of phosphine ligands on the palladium can influence the reaction efficiency. An inorganic base is required to activate the boronic acid for transmetalation. A two-phase solvent system is often used to facilitate the dissolution of both the organic and inorganic reagents.
Characterization
The structural elucidation of 3-chloroisoquinoline boronic acids relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region will show a complex set of signals corresponding to the protons on the isoquinoline ring. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR: The spectrum will display signals for the nine carbon atoms of the isoquinoline core. The carbon attached to the boron atom may be difficult to observe due to quadrupolar relaxation.[11]
-
¹¹B NMR: A broad singlet is expected in the range of 28-34 ppm for the trigonal boronic acid.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight. The mass spectrum of isoquinoline-5-boronic acid shows characteristic fragments at m/z 173 (M+), 156, and 128.[12] Similar fragmentation patterns would be expected for the 3-chloro derivatives, with the characteristic isotopic pattern of chlorine.
Conclusion
3-Chloroisoquinoline boronic acids represent a promising class of building blocks for the synthesis of novel compounds in medicinal chemistry and materials science. Their synthesis, while not yet extensively documented, can be achieved through logical extensions of established synthetic methodologies. The combination of the biologically relevant isoquinoline core, the modulating effect of the chlorine atom, and the synthetic versatility of the boronic acid group makes these compounds highly valuable for the development of new chemical entities with tailored properties. This guide provides a foundational understanding and practical protocols to encourage further exploration and application of these potent chemical tools.
References
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PrepChem.com. Synthesis of 3-chloroisoquinoline. Available from: [Link]
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PubChem. Isoquinoline-5-boronic acid. National Center for Biotechnology Information. Available from: [Link]
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Berry, J. (2022). Iridium-Catalyzed C-H Borylation. University of Illinois Urbana-Champaign. Available from: [Link]
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A Guide to the Structural Elucidation of (3-Chloroisoquinolin-6-yl)boronic acid
Abstract
This technical guide provides a comprehensive framework for the unambiguous structure elucidation of (3-Chloroisoquinolin-6-yl)boronic acid, a key building block in contemporary medicinal chemistry and materials science. We move beyond a simple recitation of analytical techniques, offering a logically structured workflow grounded in the principles of spectroscopic and spectrometric analysis. This document is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind experimental choices. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and culminating with the definitive method of X-ray crystallography, we establish a self-validating system for structural confirmation and purity assessment.
Introduction: The Imperative for Rigorous Characterization
This compound is a bifunctional reagent of significant interest. The isoquinoline core is a privileged scaffold in numerous pharmaceuticals, while the boronic acid moiety is a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The precise substitution pattern—a chlorine atom at the 3-position and a boronic acid at the 6-position—is critical to its reactivity and the ultimate structure of its derivatives. Any ambiguity in its structure can lead to the synthesis of incorrect target molecules, wasting significant resources and potentially leading to erroneous biological data.
Therefore, a multi-faceted analytical approach is not merely recommended; it is essential for ensuring the identity, purity, and stability of this reagent. This guide outlines such an approach, emphasizing the synergy between different analytical techniques.
Foundational Analysis: Physicochemical Properties and Purity
Before delving into complex spectroscopic analysis, a foundational assessment is critical.
-
Appearance: The compound is typically an off-white to pale yellow solid.
-
Storage: Boronic acids are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines.[1] Therefore, it should be stored under inert gas (Nitrogen or Argon) in a cool, dry place.[2]
-
Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of the material and identifying the presence of any related impurities or the aforementioned boroxine anhydride.
Protocol 2.1: Reverse-Phase HPLC Method
-
System: A standard HPLC or UPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Prep: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile:Water.
Causality: The acidic mobile phase ensures the boronic acid group is protonated, leading to consistent retention times. The gradient elution is necessary to separate the polar boronic acid from potentially non-polar impurities, including the less polar boroxine.
Spectroscopic & Spectrometric Elucidation Workflow
The core of structure elucidation lies in the concerted application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a complete picture.[3][4]
Mass Spectrometry (MS): The Molecular Formula Gatekeeper
High-Resolution Mass Spectrometry (HRMS) is the first port of call to confirm the molecular formula.
-
Expected Molecular Formula: C₉H₇BClNO₂
-
Expected Monoisotopic Mass: 207.0204 (for ¹¹B, ³⁵Cl)
A key diagnostic feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with roughly one-third the intensity of the M+ peak is expected.[5][6] Observing this pattern is a strong indicator of the presence of a single chlorine atom.
Protocol 3.1: ESI-HRMS Analysis
-
Technique: Electrospray Ionization (ESI) in positive ion mode is typically effective.
-
Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass analyzer for high mass accuracy.
-
Sample Prep: Infuse a dilute solution (~10 µg/mL) of the sample in 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Analysis: Acquire the full scan spectrum. The protonated molecule [M+H]⁺ should be observed at m/z 208.0277.
-
Validation:
-
Confirm the measured mass is within 5 ppm of the theoretical mass.
-
Confirm the presence and correct 3:1 intensity ratio of the [M+H+2]⁺ peak at m/z 210.0247.
-
Table 1: Expected HRMS Data
| Ion Species | Theoretical m/z | Isotope Contribution | Expected Ratio |
| [M+H]⁺ | 208.0277 | C₉H₈¹¹B³⁵ClNO₂⁺ | 100% |
| [M+H+2]⁺ | 210.0247 | C₉H₈¹¹B³⁷ClNO₂⁺ | ~32% |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR spectroscopy provides the definitive connectivity map of the molecule.[4][7] A suite of experiments is required for full assignment.
-
¹¹B NMR: This is a crucial, often overlooked, experiment for boronic acids. For a trigonal sp²-hybridized arylboronic acid, a single broad resonance is expected in the range of δ 28-33 ppm.[8][9][10] The presence of the boroxine anhydride would result in a slightly different chemical shift, often around 33 ppm.[10]
-
¹H NMR: The proton spectrum reveals the number of distinct proton environments and their neighbor relationships through spin-spin coupling. For the (3-Chloroisoquinolin-6-yl) moiety, we expect five aromatic protons. Their exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorine, the nitrogen atom, and the boronic acid group.
-
¹³C NMR: The carbon spectrum will show nine signals for the nine carbon atoms in the isoquinoline ring system. The carbon atom directly attached to the boron (C-6) will appear as a broad signal due to quadrupolar relaxation from the ¹¹B nucleus. The carbon attached to chlorine (C-3) will be significantly downfield.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguous assignment.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation) is the key to establishing the overall framework. It shows correlations between protons and carbons that are 2 or 3 bonds away.[11] A critical correlation would be from the proton at C-5 to the carbon at C-6, confirming the position of the boronic acid.
-
struct [label=<
B(OH)₂ C6 C5 C4
C7 C8 C1
C10 C9 N2 C3-Cl
];
H5 [label="H5", fontcolor="#EA4335"]; H7 [label="H7", fontcolor="#EA4335"]; H4 [label="H4", fontcolor="#EA4335"]; H1 [label="H1", fontcolor="#EA4335"];
C6 [label="C6", fontcolor="#4285F4"]; C8 [label="C8", fontcolor="#4285F4"]; C3 [label="C3", fontcolor="#4285F4"]; C10 [label="C10", fontcolor="#4285F4"];
H5 -> C6 [label="³JCH (Key)"]; H5 -> C7; H7 -> C5; H7 -> C8; H4 -> C5; H4 -> C10; H1 -> C8; H1 -> C3; } doteditor_caption: "Key Expected HMBC Correlations"
Protocol 3.2: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO is often preferred as the acidic B(OH)₂ protons are typically observable and do not exchange as rapidly as in methanol-d₄ or D₂O.[12]
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
¹¹B NMR: Acquire a proton-decoupled boron spectrum using a broadband probe, with boric acid as an external reference if necessary.
-
2D Spectra: Acquire gCOSY, gHSQC, and gHMBC spectra. Optimize the HMBC experiment for a long-range coupling constant of 8 Hz to observe typical ²JCH and ³JCH correlations.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Position | Atom | Predicted δ (ppm) | Multiplicity / Coupling (Hz) | Key HMBC Correlations |
| 1 | H | ~9.2 | s | C3, C8, C9 |
| 3 | C | ~150 | - | H1, H4 |
| 4 | H | ~8.0 | s | C3, C5, C10 |
| 5 | H | ~8.1 | d, J=~8.5 | C4, C7, C9 |
| 6 | C | ~135 (broad) | - | H5, H7 |
| - | B(OH)₂ | ~8.3 | s (broad) | - |
| 7 | H | ~7.9 | dd, J=~8.5, 1.5 | C5, C9 |
| 8 | H | ~8.4 | d, J=~1.5 | C1, C6, C10 |
| 9 | C | ~130 | - | H1, H5, H7 |
| 10 | C | ~136 | - | H4, H8 |
| Note: These are predictions based on additive rules and data from similar isoquinoline systems. Actual values may vary.[13][14][15][16] |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy provides confirmation of key functional groups. While it doesn't give connectivity information, it serves as a rapid quality check.[17]
-
O-H Stretch: A very broad and strong absorption band is expected from ~3200-3400 cm⁻¹ corresponding to the hydrogen-bonded O-H groups of the boronic acid.[18][19]
-
B-O Stretch: A strong, characteristic stretching vibration for the B-O bond is typically observed around 1350-1400 cm⁻¹.[19][20]
-
Aromatic Stretches: C=C and C=N stretching vibrations within the isoquinoline ring will appear in the 1500-1650 cm⁻¹ region.
-
C-Cl Stretch: A weaker absorption in the fingerprint region, typically around 700-800 cm⁻¹, can be attributed to the C-Cl bond.
Protocol 3.3: ATR-FTIR Analysis
-
Technique: Attenuated Total Reflectance (ATR) is ideal for solid samples, requiring minimal preparation.
-
Acquisition: Place a small amount of the solid powder directly on the ATR crystal.
-
Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Validation: Confirm the presence of the key vibrational bands listed above.
Definitive Confirmation: Single Crystal X-ray Crystallography
When absolute, unambiguous structural proof is required, or when spectroscopic data is inconclusive, single-crystal X-ray crystallography is the gold standard.[17][21] It provides a three-dimensional model of the molecule, confirming not only the connectivity but also precise bond lengths, bond angles, and intermolecular interactions in the solid state.
Conclusion: A Self-Validating Approach
The structure elucidation of this compound is a process of accumulating and cross-validating evidence. HRMS provides the molecular formula, with the chlorine isotope pattern serving as an internal check. ¹¹B NMR confirms the presence of the boronic acid functionality. A full suite of 1D and 2D NMR experiments then builds the molecular skeleton, bond by bond. Finally, FTIR provides a rapid confirmation of the expected functional groups. By following this multi-technique workflow, researchers can have the highest degree of confidence in the identity and quality of this critical chemical building block, ensuring the integrity and success of their subsequent research and development efforts.[22]
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Widdifield, C. M., & Bryce, D. L. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry, 50(S1). Retrieved from [Link]
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Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
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Williams, R. D., et al. (2015). Investigating a Relationship between the Mutagenicity of Arylboronic Acids and 11B NMR Chemical Shifts. Chemical Research in Toxicology, 28(6), 1191-1199. Retrieved from [Link]
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Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 2(1-4), 23-60. Retrieved from [Link]
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Widdifield, C. M., & Bryce, D. L. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Semantic Scholar. Retrieved from [Link]
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Lee, H. W., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research, 43(11), 1114-1127. Retrieved from [Link]
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Fuloria, N. K. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. Retrieved from [Link]
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Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. Retrieved from [Link]
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Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 9(1). Retrieved from [Link]
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Peak, D., Luther III, G. W., & Sparks, D. L. (2003). ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide. Geochimica et Cosmochimica Acta, 67(14), 2551-2560. Retrieved from [Link]
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DiPasquale, T. J., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15009-15017. Retrieved from [Link]
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Helt, J. C., et al. (2007). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Langmuir, 23(13), 7116-7121. Retrieved from [Link]
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Narayanaswami, S., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145-154. Retrieved from [Link]
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- 18. repository.geologyscience.ru [repository.geologyscience.ru]
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An In-Depth Technical Guide to the Safe Handling and Application of (3-Chloroisoquinolin-6-yl)boronic acid
This guide provides comprehensive safety protocols and handling directives for (3-Chloroisoquinolin-6-yl)boronic acid, tailored for researchers, scientists, and professionals in drug development. Beyond a mere checklist, this document elucidates the chemical principles underpinning these recommendations, ensuring a proactive and informed approach to laboratory safety.
Section 1: Hazard Identification and Core Safety Data
A foundational understanding of the inherent hazards of this compound is paramount. The following data is synthesized from Globally Harmonized System (GHS) classifications and provides a clear overview of the potential risks.
GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification:
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Irritation | 2 | H315 - Causes skin irritation | |
| Serious Eye Irritation | 2A | H319 - Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 - May cause respiratory irritation |
Precautionary Statements
Adherence to the following precautionary statements is mandatory when handling this compound[1]:
-
Prevention: P261, P264, P271, P280
-
Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364
-
Storage: P403+P233, P405
-
Disposal: P501
Section 2: The Chemist's Perspective: Understanding Reactivity and Stability
A deeper understanding of the chemical properties of this compound is essential for its safe and effective use in synthesis. Boronic acids, while relatively stable compared to other organometallics, possess unique reactivity profiles that must be respected.
The Nature of the Carbon-Boron Bond
The carbon-boron bond in arylboronic acids is a covalent bond with significant Lewis acidity at the boron center. This acidity allows for the formation of a tetrahedral boronate complex with Lewis bases, a key step in many of its synthetic applications, most notably the Suzuki-Miyaura cross-coupling reaction. This reactivity, however, also opens pathways for degradation.
Protodeboronation: A Key Decomposition Pathway
Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This process is a common undesired side reaction and is highly dependent on the reaction conditions, particularly pH. The mechanism can be catalyzed by both acid and, more commonly, base. Under basic conditions, the boronic acid is converted to the more nucleophilic tetrahedral boronate anion, which facilitates the cleavage. For many arylboronic acids, the rate of protodeboronation increases significantly at high pH. The stability of boronic acids is generally greatest at neutral pH.
Section 3: Protocols for Safe Handling and Use
The following protocols are designed to mitigate the risks identified in Section 1 and are informed by the chemical properties discussed in Section 2.
Engineering Controls and Personal Protective Equipment (PPE)
The principle of ALARP (As Low As Reasonably Practicable) should be applied to minimize exposure.
-
Engineering Controls : All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure the fume hood has proper airflow before commencing work.
-
Personal Protective Equipment (PPE) : The minimum required PPE includes:
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.
-
Hand Protection : Nitrile gloves. Inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.
-
Body Protection : A laboratory coat.
-
General Handling Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Decision-making workflow for spill response.
References
- Safety D
- Boric Acid Safety & Hazards | Lab Alley.
- Boric Acid - IsoLab.
- What Are The Safety Precautions For Using Boric Acid? - Chemistry For Everyone. (2025-04-26).
- SAFETY D
- 1-Chloroisoquinoline-6-boronic acid - Apollo Scientific.
- SAFETY D
- BLD Pharm
- SAFETY D
- 3-Chloroisoquinoline-6-boronic acid - Synquest Labs.
- Protodeboronation of (Hetero)
- Effect of pH on the stability and reactivity of aryl boronic acids - Benchchem.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
- Protodeboron
- Spill procedure: Clean-up guidance The following steps should only be taken by those trained and competent to do so. If you are.
Sources
Commercial availability of (3-Chloroisoquinolin-6-yl)boronic acid
An In-depth Technical Guide to the Commercial Availability and Application of (3-Chloroisoquinolin-6-yl)boronic acid
Introduction: A Key Building Block for Modern Drug Discovery
This compound is a specialized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure combines two valuable features: the isoquinoline scaffold, a privileged core found in numerous biologically active compounds, and the boronic acid functional group, which is a versatile handle for carbon-carbon bond formation.
The primary utility of this reagent lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This allows for the efficient and modular synthesis of complex biaryl and heteroaryl structures, which are central to the design of novel therapeutic agents. Boronic acids are generally favored in discovery chemistry due to their stability, relatively low toxicity, and broad functional group tolerance compared to other organometallic reagents.[3][4]
This guide serves as a comprehensive technical resource for scientists, providing detailed information on the commercial sourcing, quality assessment, safe handling, and principal synthetic applications of this compound.
Compound Identification and Physicochemical Properties
Accurate identification is critical for procurement and experimental design. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1800483-72-0 | [5] |
| Molecular Formula | C₉H₇BClNO₂ | [5] |
| Molecular Weight | 207.42 g/mol | [6] |
| IUPAC Name | This compound | N/A |
| Synonyms | 6-Borono-3-chloroisoquinoline, 6-Borono-3-chloro-2-azanaphthalene | [5] |
| SMILES | OB(O)c1ccc2c(c1)c=nc(Cl)c2 | N/A |
| InChI Key | OBUOMTRFSCUDKS-UHFFFAOYSA-N |
Commercial Sourcing and Availability
This compound is available from several specialized chemical suppliers. When sourcing this reagent, researchers should consider purity, available pack sizes, and lead times. Below is a summary of known commercial sources.
| Supplier | Product Code / CAS No. | Purity | Notes |
| SynQuest Laboratories | 8H60-5-10 | Not specified, inquire | Offers the direct boronic acid.[5] |
| BLD Pharm | 1800483-72-0 | Not specified, inquire | Provides access to technical documents like NMR and LC-MS upon request.[7] |
| ChemScene | CS-0178819 (Isomer) | ≥95% | Note: This is for the 1-chloro isomer, highlighting the need to verify substitution patterns.[6] |
| Fisher Scientific (via eMolecules) | 1509899-50-6 | Not specified, inquire | Lists the pinacol ester derivative, which can be a more stable alternative for storage and handling.[8] |
Expert Insight: Boronic acids can be prone to dehydration to form cyclic anhydrides (boroxines) upon storage. For applications sensitive to precise stoichiometry, using the corresponding boronic acid pinacol ester is a common and effective strategy. These esters are generally more stable, less prone to degradation, and can be used directly in many cross-coupling reactions.
Quality Assessment, Handling, and Safety
Quality Control and Specifications
Before use, it is imperative to verify the identity and purity of the reagent. A reputable supplier will provide a Certificate of Analysis (CoA) detailing:
-
Identity Confirmation: Typically confirmed by ¹H NMR and Mass Spectrometry (MS). The spectra should be consistent with the expected structure of this compound.
-
Purity Assessment: Usually determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. For synthetic applications, a purity of ≥95% is generally acceptable.
Safety and Handling
Based on Safety Data Sheets (SDS) for this and structurally related boronic acids, the compound presents the following hazards:
Recommended Handling Procedures:
-
Always handle this chemical in a well-ventilated fume hood.[10]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][11]
-
Avoid breathing dust.[9] Take measures to prevent the build-up of electrostatic charge.[10]
-
In case of skin or eye contact, flush immediately with copious amounts of water.
Storage
Proper storage is crucial to maintain the integrity of the reagent.
-
Conditions: Store in a cool, dry, and well-ventilated area.[11]
-
Container: Keep the container tightly sealed to prevent moisture absorption and degradation.[11]
-
Inert Atmosphere: For long-term storage, it is best practice to store boronic acids under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation and dehydration.[9]
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forges a new C-C bond between the C6 position of the isoquinoline and a carbon atom of an aryl or vinyl halide/triflate.[1] This reaction is a cornerstone of modern synthetic chemistry due to its reliability and broad substrate scope.[12]
Catalytic Cycle
The mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial for activating the boronic acid to facilitate the transmetalation step.[2]
Representative Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide (e.g., 4-bromoanisole).
Reaction: this compound + 4-Bromoanisole → 3-Chloro-6-(4-methoxyphenyl)isoquinoline
Materials:
-
This compound (1.2 equivalents)
-
4-Bromoanisole (1.0 equivalent)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 equivalents, 8 mol%) or a more advanced ligand like SPhos or XPhos.
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.0 eq), this compound (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq) in a small amount of the dioxane solvent. Add this catalyst solution to the reaction flask. Rationale: Using a phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Solvent Addition: Add the 1,4-dioxane/water solvent mixture to the flask. The total solvent volume should be sufficient to create a stirrable slurry (e.g., ~0.1 M concentration of the limiting reagent).
-
Degassing: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Causality: This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring under a positive pressure of inert gas. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-chloro-6-(4-methoxyphenyl)isoquinoline.
Logical Workflow for Procurement and Use
The process from identifying the need for the reagent to its final use in an experiment follows a logical, quality-driven workflow.
Conclusion
This compound is a readily available, high-value building block for pharmaceutical and chemical research. While its handling requires adherence to standard safety protocols for irritant solids, its utility in robust and versatile Suzuki-Miyaura cross-coupling reactions makes it an essential tool for constructing complex molecular architectures. By carefully selecting suppliers, verifying quality through analytical documentation, and employing established synthetic protocols, researchers can effectively leverage this reagent to accelerate their discovery programs.
References
-
Fisher Scientific. This compound PINACOL ESTER | 1509899-50-6.
-
SynQuest Laboratories. 3-Chloroisoquinoline-6-boronic acid Safety Data Sheet.
-
Fluorochem. 3-Chloroisoquinolin-8-boronic acid.
-
CymitQuimica. Safety Data Sheet.
-
Material Safety Data Sheet. Ink for Water Color Pen.
-
Sigma-Aldrich. 2-Methylquinoline-6-boronic acid MIDA ester Safety Data Sheet.
-
Sigma-Aldrich. Safety Data Sheet.
-
Neto, B. A. D., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(11), 2979.
-
ChemScene. 1-Chloro-isoquinoline-6-boronic acid | 1800484-01-8.
-
Frontier Specialty Chemicals. Boronic Acids | High Purity, Global Shipping.
-
Wikipedia. Suzuki reaction.
-
Tondi, M. A., et al. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. ChemRxiv.
-
ChemicalBook. 6-Isoquinolinyl-boronic acid | 899438-92-7.
-
Organic Chemistry Portal. Suzuki Coupling.
-
Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(3), 303.
-
BLD Pharm. This compound | 1800483-72-0.
-
BLD Pharm. (3-Methylisoquinolin-6-yl)boronic acid.
-
Sigma-Aldrich. isoquinoline-6-boronic acid AldrichCPR.
-
Hocek, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. Collection of Czechoslovak Chemical Communications, 66(3), 483-499.
-
Das, S., et al. (2024). Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Molecules, 29(24), 5408.
-
Leny, F., & Pucheault, M. (2022). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 27(19), 6296.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
-
Al-Zoubi, R. M., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 196, 112311.
-
Google Patents. US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist.
-
Watson, D. A., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 11(15), 9455-9461.
-
Sigma-Aldrich. 6-Chloro-3-pyridinylboronic acid.
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The Boronic Acid Moiety: A Reversible Covalent Warhead Revolutionizing Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Boronic acids have emerged from the periphery of chemical curiosities to become a cornerstone in modern medicinal chemistry. Their unique electronic structure, characterized by an electron-deficient boron atom, bestows upon them the remarkable ability to form reversible covalent bonds with biological nucleophiles. This attribute has been masterfully exploited in the design of highly potent and selective drugs targeting a range of diseases, from cancer to inflammatory disorders and infectious diseases. This guide provides a comprehensive exploration of the core principles of boronic acid chemistry, their mechanisms of action, and their profound impact on drug discovery and development. We will delve into the structural nuances that govern their reactivity, dissect the mechanisms of enzyme inhibition with a focus on serine proteases, and showcase the clinical success of FDA-approved boronic acid-containing drugs. Furthermore, this guide will equip researchers with practical insights into the synthesis of these valuable compounds and the design of robust experimental protocols for their evaluation.
The Boronic Acid Functional Group: A Unique Chemical Entity
At its core, a boronic acid is an organic compound featuring a boron atom bonded to an alkyl or aryl group and two hydroxyl groups (R-B(OH)₂).[1][2] The boron atom in a boronic acid is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital.[3] This electron deficiency makes the boron atom a Lewis acid, readily accepting a pair of electrons from nucleophiles.[4][] This fundamental property is the bedrock of their utility in medicinal chemistry.
Unlike their carboxylic acid analogues, boronic acids are not naturally occurring.[3] Their pKa is approximately 9, but upon forming a tetrahedral boronate complex with a nucleophile, the pKa of the complex is lowered to around 7, a physiologically relevant range.[1][4] This allows for significant interaction with biological targets under physiological conditions.
Key Structural and Physicochemical Properties:
| Property | Description | Significance in Drug Design |
| Lewis Acidity | The electron-deficient boron atom readily accepts electrons from nucleophiles. | Enables the formation of reversible covalent bonds with active site residues of enzymes.[4] |
| Trigonal Planar Geometry | The R-B(OH)₂ moiety is flat. | Can mimic the transition state of enzymatic reactions, leading to potent inhibition.[6] |
| Reversible Covalent Bonding | Forms stable but reversible bonds with diols, amino acids, and other nucleophiles.[2][4] | Allows for prolonged target engagement with the potential for reduced off-target toxicity compared to irreversible inhibitors.[7] |
| Hydrogen Bonding Capacity | The hydroxyl groups can act as both hydrogen bond donors and acceptors. | Contributes to the overall binding affinity and specificity of the drug molecule. |
| Metabolic Stability | The carbon-boron bond is generally stable to metabolic degradation. | Can lead to favorable pharmacokinetic profiles.[8] |
Mechanism of Action: The Power of Reversible Covalency
The primary mechanism through which boronic acids exert their therapeutic effects is through the formation of a reversible covalent bond with a nucleophilic amino acid residue in the active site of a target enzyme.[7] This interaction is particularly effective against serine proteases, where the boronic acid forms a tetrahedral intermediate with the catalytic serine residue, mimicking the transition state of peptide bond hydrolysis.[6][9]
Caption: Mechanism of serine protease inhibition by a boronic acid.
This reversible covalent inhibition offers a distinct advantage over both non-covalent and irreversible inhibitors. The covalent nature of the bond leads to high potency and prolonged duration of action, while its reversibility can mitigate the risk of off-target effects and idiosyncratic toxicity often associated with irreversible inhibitors.[7]
Boronic Acids in Action: FDA-Approved Drugs
The therapeutic potential of boronic acids is no longer theoretical. Several boronic acid-containing drugs have received FDA approval and are now integral components of standard-of-care treatments for various diseases.[10][11]
| Drug Name (Brand Name) | Target | Therapeutic Area | Mechanism of Action |
| Bortezomib (Velcade®) | 26S Proteasome | Oncology (Multiple Myeloma, Mantle Cell Lymphoma) | Reversibly inhibits the chymotrypsin-like activity of the 26S proteasome, leading to apoptosis of cancer cells.[12][13][14] |
| Crisaborole (Eucrisa®) | Phosphodiesterase 4 (PDE4) | Dermatology (Atopic Dermatitis) | Inhibits PDE4, leading to increased intracellular cAMP levels and a reduction in inflammatory cytokines.[15][16][17] |
| Vaborbactam (Vabomere®) | β-Lactamases | Infectious Diseases (Complicated Urinary Tract Infections) | A β-lactamase inhibitor that protects meropenem from degradation by serine β-lactamases.[18][19][20] |
| Ixazomib (Ninlaro®) | 20S Proteasome | Oncology (Multiple Myeloma) | An oral proteasome inhibitor that reversibly binds to the β5 subunit of the 20S proteasome.[7][8] |
Case Study: Bortezomib - A Paradigm Shift in Cancer Therapy
Bortezomib was the first proteasome inhibitor to be approved by the FDA and has revolutionized the treatment of multiple myeloma.[12][21] The proteasome is a cellular machinery responsible for degrading ubiquitinated proteins, playing a crucial role in regulating cell cycle, proliferation, and apoptosis.[22] Cancer cells, particularly multiple myeloma cells, are highly dependent on the proteasome for their survival.
The boronic acid moiety of bortezomib is the key to its activity. It forms a stable, yet reversible, covalent bond with the N-terminal threonine residue in the catalytic site of the 26S proteasome.[13][14] This inhibition disrupts the degradation of pro-apoptotic factors, leading to programmed cell death in cancer cells.[23]
Caption: Simplified workflow of Bortezomib's mechanism of action.
Synthesis of Boronic Acids: Enabling Drug Discovery
The accessibility of boronic acids is crucial for their widespread use in medicinal chemistry. Several synthetic methods have been developed to prepare a diverse range of boronic acids and their derivatives.[8][24]
Common Synthetic Routes:
-
Reaction of Organometallic Reagents with Borate Esters: This classic method involves the reaction of Grignard or organolithium reagents with trialkyl borates, followed by acidic workup.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling): While boronic acids are key reagents in this reaction, related palladium-catalyzed borylation reactions of aryl halides or triflates with diboron reagents are widely used for their synthesis.[2][4]
-
Decarboxylative Borylation: A more recent and innovative method involves the nickel-catalyzed borylation of carboxylic acids, providing a direct and versatile route to boronic acids from readily available starting materials.[25][26]
Experimental Protocol: Decarboxylative Borylation of a Carboxylic Acid
This protocol is a generalized procedure based on the method developed by Baran and colleagues, offering a practical approach for the synthesis of boronic acids.[25][26]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv)
-
Nickel(II) chloride dimethoxyethane complex (NiCl₂(dme)) (10 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (12 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox, to an oven-dried reaction vial equipped with a magnetic stir bar, add the carboxylic acid, B₂pin₂, NiCl₂(dme), dtbbpy, and K₃PO₄.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the reaction vial.
-
Reaction Conditions: Seal the vial and remove it from the glovebox. Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude boronate ester can be purified by column chromatography on silica gel.
-
Hydrolysis (optional): The purified boronate ester can be hydrolyzed to the corresponding boronic acid by treatment with an aqueous acid (e.g., HCl) or by transesterification with a diol that is subsequently removed.
Self-Validation: The success of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the product. The final product should be characterized by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B NMR) and mass spectrometry to confirm its structure and purity.
Challenges and Future Directions
Despite the remarkable successes, the development of boronic acid-based drugs is not without its challenges.
-
Stability and Formulation: Boronic acids can undergo dehydration to form boroxines (cyclic trimers), which can affect their solubility and stability.[3] Careful formulation strategies are often required.
-
Off-Target Effects: While generally selective, the reactivity of the boronic acid moiety can lead to interactions with unintended biological targets.
-
Prodrug Strategies: To improve drug delivery and reduce potential toxicity, prodrug approaches are being actively explored. These strategies often involve masking the boronic acid group with a promoiety that is cleaved at the target site, for example, by reactive oxygen species (ROS) that are often elevated in the tumor microenvironment.[27][28][29]
The future of boronic acids in medicinal chemistry is bright. Ongoing research is focused on developing novel boronic acid-containing molecules with improved selectivity and pharmacokinetic properties. The exploration of new biological targets and the application of boronic acids in emerging therapeutic areas, such as targeted protein degradation, promise to further expand the impact of this versatile functional group on human health.
References
- Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - NIH. (n.d.).
- Mechanism of Action | EUCRISA® (crisaborole) ointment 2% HCP Site. (n.d.).
-
Boronic acid - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Chemists devise simple method for making sought-after boronic acid-based drugs and other products | ScienceDaily. (2017, April 14). Retrieved January 20, 2026, from [Link]
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. (n.d.). Retrieved January 20, 2026, from [Link] boronic_acids_c1.pdf
-
Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1 | PNAS. (n.d.). Retrieved January 20, 2026, from [Link]
-
Bortezomib - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
VABOMERE (meropenem and vaborbactam) How It Works. (n.d.). Retrieved January 20, 2026, from [Link]
-
What is the mechanism of Bortezomib? - Patsnap Synapse. (2024, July 17). Retrieved January 20, 2026, from [Link]
-
Bortezomib: Understanding the Mechanism of Action | Molecular Cancer Therapeutics. (n.d.). Retrieved January 20, 2026, from [Link]
-
What is the mechanism of Crisaborole? - Patsnap Synapse. (2024, July 17). Retrieved January 20, 2026, from [Link]
-
Biochemical Activity of Vaborbactam - PMC - NIH. (2020, January 27). Retrieved January 20, 2026, from [Link]
-
Bortezomib - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Vaborbactam – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 20, 2026, from [Link]
-
Key advances in the development of reversible covalent inhibitors - Taylor & Francis Online. (n.d.). Retrieved January 20, 2026, from [Link]
-
A Comprehensive Overview of Boronic Acids & Derivatives - MolecularCloud. (2025, January 16). Retrieved January 20, 2026, from [Link]
-
Crisaborole | C14H10BNO3 | CID 44591583 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
-
Vaborbactam | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved January 20, 2026, from [Link]
-
Crisaborole Topical: MedlinePlus Drug Information. (2020, May 15). Retrieved January 20, 2026, from [Link]
-
Vaborbactam - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017, April 21). Retrieved January 20, 2026, from [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]
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Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. (2024, February 27). Retrieved January 20, 2026, from [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]
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Merging the Versatile Functionalities of Boronic Acid with Peptides - MDPI. (2021, November 30). Retrieved January 20, 2026, from [Link]
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The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology | Chemical Reviews - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]
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The Boronic Acid Functional Group: Structure, Properties, and Synthesis
<An In-depth Technical Guide to Boronic Acids as Building Blocks in Organic Synthesis
For decades, the versatile chemistry of boronic acids has propelled innovation across the landscape of organic synthesis, impacting fields from medicinal chemistry to materials science. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of boronic acids, delving into their fundamental properties, key synthetic applications, and practical considerations for their use as indispensable building blocks.
A boronic acid is an organoboron compound characterized by the general formula R–B(OH)₂.[1] The boron atom, with its vacant p-orbital, imparts a trigonal planar geometry and Lewis acidic character to the molecule.[2][3] This inherent Lewis acidity is a cornerstone of their reactivity, allowing for reversible covalent interactions with Lewis bases like diols, amino acids, and hydroxamic acids.[4][5]
Key Physicochemical Properties:
-
Stability: Boronic acids are generally stable to air and moisture, often existing as crystalline solids that are easy to handle.[6] However, they are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines.[4]
-
Acidity: With a pKa of approximately 9, boronic acids can form tetrahedral boronate complexes with a lower pKa of around 7.[4] This property is crucial for their biological applications and roles in molecular recognition.
-
Toxicity: Boronic acids are considered to have low toxicity and are often referred to as "green" compounds, as they degrade to boric acid, which can be eliminated by the body.[5][7]
Synthetic Routes to Boronic Acids:
The first reported synthesis of a boronic acid was by Edward Frankland in 1860.[1][4] Since then, a variety of more efficient methods have been developed:
-
Reaction of Organometallic Reagents with Borate Esters: A common method involves the reaction of Grignard or organolithium reagents with trialkyl borates, followed by acidic hydrolysis.[1][7]
-
Palladium-Catalyzed Borylation: The Miyaura borylation reaction, a palladium-catalyzed coupling of aryl or vinyl halides/triflates with a diboron reagent like bis(pinacolato)diboron (B₂pin₂), is a widely used and versatile method for synthesizing boronate esters, which can then be hydrolyzed to the corresponding boronic acids.[1][6]
-
C-H Borylation: Direct borylation of C-H bonds, catalyzed by transition metals such as iridium or rhodium, offers an atom-economical route to boronic acid derivatives.[7]
The Suzuki-Miyaura Coupling: A Pillar of Modern Synthesis
The palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, known as the Suzuki-Miyaura reaction, is arguably the most significant application of boronic acids in organic synthesis.[8][9] This Nobel Prize-winning reaction has revolutionized the construction of carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and conjugated dienes.[9][10]
The Catalytic Cycle: The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:[8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X) to form a Pd(II) intermediate.[8][11]
-
Transmetalation: In the presence of a base, the organoboron reagent (R²-B(OH)₂) transfers its organic group to the palladium center. The base is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex.[8][12]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.[8][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Components and Considerations:
| Component | Role and Common Examples | Causality Behind Choices |
| Palladium Catalyst | Precatalysts: Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄. Ligands: Buchwald biarylphosphines (e.g., XPhos, SPhos), N-heterocyclic carbenes (NHCs).[8][13] | Bulky, electron-rich ligands promote the formation of the active monoligated Pd(0) species and accelerate both oxidative addition and reductive elimination, which is particularly crucial for less reactive electrophiles like aryl chlorides.[13] |
| Base | Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄. Organic: Et₃N, DBU.[14] | The choice of base influences the rate of transmetalation and must be compatible with the functional groups present in the substrates. Stronger bases are often required for less reactive boronic acids. |
| Solvent | Aprotic: Toluene, Dioxane, THF. Protic: Alcohols, Water (often as a co-solvent).[14] | The solvent system must solubilize all reaction components and is often a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base and the boronic acid. |
| Boronic Acid Derivative | Boronic acids (R-B(OH)₂), Boronate esters (e.g., pinacol esters, R-Bpin), Organotrifluoroborates (R-BF₃K).[14][15] | Boronate esters, like pinacol esters, are often used to improve stability, prevent protodeboronation, and facilitate purification.[6][14] Organotrifluoroborates are highly stable, crystalline solids that can be easily handled.[15] |
Beyond Suzuki-Miyaura: Other Transformations of Boronic Acids
While the Suzuki-Miyaura coupling is paramount, boronic acids are versatile building blocks that participate in a range of other important organic transformations:
-
Chan-Lam Coupling: A copper-catalyzed reaction that forms carbon-heteroatom bonds (C-N, C-O, C-S) by coupling a boronic acid with an amine, alcohol, or thiol.[4]
-
Petasis Reaction (Borono-Mannich Reaction): A one-pot, three-component reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form allylic or benzylic amines.[15]
-
Conjugate Addition: Rhodium-catalyzed addition of aryl- and alkenylboronic acids to α,β-unsaturated ketones, esters, and other electron-deficient alkenes.[2]
-
Boronic Acid Catalysis (BAC): Boronic acids themselves can act as Lewis acid catalysts to activate hydroxyl groups in carboxylic acids and alcohols, promoting reactions like amidation and Friedel-Crafts alkylations under mild conditions.[16]
Boronic Acids in Medicinal Chemistry and Drug Discovery
The unique properties of boronic acids have led to their increasing prominence in medicinal chemistry, not just as synthetic intermediates but as key pharmacophores.[7][17] The boron atom's ability to form reversible covalent bonds with nucleophilic residues, such as the serine in the active site of proteases, is a key aspect of their biological activity.[4]
Notable Boronic Acid-Containing Drugs:
-
Bortezomib (Velcade®): The first boronic acid-containing drug approved by the FDA, it is a proteasome inhibitor used in the treatment of multiple myeloma.[7][17]
-
Ixazomib (Ninlaro®): Another proteasome inhibitor for multiple myeloma with a similar mechanism to bortezomib.[7][17]
-
Vaborbactam (Vabomere®): A β-lactamase inhibitor that protects β-lactam antibiotics from degradation by bacterial enzymes.[17]
The incorporation of a boronic acid moiety can enhance potency and improve the pharmacokinetic profile of a drug candidate.[18] They are also extensively used in fragment-based drug discovery (FBDD) and for the rapid synthesis of compound libraries for high-throughput screening.[19]
Caption: Role of boronic acids in the drug discovery workflow.
Practical Considerations: Protection, Purification, and Experimental Protocols
Protecting Groups for Boronic Acids:
While often stable, boronic acids can undergo undesired side reactions. Protecting groups are employed to mask the boronic acid functionality during multi-step syntheses.[15]
| Protecting Group | Structure | Deprotection Conditions | Key Features |
| Pinacol Ester | R-B(pin) | Often used directly; hydrolysis can be difficult.[6] | Most common, stable to chromatography.[6] |
| MIDA Ester | R-B(MIDA) | Aqueous base (e.g., NaOH).[15] | Stable to acidic conditions, allows for iterative cross-coupling.[15] |
| DAN Group | R-B(dan) | Strong aqueous acid (e.g., HCl).[15] | Very stable, orthogonal to MIDA esters.[6][15] |
Purification of Boronic Acids and Their Esters:
Purification can be challenging due to the potential for decomposition on silica gel.[20]
-
Recrystallization: Effective for many solid boronic acids.[20]
-
Column Chromatography: Neutral or boric acid-treated silica gel can be used to minimize degradation of boronate esters.[20][21]
-
Derivatization: Conversion to a stable derivative, such as a potassium trifluoroborate salt or an N-methyliminodiacetic acid (MIDA) ester, can facilitate purification, followed by deprotection.[15][20]
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized example and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.1 - 1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask.
-
Add the anhydrous solvent via syringe.[13]
-
Stir the reaction mixture and heat to the desired temperature (typically 80-110 °C).[13]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[11]
Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.
Conclusion and Future Outlook
Boronic acids and their derivatives are firmly established as indispensable building blocks in modern organic synthesis.[7][22] Their utility in the robust and versatile Suzuki-Miyaura coupling, coupled with their growing importance in other synthetic transformations and as pharmacophores in their own right, ensures their continued prominence.[19] Future research will likely focus on the development of new, more active catalyst systems, the discovery of novel boronic acid-based reactions, and the expansion of their applications in materials science and chemical biology, further solidifying their role as a cornerstone of molecular construction.[23][24]
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Fors, B. P., & Buchwald, S. L. (2009). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Journal of the American Chemical Society. Available at: [Link]
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BoroPharm. (2026). The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. BoroPharm. Available at: [Link]
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ResearchGate. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Implementation of Suzuki-Miyaura Coupling with (3-Chloroisoquinolin-6-yl)boronic acid in Medicinal Chemistry
Introduction: The Strategic Value of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1][2][3][4] Its derivatives exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][4] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the efficient formation of carbon-carbon bonds.[5][6] This powerful palladium-catalyzed reaction allows for the coupling of organoboron compounds with organic halides, offering a versatile tool for the synthesis of complex molecules, such as substituted biaryls and heterobiaryls.[5][7]
This guide provides a detailed technical overview and a robust protocol for the Suzuki-Miyaura coupling of (3-Chloroisoquinolin-6-yl)boronic acid with various aryl and heteroaryl halides. The focus is on providing researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to successfully implement this reaction, addressing the specific challenges associated with heteroaryl chlorides.
Mechanistic Insights: Navigating the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (Ar-X) to a Pd(0) complex, forming a Pd(II) species.[8][9] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[10] Aryl chlorides are notoriously less reactive, often requiring specialized catalyst systems to facilitate this rate-determining step.[11]
-
Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium center.[7] This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[12]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product (Ar-Ar') from the Pd(II) complex, regenerating the active Pd(0) catalyst and completing the cycle.[8][9]
Diagram of the Suzuki-Miyaura Catalytic Cycle
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Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of (3-Chloroisoquinolin-6-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Isoquinoline Scaffold
The isoquinoline core, a benzo[c]pyridine structure, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] These derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Consequently, the development of robust and efficient synthetic methodologies for the functionalization of the isoquinoline ring system is of paramount importance in drug discovery and development.[4][5]
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[6][7] This palladium-catalyzed reaction between an organoborane and an organic halide has become a workhorse in the synthesis of complex molecules, including pharmaceuticals.[6][7][8]
This application note provides a detailed guide to the palladium-catalyzed Suzuki-Miyaura coupling of (3-Chloroisoquinolin-6-yl)boronic acid, a versatile building block for the synthesis of novel isoquinoline derivatives. We will delve into the mechanistic underpinnings of the reaction, provide a validated experimental protocol, and offer insights into troubleshooting and optimization.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6][7][9] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (in this case, the C-Cl bond of a coupling partner for the boronic acid) to form a Pd(II) intermediate.[7] This is often the rate-determining step, and its efficiency is influenced by the nature of the halide, with the reactivity order being I > Br > OTf >> Cl.[10]
-
Transmetalation: The organic group from the organoboron species (the isoquinoline moiety from this compound) is transferred to the palladium center.[7][9] This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[11][12]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][9]
Experimental Protocol: Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Key Considerations and Rationale for Reagent Selection
Palladium Catalyst:
While a variety of palladium sources can be used, Pd(OAc)₂ is a common and relatively stable Pd(II) precatalyst.[12] In the reaction mixture, it is reduced in situ to the active Pd(0) species. For challenging couplings, particularly with aryl chlorides, more advanced pre-catalysts or catalyst systems are often employed.[13][14]
Ligand:
The choice of ligand is crucial for the success of the Suzuki-Miyaura reaction, especially when using less reactive aryl chlorides.[15] Electron-rich and bulky phosphine ligands, such as SPhos, are highly effective for coupling aryl chlorides.[15] The steric bulk of the ligand facilitates the reductive elimination step, while its electron-donating nature promotes the oxidative addition of the C-Cl bond.[15][16]
Base:
The base plays a critical role in the transmetalation step by activating the boronic acid.[11][12] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[11] The choice of base can significantly impact the reaction rate and yield, and may need to be optimized for specific substrates.[11] In some cases, weaker bases like potassium fluoride (KF) can be used to avoid the cleavage of base-labile functional groups.[12][17]
Solvent System:
A mixture of an organic solvent and water is commonly used in Suzuki-Miyaura reactions.[6] Solvents like 1,4-dioxane, tetrahydrofuran (THF), and toluene are frequently employed.[7] The presence of water can be beneficial, and in some cases, aqueous conditions have been shown to be more efficient, particularly for heterocyclic substrates.[18][19]
Data Presentation: Comparison of Palladium Catalysts and Ligands
The following table summarizes common palladium catalysts and ligands used for the Suzuki-Miyaura coupling of aryl chlorides, which are analogous in reactivity to the 3-chloroisoquinoline moiety.
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Features |
| Pd(OAc)₂ | SPhos | 1-5 | Highly effective for a broad range of aryl chlorides.[15] |
| Pd₂(dba)₃ | XPhos | 1-5 | Another highly active Buchwald ligand for challenging couplings. |
| Pd(PPh₃)₄ | - | 2-10 | A classic catalyst, but often less effective for aryl chlorides.[13] |
| PEPPSI-IPr | - | 1-3 | An N-heterocyclic carbene (NHC) based catalyst with good activity.[20] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Poor quality boronic acid | - Use a fresh batch of catalyst and ligand.- Ensure thorough degassing of all solvents.[21]- Use freshly prepared or high-purity boronic acid. Consider using the corresponding boronic ester for increased stability.[21] |
| Protodeborylation | - The boronic acid is unstable under the reaction conditions. | - Use a milder base (e.g., KF).- Use a boronic ester (e.g., pinacol ester) to protect the boronic acid functionality.[22]- Minimize reaction time. |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture.- Use of a Pd(II) precatalyst without a proper reducing agent. | - Ensure the reaction is performed under a strict inert atmosphere.[6]- Add a small amount of a reducing agent like a phosphine ligand. |
| Side Reactions | - Reaction temperature is too high.- Incorrect choice of base or solvent. | - Optimize the reaction temperature.- Screen different bases and solvent systems. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of a diverse range of isoquinoline derivatives. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields and purity. The provided protocol and troubleshooting guide serve as a valuable resource for scientists and drug development professionals working to synthesize novel isoquinoline-based compounds with potential therapeutic applications.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
-
MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]
-
ACS Publications. (2006). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. [Link]
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Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]
-
ACS Publications. (2009). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
-
ResearchGate. (2003). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
-
National Institutes of Health. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Semantic Scholar. (2003). Palladium-catalyzed coupling reactions of aryl chlorides. [Link]
-
National Institutes of Health. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Isoquinoline derivatives and its medicinal activity. (2024). [Link]
-
University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
-
PubMed Central. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]
-
Journal of the American Chemical Society. (1999). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
National Institutes of Health. (2020). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
RSC Blogs. (2013). Green Suzuki–Miyaura coupling of heteroaryl chlorides. [Link]
-
Semantic Scholar. (2022). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]
-
ResearchGate. (2003). Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]
-
ACS Publications. (2000). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]
-
Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. [Link]
-
ResearchGate. (2020). Screening of different bases for Suzuki coupling a. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
PubMed. (2010). Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]
-
National Institutes of Health. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. [Link]
-
Chem 115 Myers. The Suzuki Reaction. [Link]
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Application Notes & Protocols: Mastering the Synthesis and Application of Isoquinoline Boronic Acids
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides an in-depth guide to the optimal reaction conditions for the synthesis of isoquinoline boronic acids and their subsequent use in cross-coupling reactions. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering researchers to troubleshoot and adapt these protocols for their specific molecular targets.
Introduction: The Strategic Importance of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including anticancer and antimicrobial properties. The ability to functionalize this heterocycle with precision is paramount for modern drug discovery and materials science. Isoquinoline boronic acids and their corresponding esters have emerged as exceptionally versatile intermediates, primarily due to their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions—one of the most robust methods for constructing carbon-carbon bonds.[1][2]
This guide details the most effective and reliable methods for preparing these critical building blocks, focusing on the widely adopted Miyaura borylation and the increasingly important Iridium-catalyzed C-H activation approaches. We will dissect the critical parameters of each method and provide validated protocols for their successful implementation and subsequent application in Suzuki-Miyaura coupling.
Synthesis of Isoquinoline Boronic Acids: Key Methodologies
The selection of a synthetic route to an isoquinoline boronic acid is governed by the availability of starting materials, functional group tolerance, and desired regioselectivity. The two primary strategies employed in modern synthesis are the palladium-catalyzed borylation of halo-isoquinolines and the direct C-H borylation catalyzed by iridium complexes.
Palladium-Catalyzed Miyaura Borylation of Halo-Isoquinolines
The Miyaura borylation is the quintessential method for converting aryl and heteroaryl halides into their corresponding boronic esters.[3] This reaction involves the palladium-catalyzed coupling of a halo-isoquinoline (typically a bromide or iodide) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).
Causality Behind Component Selection:
-
Palladium Pre-catalyst and Ligand: The choice of the palladium source and its associated ligand is critical. A catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is frequently used because the dppf ligand provides the right balance of electron-donating properties and steric bulk to promote the catalytic cycle efficiently. The ligand stabilizes the Pd(0) active species and facilitates both the oxidative addition into the C-X bond and the subsequent reductive elimination.
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the reagent of choice due to its stability, ease of handling, and the enhanced stability of the resulting pinacol boronate ester product compared to the free boronic acid.
-
Base: A mild base, such as potassium acetate (KOAc), is essential. Its primary role is to facilitate the transmetalation step by forming a more nucleophilic boronate species.[3][4] Using a strong base can lead to competitive side reactions, including Suzuki-Miyaura homocoupling if boronic acids are formed in situ.[3]
-
Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or dimethylformamide (DMF) are used to ensure the solubility of all components and to prevent the premature hydrolysis of the boron reagent and product.
Catalytic Cycle: Miyaura Borylation
Caption: Catalytic cycle for the Miyaura borylation reaction.
Protocol 1: General Procedure for Miyaura Borylation of 4-Bromoisoquinoline
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-bromoisoquinoline (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), and potassium acetate (3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (1-3 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (or another suitable solvent) to achieve a concentration of approximately 0.1-0.2 M with respect to the 4-bromoisoquinoline.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude isoquinoline-4-boronic acid pinacol ester can often be used directly in the next step or purified further by chromatography or recrystallization (see Section 3).
| Parameter | Recommended Condition | Rationale / Notes |
| Substrate | Bromo- or Iodo-isoquinoline | Bromo-isoquinolines offer a good balance of reactivity and stability. Chloro-isoquinolines may require more active catalyst systems. |
| Catalyst | Pd(dppf)Cl₂, Pd₂(dba)₃ | 1-5 mol% loading is typical. Pd(dppf)Cl₂ is often effective and air-stable. |
| Ligand | dppf, XPhos, SPhos | Required if using a ligand-free Pd source like Pd₂(dba)₃. Ligand choice can significantly impact yield. |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | 1.1 - 1.5 equivalents. Using a slight excess drives the reaction to completion. |
| Base | KOAc, K₃PO₄ | 3.0 equivalents. KOAc is the most common and effective base.[3] |
| Solvent | Dioxane, DMF, Toluene | Must be anhydrous and degassed to prevent catalyst deactivation and side reactions. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, especially the oxidative addition step. |
Iridium-Catalyzed C-H Borylation
Direct C-H activation offers a more atom-economical route to boronic esters, avoiding the need for pre-functionalized halo-isoquinolines.[5] Iridium catalysis has become the premier method for this transformation.[6]
Controlling Regioselectivity:
The primary challenge and key feature of C-H borylation is controlling regioselectivity. The site of borylation is directed by a combination of steric and electronic factors.[7]
-
Steric Hindrance: Borylation typically occurs at the least sterically hindered C-H bond. For the isoquinoline scaffold, this often directs borylation away from substituted positions.
-
Electronic Effects: The iridium catalyst is electrophilic, favoring C-H bonds with higher electron density. However, the acidity of the C-H bond also plays a role, and predicting the outcome in complex systems can be challenging.[7]
Protocol 2: General Procedure for Iridium-Catalyzed C-H Borylation
-
Catalyst Preparation: In an inert atmosphere glovebox or Schlenk line, combine the iridium precursor, such as [Ir(OMe)COD]₂ (0.5-1.5 mol%), and a bidentate ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (1.0-3.0 mol%).
-
Reagent Addition: Add the isoquinoline substrate (1.0 equiv) and B₂pin₂ (1.0-1.2 equiv).
-
Solvent Addition: Add an anhydrous, non-coordinating solvent such as octane, hexane, or THF.
-
Reaction Execution: Seal the vessel and heat to the desired temperature, typically between 25-80 °C. Reactions at room temperature can sometimes reveal underlying electronic selectivity.[7] Monitor by GC-MS or LC-MS.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by chromatography on silica gel (see Section 3 for specialized techniques).
Purification and Handling of Isoquinoline Boronic Acids and Esters
Boronic acids and their pinacol esters are notoriously challenging to purify via standard silica gel chromatography due to their propensity to hydrolyze or interact strongly with the stationary phase.[8][9]
Stability and Storage:
-
Boronic Acids: Can be susceptible to oxidative degradation and trimerization to form boroxines upon standing.[10] They should be stored in a cool (2-8 °C), dry environment.[11]
-
Pinacol Esters (Bpin): Are significantly more stable than the corresponding boronic acids and are generally preferred for storage and handling.
-
Potassium Trifluoroborates (BF₃K): These salts are highly crystalline, air-stable solids and represent an excellent stable form for long-term storage.[9]
Purification Strategies:
| Method | Description | Best For |
| Filtration through Silica Plug | A quick filtration of the crude reaction mixture through a short plug of silica gel using an organic solvent (e.g., ethyl acetate) to remove baseline catalyst residues and salts.[9] | Crude Bpin esters intended for immediate use in a subsequent reaction that is tolerant of minor impurities. |
| Boric Acid-Treated Silica | Chromatography using silica gel that has been pre-treated with a boric acid solution. This suppresses the acidity of the silica surface, minimizing on-column hydrolysis of the pinacol ester.[9] | Purifying Bpin esters when a higher degree of purity is required. |
| Recrystallization | Boronic acids are often solids and can be purified by recrystallization from solvents like hot water or ethanol/water mixtures.[8] | Obtaining highly pure, crystalline boronic acids. |
| Derivative Formation | Convert the crude product to a stable, crystalline derivative like a potassium trifluoroborate salt or a diethanolamine (DEA) adduct, which can be easily purified by recrystallization and then cleaved back to the boronic acid if needed.[8][9] | Difficult-to-purify compounds or for generating stable, storable intermediates. |
Application in Suzuki-Miyaura Cross-Coupling
With the isoquinoline boronic acid or ester in hand, the Suzuki-Miyaura coupling provides a powerful method for C-C bond formation.[1]
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a suitable flask, combine the isoquinoline boronic acid or ester (1.0-1.2 equiv), the aryl halide/triflate coupling partner (1.0 equiv), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv).
-
Catalyst Addition: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Pd(dppf)Cl₂ (1-5 mol%).
-
Solvent System: Add a degassed solvent system. This is often a biphasic mixture, such as 1,4-dioxane/water or toluene/water (e.g., in a 4:1 ratio), to facilitate the dissolution of both organic and inorganic reagents.
-
Reaction Execution: Heat the mixture under an inert atmosphere to 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
| Parameter | Recommended Condition | Rationale / Notes |
| Coupling Partner | Aryl/Heteroaryl Bromide, Iodide, or Triflate | Reactivity order: I > Br > OTf >> Cl. Chlorides often require specialized, highly active catalyst systems. |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald Precatalysts | Choice depends on the reactivity of the coupling partners. Buchwald precatalysts are excellent for challenging couplings. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK | Base choice is critical. Cs₂CO₃ is highly effective but more expensive. K₃PO₄ is a good general choice. The base activates the boronic acid for transmetalation.[4] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | The presence of water is often beneficial for the transmetalation step, especially when using boronic acids. |
| Temperature | 80 - 110 °C | Provides the necessary energy for the reaction, particularly for less reactive aryl chlorides or bromides. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low/No Borylation Yield | 1. Inactive catalyst (oxidized).2. Wet solvent or reagents.3. Insufficiently strong base (for Miyaura). | 1. Use fresh catalyst or a robust pre-catalyst. Ensure the reaction is thoroughly degassed.2. Use anhydrous solvents and dry reagents thoroughly.3. Screen alternative bases like K₃PO₄. |
| Protodeborylation (Loss of Boron) | Presence of acidic protons or water, especially during work-up or chromatography on acidic silica gel. | 1. Ensure strictly anhydrous reaction conditions.2. Perform a non-aqueous work-up.3. Purify using boric acid-treated silica or convert to a stable derivative. |
| Homocoupling of Boronic Acid (in Suzuki) | 1. Oxygen present in the reaction mixture.2. Use of a Pd(II) source without a proper reductant in situ. | 1. Thoroughly degas all solvents and the reaction mixture (e.g., via freeze-pump-thaw cycles). Maintain a positive pressure of inert gas.2. Use a Pd(0) source like Pd(PPh₃)₄ or ensure conditions promote the reduction of the Pd(II) pre-catalyst. |
| Difficult Purification | On-column hydrolysis or strong binding of the boronic acid/ester to silica gel. | 1. Avoid standard silica gel. Use the methods in Section 3: treated silica, derivative formation, or recrystallization.2. For Bpin esters, a quick filtration through Celite or a silica plug may be sufficient if the next step is tolerant of impurities. |
References
-
Organic Chemistry Portal. Isoquinoline synthesis. [Link]
-
PubMed. Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. J Org Chem. 2021 Jun 18;86(12):8479-8488. [Link]
-
ResearchGate. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. [Link]
-
ResearchGate. Iridium-catalyzed C-H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: Insights into steric and electronic effects on selectivity. [Link]
-
ResearchGate. Final optimized conditions for the Miyaura borylation of 1. [Link]
-
ResearchGate. Ir-catalyzed C3 borylation of quinoline with bis(pinacolato)diboron. [Link]
-
Carbogen Amcis. Development and Scale-up of a Miyaura Borylation Process. [Link]
-
PMC. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. [Link]
-
PubMed. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. J Org Chem. 2021 Jan 1;86(1):103-109. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ChemBK. Isoquinoline-4-boronic acid. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
eScholarship, University of California. Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
PubMed. Iridium(III)-Catalyzed C(3)-H Alkylation of Isoquinolines via Metal Carbene Migratory Insertion. Org Lett. 2021 Nov 19;23(22):8694-8698. [Link]
-
PubChem. Isoquinoline-5-boronic acid. [Link]
-
Reddit. Purification of boronic acids?. [Link]
-
PubMed. Boronic acid with high oxidative stability and utility in biological contexts. Proc Natl Acad Sci U S A. 2021 Mar 9;118(10):e2013691118. [Link]
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Application Notes & Protocols: (3-Chloroisoquinolin-6-yl)boronic Acid in the Synthesis of Bioactive Molecules
Introduction: The Strategic Value of the Isoquinoline Scaffold and Boronic Acids in Drug Discovery
The isoquinoline core is a prominent structural motif found in a vast array of natural products and synthetic pharmaceuticals, earning it the status of a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. Notably, isoquinoline-based molecules have demonstrated significant potential as kinase inhibitors, disrupting aberrant signaling pathways implicated in cancer and other proliferative diseases.[3][4][5]
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex molecules. Among these, the Suzuki-Miyaura coupling, which forges carbon-carbon bonds between organoboronic acids and organic halides, stands out for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acid building blocks.[6][7][8] Boronic acids are generally stable, have low toxicity, and their byproducts are often easily removed, making them ideal reagents for pharmaceutical development.[9]
This guide focuses on (3-Chloroisoquinolin-6-yl)boronic acid , a bifunctional reagent of significant strategic importance. This molecule offers two distinct points for chemical modification:
-
The boronic acid group at the C-6 position serves as a versatile handle for introducing aryl, heteroaryl, or vinyl substituents via Suzuki-Miyaura coupling.
-
The chloro group at the C-3 position provides an orthogonal site for subsequent functionalization, such as nucleophilic aromatic substitution or other cross-coupling reactions.
This dual reactivity allows for the rapid construction of diverse molecular libraries, enabling a thorough exploration of the structure-activity relationship (SAR) around the isoquinoline core.
Physicochemical Properties and Handling
This compound is a solid at room temperature. As with many boronic acids, it is susceptible to dehydration to form boroxines and protodeboronation under certain conditions. Proper handling and storage are essential for ensuring its reactivity and achieving reproducible results.
| Property | Data | Source |
| Chemical Formula | C₉H₇BClNO₂ | [10] |
| CAS Number | 1800483-72-0 | [10] |
| Appearance | Off-white to light yellow solid | - |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [10] |
| Storage Conditions | Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen). Keep tightly sealed. | - |
Safety Precautions: Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[10]
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is the palladium-catalyzed Suzuki-Miyaura reaction to form a C(sp²)-C(sp²) bond at the C-6 position of the isoquinoline ring. This reaction is fundamental for elaborating the core structure to build novel bioactive compounds.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: A low-valent Palladium(0) catalyst reacts with the aryl/vinyl halide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the Pd(II) complex, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst to re-enter the cycle.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a variety of aryl or heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials & Equipment:
-
This compound
-
Aryl/heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, with water)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard glassware for workup and purification
-
TLC plates or LC-MS for reaction monitoring
Experimental Workflow Diagram:
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.1–1.5 eq.), the base (2.0–3.0 eq.), and the palladium catalyst/ligand combination (typically 1–5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and connect it to an inert gas manifold. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Causality: The Pd(0) active catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state, halting the catalytic cycle. An inert atmosphere is crucial for catalyst longevity and reaction success.
-
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water, 4:1) via syringe. The solvent should be thoroughly sparged with argon or nitrogen for at least 30 minutes prior to use.
-
Causality: Degassing the solvent removes dissolved oxygen. The presence of water can be beneficial, often accelerating the transmetalation step and helping to dissolve the inorganic base.[11]
-
-
Reaction: Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and saturated aqueous sodium chloride (brine).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified, typically by flash column chromatography on silica gel, to yield the pure coupled product.
Example Reaction Conditions
The choice of catalyst, ligand, and base can significantly impact reaction outcome. The following table summarizes common conditions that serve as excellent starting points for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent System | Typical Temp (°C) | Notes |
| Pd(PPh₃)₄ (3-5%) | None | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (2:1:1) | 90 | A classic, versatile system. The catalyst can be sensitive to air. |
| Pd(dppf)Cl₂ (2-3%) | None | Na₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | Robust catalyst, often effective for heteroaromatic substrates. |
| Pd₂(dba)₃ (1-2%) | SPhos (2-4%) | K₃PO₄ (3.0) | Dioxane/H₂O (10:1) | 100-110 | Buchwald-Hartwig ligands like SPhos are excellent for challenging couplings, including those with aryl chlorides.[12] |
| Pd(OAc)₂ (2%) | PCy₃ (4%) | K₃PO₄ (3.0) | Toluene | 100 | Effective for a broad range of aryl and vinyl triflates and halides.[7] |
Strategic Synthesis of a Kinase Inhibitor Scaffold
The product of the Suzuki coupling, a 6-aryl-3-chloroisoquinoline, is a valuable intermediate for further elaboration into potent kinase inhibitors. The remaining chloro- group at the C-3 position can be displaced by various nucleophiles (e.g., amines, thiols) to build a library of analogs for SAR studies.
Caption: Strategic two-step synthesis of a kinase inhibitor scaffold.
This sequential functionalization strategy—first at C-6 via Suzuki coupling, then at C-3 via SNAr—is a powerful approach in modern drug discovery. It allows for the convergent assembly of complex molecules from simpler, readily available building blocks, accelerating the discovery of new therapeutic agents.
References
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.MDPI.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).ChemMedChem.
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
- Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents.RSC Publishing.
- Recent Advances in Synthetic Isoquinoline-Based Deriv
- Which boronic acids are used most frequently for synthesis of bioactive molecules.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions.MDPI.
- Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.RSC Publishing.
- Masking Boronic Acids for Suzuki Coupling.YouTube.
- Suzuki Coupling.Organic Chemistry Portal.
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.
- The Suzuki Reaction.Myers Group, Harvard University.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- 3-Chloroisoquinoline-6-boronic acid Safety Data Sheet.
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synquestlabs.com [synquestlabs.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Applications of (3-Chloroisoquinolin-6-yl)boronic acid in Drug Discovery: A Technical Guide for Researchers
Introduction: The Strategic Value of the Isoquinoline Scaffold and the Utility of (3-Chloroisoquinolin-6-yl)boronic acid
The isoquinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] This bicyclic aromatic system provides a rigid framework that can be strategically functionalized to interact with various biological targets, including enzymes and receptors.[3] Isoquinoline derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, among others.[1][4]
This compound emerges as a highly valuable and versatile building block for drug discovery, capitalizing on the inherent biological potential of the isoquinoline core. This reagent uniquely combines two key reactive sites: a chloro substituent at the 3-position and a boronic acid at the 6-position. This dual functionality allows for sequential and regioselective modifications, making it an ideal starting point for the construction of diverse chemical libraries aimed at identifying novel therapeutic agents. The chlorine atom can participate in nucleophilic aromatic substitution reactions, while the boronic acid group is a prime substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5]
This technical guide provides an in-depth exploration of the applications of this compound in drug discovery, with a focus on its utility in the synthesis of kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and support key claims with authoritative references.
Core Application: A Scaffold for Kinase Inhibitor Synthesis
Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The isoquinoline scaffold has been successfully employed in the design of potent kinase inhibitors. For instance, derivatives of isoquinoline have been investigated as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of the actin cytoskeleton.[3]
This compound provides a strategic entry point for the synthesis of novel kinase inhibitors. The 6-boronic acid moiety allows for the introduction of various aryl and heteroaryl groups via Suzuki-Miyaura coupling, enabling the exploration of the chemical space within the ATP-binding pocket of the target kinase. The 3-chloro position offers a subsequent handle for modification, for example, through amination, to introduce functionalities that can interact with the solvent-exposed region or form key hydrogen bonds with the protein.
Below, we outline a general workflow for the utilization of this compound in the synthesis of a hypothetical series of kinase inhibitors.
Caption: A generalized workflow for synthesizing kinase inhibitors.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[5] In the context of our target molecule, this reaction is employed to couple an aryl or heteroaryl halide to the 6-position of the isoquinoline ring. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.
Rationale for Experimental Choices:
-
Palladium Catalyst: Palladium(0) complexes are the active catalysts in the Suzuki-Miyaura reaction. Pre-catalysts such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or a combination of a Pd(II) source like Pd(OAc)₂ and a phosphine ligand are commonly used. For coupling with aryl chlorides, which are generally less reactive than bromides or iodides, the use of bulky, electron-rich phosphine ligands like SPhos or XPhos can be beneficial.[6]
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[5] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently used. The choice of base can influence the reaction rate and the tolerance of functional groups.
-
Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. Common solvent systems include 1,4-dioxane/water, toluene/water, or DMF/water. The aqueous phase is necessary for the solubility of the inorganic base and to facilitate the catalytic cycle.
-
Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without causing degradation of the starting materials or products. Temperatures in the range of 80-100 °C are common.
Experimental Protocol:
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane and water)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk flask, add this compound (1.0 equivalent), the aryl/heteroaryl halide (1.2 equivalents), and the base (2.0 equivalents).
-
Evacuate the flask and backfill with an inert gas (repeat this cycle three times) to create an inert atmosphere.
-
Add the palladium catalyst (0.05 equivalents) to the flask.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water in a 4:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-3-chloroisoquinoline intermediate.
| Parameter | Recommended Conditions | Optimization Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ (2 mol%) with a suitable ligand (e.g., SPhos, 4 mol%) | For less reactive aryl chlorides, catalysts with bulky, electron-rich ligands are often more effective. |
| Base | K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.) | The strength and solubility of the base can impact reaction kinetics and substrate compatibility. |
| Solvent System | 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water | The solvent choice affects the solubility of reagents and can influence the reaction rate and yield. |
| Temperature | 80 - 100 °C | Higher temperatures may be required for unreactive substrates, but can also lead to side reactions. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS to determine the optimal reaction time. |
Subsequent Functionalization: Nucleophilic Aromatic Substitution at the 3-Position
The 3-chloro substituent on the isoquinoline ring is activated towards nucleophilic aromatic substitution (SNAr), providing a convenient handle for introducing further diversity. This is particularly useful in kinase inhibitor design, where an amino group at this position can often form critical hydrogen bonds with the hinge region of the kinase.
Rationale for Experimental Choices:
-
Nucleophile: A wide range of primary and secondary amines can be used as nucleophiles. The choice of amine will dictate the properties of the final compound and its potential interactions with the biological target.
-
Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are typically used to facilitate the SNAr reaction. In some cases, alcohols like n-butanol can also be effective.
-
Temperature: Elevated temperatures are often required to drive the reaction to completion.
-
Additives: In some cases, the addition of a base (e.g., diisopropylethylamine, DIPEA) may be beneficial to scavenge the HCl generated during the reaction.
Experimental Protocol:
Materials:
-
6-Aryl-3-chloroisoquinoline intermediate
-
Amine nucleophile (e.g., aniline)
-
Solvent (e.g., n-butanol)
-
Sealed reaction vial
-
Magnetic stirrer and heating block
Procedure:
-
To a sealed reaction vial, add the 6-aryl-3-chloroisoquinoline intermediate (1.0 equivalent) and the amine nucleophile (1.5 - 2.0 equivalents).
-
Add the solvent (e.g., n-butanol).
-
Seal the vial and heat the reaction mixture to a high temperature (e.g., 120-150 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the final 3-amino-6-arylisoquinoline derivative.
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 4. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties [mdpi.com]
Protocol for Utilizing (3-Chloroisoquinolin-6-yl)boronic Acid in Palladium-Catalyzed C-C Bond Formation
An Application Guide for Researchers
Abstract
The isoquinoline scaffold is a privileged structural motif present in numerous biologically active compounds and advanced materials.[1] (3-Chloroisoquinolin-6-yl)boronic acid serves as a versatile and crucial building block, enabling the strategic introduction of this heterocycle into more complex molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in carbon-carbon bond formation, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and validated experimental protocol, and discuss critical parameters that ensure high-yield, reproducible outcomes.
Introduction: The Strategic Value of the Isoquinoline Moiety
The isoquinoline core is a cornerstone in medicinal chemistry, forming the backbone of many natural alkaloids like papaverine and finding application in a wide array of synthetic pharmaceuticals.[1] Its unique electronic and steric properties allow it to interact with various biological targets, making it a sought-after component in drug discovery programs. The ability to form C-C bonds with precision is paramount for elaborating on this scaffold. The Suzuki-Miyaura reaction has become an indispensable tool for this purpose, celebrated for its mild reaction conditions, high functional group tolerance, and the commercial availability of its components.[2][3]
This compound is a bifunctional reagent. The boronic acid at the 6-position is primed for Suzuki-Miyaura coupling, while the chlorine atom at the 3-position offers a handle for subsequent functionalization, potentially through another cross-coupling reaction, enabling the synthesis of diverse and complex isoquinoline derivatives.[4]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] Understanding this catalytic cycle is crucial for rational troubleshooting and optimization. The generally accepted mechanism comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex. This is often the rate-determining step, and its efficiency depends on the halide's identity (I > Br > Cl) and the electronic properties of the ligand.[3][6]
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step is critically dependent on activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., a boronate), which facilitates the transfer of the isoquinoline moiety to the Pd(II) complex.[7][8]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]
The choice of ligand is vital; it stabilizes the palladium catalyst, enhances its reactivity, and influences the rates of both oxidative addition and reductive elimination.[7] For challenging substrates like chloro-heterocycles, bulky and electron-rich phosphine ligands are often required to achieve good results.[6][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Application Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide partner.
Materials and Reagents
| Reagent / Material | Grade | Supplier | Comments |
| This compound | ≥95% | SynQuest Labs, etc. | Store under inert gas.[10] |
| Aryl Bromide (Ar-Br) | Synthesis Grade | Various | Substrate of interest. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Grade | Various | Air-stable precatalyst.[11] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Various | Base; must be finely powdered and dry. |
| 1,4-Dioxane | Anhydrous | Various | Reaction solvent. |
| Deionized Water | High Purity | In-house | Co-solvent. |
| Round-bottom flask with reflux condenser | - | - | Sized appropriately for reaction volume. |
| Magnetic stirrer and hotplate | - | - | For heating and agitation. |
| Inert gas supply (Argon or Nitrogen) | High Purity | - | For creating an inert atmosphere. |
| Ethyl Acetate, Hexanes | HPLC Grade | Various | For workup and chromatography. |
| Brine (Saturated NaCl solution) | - | In-house | For aqueous workup. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Various | For drying organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
Step-by-Step Experimental Procedure
A. Reaction Setup (Inert Atmosphere is Crucial)
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 equivalents).
-
Add the aryl bromide coupling partner (1.0 equivalent).
-
Add potassium carbonate (K₂CO₃) (2.5 equivalents).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equivalents, 5 mol%).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Causality: The active Pd(0) species is sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[5]
B. Solvent Addition and Reaction
-
Using a syringe, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 0.5 mmol scale reaction). The mixture should be thoroughly degassed beforehand by bubbling with inert gas for 15-20 minutes.[12]
-
Place the flask in a pre-heated oil bath at 85-100 °C.
-
Stir the reaction mixture vigorously overnight (12-18 hours).
C. Reaction Monitoring
-
After the reaction time has elapsed, cool the mixture to room temperature.
-
Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting aryl bromide starting material.
D. Workup and Extraction
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.[12]
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine. Causality: The water wash removes residual inorganic base and salts, while the brine wash helps to break any emulsions and begins the drying process.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
E. Purification and Characterization
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[13][14]
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[11]
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Scientific Insights and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently dry base or solvents.3. Poor choice of base or ligand. | 1. Ensure thorough degassing; use a fresh catalyst or a pre-catalyst.2. Use anhydrous reagents and solvents.3. For chloro-substrates, consider stronger bases (e.g., Cs₂CO₃, K₃PO₄) and more electron-rich, bulky ligands (e.g., XPhos, SPhos).[15] |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom. This can be promoted by excess water, high temperatures, or certain bases. | Use a boronic ester (e.g., pinacol ester) which is more stable.[5][16] Minimize reaction time and temperature. Ensure precise stoichiometry of the base. |
| Homocoupling | Two molecules of the boronic acid couple to form a bi-isoquinoline byproduct. This is often caused by the presence of oxygen. | Rigorously exclude oxygen from the reaction mixture through proper degassing techniques.[5] |
| Difficult Purification | Product co-elutes with byproducts like homocoupled material or residual boronic acid. | Optimize chromatography conditions (solvent system). A different workup (e.g., an acidic or basic wash) may remove certain impurities before chromatography. Recrystallization can be an effective alternative for solid products.[13] |
Conclusion
This compound is a powerful reagent for constructing complex molecules central to pharmaceutical and materials science research. The Suzuki-Miyaura coupling provides a reliable and versatile method for its incorporation. By understanding the underlying mechanism and adhering to a validated protocol that emphasizes an inert atmosphere and appropriate selection of catalyst, base, and solvent, researchers can consistently achieve high yields. The protocol and insights provided herein serve as a robust starting point for the successful application of this valuable building block in C-C bond formation.
References
- Synthesis of Tetrazolo[5,1-a]isoquinolines via a Suzuki-Miyaura Coupling Reaction/[3 + 2] Cycloaddition Sequence.
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with polyfluoroboronic acid.
- Synthesis of isoquinolines.
- Synthesis of isoquinolines. Organic Chemistry Portal.
- Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
- Suzuki reaction. Wikipedia.
- Suzuki Coupling. Organic Chemistry Portal.
- Principles of the Suzuki Coupling Reaction. Encyclopedia.pub.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD.
- Isoquinoline. Wikipedia.
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- C-C Bond Form
- Synthesis of Novel Key Chromophoric Intermedi
- 3-Chloroisoquinoline-6-boronic acid. SynQuest Labs.
Sources
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. wwjmrd.com [wwjmrd.com]
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- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. synquestlabs.com [synquestlabs.com]
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- 14. researchgate.net [researchgate.net]
- 15. icmpp.ro [icmpp.ro]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Chan-Lam Coupling Reactions with Isoquinoline Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Arylated Isoquinolines and the Chan-Lam Coupling Advantage
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the isoquinoline nitrogen atom through N-arylation introduces molecular diversity and allows for the fine-tuning of a compound's pharmacological profile. This structural modification can significantly impact binding affinity to biological targets, solubility, and metabolic stability, making the development of efficient N-arylation methods a critical endeavor in drug discovery.
Traditionally, the synthesis of N-aryl heterocycles has been dominated by palladium-catalyzed methods like the Buchwald-Hartwig amination. While powerful, these reactions often require stringent anhydrous and anaerobic conditions, expensive and air-sensitive phosphine ligands, and strong bases. The Chan-Lam coupling, a copper-catalyzed cross-coupling of an aryl boronic acid with an N-H or O-H containing compound, has emerged as a highly attractive alternative.[1][2] Its key advantages include the use of an inexpensive and abundant copper catalyst, mild reaction conditions that are often tolerant of air and moisture, and a broad substrate scope.[1][3] These features make the Chan-Lam coupling an operationally simpler and more environmentally benign approach for the synthesis of N-arylated isoquinolines.
This application note provides a comprehensive guide to the Chan-Lam coupling reaction using isoquinoline boronic acids, detailing the underlying mechanism, a step-by-step experimental protocol, and critical insights for successful implementation and troubleshooting.
The Catalytic Cycle: A Mechanistic Overview of the Chan-Lam Coupling
The precise mechanism of the Chan-Lam coupling can be complex and dependent on the specific substrates and conditions employed. However, a generally accepted catalytic cycle is illustrated below. The reaction is believed to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated pathway. The following represents a plausible catalytic cycle involving a Cu(II) catalyst.
Caption: Proposed Catalytic Cycle for the Chan-Lam Coupling Reaction.
Causality Behind the Steps:
-
Transmetalation: The reaction initiates with the transmetalation of the aryl group from the boronic acid to the copper(II) catalyst, forming an aryl-copper(II) intermediate.[4] This step is often facilitated by a base, which activates the boronic acid.
-
Ligand Exchange: The N-H containing substrate, in this case, the isoquinoline, coordinates to the aryl-copper(II) complex. This ligand exchange displaces another ligand from the copper center.
-
Reductive Elimination: The key carbon-nitrogen bond is formed through reductive elimination from a transient copper(III) intermediate.[4] This step releases the N-arylated isoquinoline product and a copper(I) species.
-
Oxidation: For the catalytic cycle to continue, the copper(I) species must be re-oxidized to the active copper(II) state.[4] In many Chan-Lam couplings, atmospheric oxygen serves as the terminal oxidant, making the reaction convenient to perform in an open flask.[2]
Experimental Protocol: N-Arylation of an Isoquinoline Derivative
This protocol provides a general method for the Chan-Lam coupling of a generic isoquinoline with an aryl boronic acid. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Isoquinoline | Reagent | Sigma-Aldrich | |
| Aryl Boronic Acid | Reagent | Combi-Blocks | Substituted boronic acids can be used. |
| Copper(II) Acetate (Cu(OAc)₂) | Anhydrous, 98% | Acros Organics | Other copper sources can be used (see Troubleshooting). |
| Triethylamine (Et₃N) | ≥99.5% | Fisher Scientific | Other bases like pyridine or K₂CO₃ can be screened. |
| Dichloromethane (DCM) | Anhydrous | J.T. Baker | Other solvents like methanol or acetonitrile can be used. |
| 4 Å Molecular Sieves | Optional, but recommended for sensitive substrates. | ||
| Celite® | For filtration. | ||
| Silica Gel | 230-400 mesh | For column chromatography. |
Step-by-Step Procedure
Sources
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates from 2012 Onwards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes: (3-Chloroisoquinolin-6-yl)boronic Acid as a Bifunctional Scaffold for Library Synthesis
Introduction: The Strategic Value of the Isoquinoline Scaffold
The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure presents a defined three-dimensional geometry that can effectively orient substituents for interaction with biological targets.[1][2] Isoquinoline derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them invaluable starting points for drug discovery programs.[2][3][4]
Fragment-Based Drug Discovery (FBDD) leverages small, low-molecular-weight compounds to efficiently explore chemical space and identify binding motifs against a target protein.[5] The title compound, (3-Chloroisoquinolin-6-yl)boronic acid, is an exemplary fragment, combining the privileged isoquinoline core with two distinct, synthetically versatile reactive handles: a boronic acid at the 6-position and a chloro group at the 3-position. This bifunctionality is not a redundancy but a strategic design feature, enabling controlled, sequential diversification to rapidly generate libraries of more complex molecules.[6]
This guide provides an in-depth analysis of this fragment's utility, detailing its reactivity, protocols for its sequential functionalization in library synthesis, and best practices for quality control.
The Principle of Orthogonal Reactivity and Library Design
The power of this compound lies in the differential reactivity of its two functional groups in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7][8] The general reactivity trend for aryl halides in the oxidative addition step (often the rate-determining step) is I > Br > OTf > Cl.[7][9] In parallel, the transmetalation step involving the boronic acid is typically fast and occurs under mild conditions.
This reactivity difference allows for a two-step, sequential coupling strategy.
-
Step 1 (C-6 Diversification): The more reactive boronic acid group can be coupled under standard Suzuki-Miyaura conditions, leaving the less reactive C-Cl bond intact.
-
Step 2 (C-3 Diversification): The resulting 3-chloro-6-arylisoquinoline intermediate can then be subjected to a second coupling reaction, often under more forcing conditions or with specialized catalyst systems designed for activating aryl chlorides, to install a second point of diversity.
This sequential approach allows for the systematic exploration of structure-activity relationships (SAR) around the isoquinoline core, as illustrated below.
Caption: Sequential Suzuki-Miyaura coupling workflow.
Experimental Protocols
General Considerations & Reagent Quality
-
Boronic Acid Stability: Arylboronic acids can undergo protodeboronation or form cyclic anhydrides (boroxines) upon storage.[10] It is crucial to use high-quality, fresh reagents. For library production, conversion of the boronic acid to a more stable boronate ester, such as a pinacol ester [ArB(pin)] or a 1,1,2,2-tetraethylethylene glycol ester [ArB(Epin)], is highly recommended.[5] These esters often exhibit enhanced stability to silica gel chromatography and storage.[11]
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. All reactions should be set up under an inert atmosphere (Nitrogen or Argon) using properly dried solvents and glassware.
-
Catalyst Selection: The choice of palladium catalyst and ligand is critical. The initial coupling at the boronic acid site can often be achieved with standard catalysts like Pd(PPh₃)₄. The second, more challenging coupling of the aryl chloride requires more specialized, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or P(t-Bu)₃) to facilitate the difficult oxidative addition step.[6][12][13]
Protocol 1: Suzuki-Miyaura Coupling at the C-6 Boronic Acid Position
This protocol is designed for the first diversification step, coupling various aryl/heteroaryl halides (R¹-X) with the boronic acid moiety.
Reaction Scheme: this compound + R¹-X ---[Pd Catalyst, Base]---> 3-Chloro-6-R¹-isoquinoline
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 207.42 | 0.5 | 1.0 |
| Aryl Halide (R¹-X, e.g., 4-bromoanisole) | 187.04 | 0.55 | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 0.025 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 1.5 | 3.0 |
| 1,4-Dioxane | - | 4.0 mL | - |
| Water | - | 1.0 mL | - |
Step-by-Step Procedure:
-
To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (103.7 mg, 0.5 mmol) and the aryl halide (e.g., 4-bromoanisole, 102.9 mg, 0.55 mmol).
-
Add sodium carbonate (159 mg, 1.5 mmol).
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add 1,4-dioxane (4.0 mL) and water (1.0 mL) via syringe.
-
Degas the resulting mixture by bubbling nitrogen through it for 15-20 minutes.
-
Under a positive flow of nitrogen, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (28.9 mg, 0.025 mmol).
-
Place the flask in a preheated oil bath at 90 °C.
-
Stir the reaction vigorously for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure 3-chloro-6-R¹-isoquinoline intermediate.
Causality and Rationale:
-
Base (Na₂CO₃): The base is essential for the Suzuki-Miyaura mechanism. It activates the boronic acid by forming a more nucleophilic boronate species (-B(OH)₃⁻), which facilitates the transmetalation step with the palladium center.[13][14]
-
Solvent System (Dioxane/Water): The aqueous-organic mixture ensures solubility for both the organic substrates and the inorganic base. Water can also play a beneficial role in the catalytic cycle.
-
Catalyst (Pd(PPh₃)₄): This is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings with aryl bromides and iodides under relatively mild conditions. It is generally not effective enough to activate the C-Cl bond, ensuring selectivity for the C-B bond coupling.
Protocol 2: Suzuki-Miyaura Coupling at the C-3 Chloro Position
This protocol is for the second diversification step, coupling the 3-chloro-6-R¹-isoquinoline intermediate with a new boronic acid (R²-B(OH)₂).
Reaction Scheme: 3-Chloro-6-R¹-isoquinoline + R²-B(OH)₂ ---[Pd Catalyst, Base]---> 3-R²-6-R¹-isoquinoline
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| 3-Chloro-6-R¹-isoquinoline | (Varies) | 0.4 | 1.0 |
| Aryl Boronic Acid (R²-B(OH)₂) | (Varies) | 0.6 | 1.5 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.025 |
| SPhos (Ligand) | 410.47 | 0.04 | 0.10 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 1.2 | 3.0 |
| Toluene | - | 3.0 mL | - |
| Water | - | 0.3 mL | - |
Step-by-Step Procedure:
-
In an oven-dried vial, add the 3-chloro-6-R¹-isoquinoline intermediate (0.4 mmol), the new aryl boronic acid (0.6 mmol), and potassium phosphate (255 mg, 1.2 mmol).
-
In a separate vial, prepare the catalyst pre-mixture: add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and SPhos (16.4 mg, 0.04 mmol) and flush with nitrogen. Add 1 mL of degassed toluene to this vial.
-
Seal the substrate vial with a PTFE-lined cap. Evacuate and backfill with nitrogen three times.
-
Add the remaining degassed toluene (2.0 mL) and degassed water (0.3 mL) to the substrate vial.
-
Using a syringe, transfer the catalyst pre-mixture to the substrate vial.
-
Place the vial in a preheated heating block or oil bath at 110 °C.
-
Stir vigorously for 12-24 hours. Monitor progress by LC-MS.
-
Work-up: Follow the same work-up procedure as in Protocol 1.
-
Purification: Purify the final product by flash column chromatography or preparative HPLC.
Causality and Rationale:
-
Catalyst System (Pd₂(dba)₃ / SPhos): Coupling an unactivated aryl chloride is challenging. This requires a more active catalyst system. Pd₂(dba)₃ is a stable Pd(0) source. SPhos is an electron-rich, sterically hindered biaryl phosphine ligand. This combination forms a highly active monoligated palladium complex that readily undergoes oxidative addition into the strong C-Cl bond.[12]
-
Base (K₃PO₄): Potassium phosphate is a stronger base often used in challenging Suzuki couplings, including those involving aryl chlorides.
-
Higher Temperature (110 °C): The increased thermal energy is necessary to overcome the higher activation barrier of the C-Cl bond oxidative addition.
Library Quality Control & Troubleshooting
Ensuring the purity and integrity of a compound library is paramount for generating reliable screening data.
Caption: A standard quality control workflow for library compounds.
Common Side Reactions & Impurities:
| Issue | Cause | Mitigation & Troubleshooting |
| Protodeboronation | The C-B bond is cleaved and replaced by a C-H bond, especially in the presence of moisture or acid. | Use high-quality boronic acid/ester. Ensure anhydrous conditions where possible. Use freshly prepared, degassed solvents. If persistent, consider converting the boronic acid to a more stable trifluoroborate salt. |
| Homocoupling | Two molecules of the boronic acid couple to form a biaryl byproduct (R-R). | Caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II). Thoroughly degas all solvents and maintain a robust inert atmosphere. |
| Dechlorination | The C-Cl bond is reductively cleaved and replaced by a C-H bond. | Can occur under harsh conditions or with certain catalyst/ligand combinations. If observed, screen alternative ligands or lower the reaction temperature. |
| Incomplete Conversion | Reaction stalls before the starting material is fully consumed. | Protocol 1: Ensure the aryl halide is reactive (Br or I preferred). Protocol 2: The C-Cl bond is likely not activating. Try a different ligand (e.g., XPhos, RuPhos), increase catalyst loading, or increase temperature. Ensure the base is anhydrous and of high quality. |
Analytical Methods:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The primary tool for library QC. It provides both the purity of the sample (from the UV chromatogram) and confirmation of the molecular weight of the desired product.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Used on a subset of library compounds to definitively confirm the structure and identify any major impurities.
Conclusion
This compound is a highly valuable, bifunctional fragment for diversity-oriented synthesis. By understanding the principles of orthogonal reactivity in palladium-catalyzed cross-coupling, researchers can employ a sequential diversification strategy to rapidly and efficiently generate focused libraries of novel 3,6-disubstituted isoquinolines. Careful selection of reaction conditions and rigorous quality control are essential to capitalize on the full potential of this versatile building block in modern drug discovery.
References
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry . National Institutes of Health (NIH). Available at: [Link]
-
New aryl boronates are stable on silica gel and easy-to-handle . Gifu Pharmaceutical University. Available at: [Link]
-
Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs . Research Outreach. Available at: [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Request PDF . ResearchGate. Available at: [Link]
-
HELP: Purifying boronic acids sucks : r/OrganicChemistry . Reddit. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments . MDPI. Available at: [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis . National Institutes of Health (NIH). Available at: [Link]
-
6-Substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists . ACS Publications. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline . Pharmaguideline. Available at: [Link]
-
Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications . International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies . Springer. Available at: [Link]
-
Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation . ACS Publications. Available at: [Link]
-
Isoquinoline derivatives and its medicinal activity . Innovare Academic Sciences. Available at: [Link]
-
Suzuki Coupling . Organic Chemistry Portal. Available at: [Link]
-
Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides . ACS Publications. Available at: [Link]
-
Microwave-Mediated Synthesis of an Arylboronate Library . ACS Publications. Available at: [Link]
-
Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts . National Institutes of Health (NIH). Available at: [Link]
-
Suzuki-Miyaura Coupling . Chemistry LibreTexts. Available at: [Link]
-
Masking Boronic Acids for Suzuki Coupling . YouTube. Available at: [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media . National Institutes of Health (NIH). Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling . Royal Society of Chemistry. Available at: [Link]
-
Palladium-catalyzed cross-couplings by C–O bond activation . Royal Society of Chemistry. Available at: [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... . SciSpace. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS . Nobel Prize. Available at: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin . Rose-Hulman Institute of Technology. Available at: [Link]
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nobelprize.org [nobelprize.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. rose-hulman.edu [rose-hulman.edu]
Application Notes & Protocols: Synthesis of Substituted Isoquinolines Using Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isoquinolines and the Advent of Boronic Acid Chemistry
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and CNS-modulating properties.[1] Traditional methods for constructing this privileged heterocycle, such as the Bischler-Napieralski and Pictet-Spengler reactions, have been foundational.[1][2][3] However, these classic syntheses often require harsh conditions and offer limited substituent diversity. The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex aromatic systems, and the Suzuki-Miyaura coupling, which utilizes organoboron compounds, has emerged as a particularly powerful tool for forging carbon-carbon bonds.[4][5]
This application note provides a comprehensive guide to the synthesis of substituted isoquinolines via palladium-catalyzed Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization. This methodology offers a versatile and efficient route to a diverse range of isoquinoline derivatives, making it an invaluable tool for drug discovery and development.
Reaction Mechanism and Key Parameters: A Deeper Dive into the Catalytic Cycle
The Suzuki-Miyaura coupling is a robust and versatile cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[4][5] The catalytic cycle, as it applies to the synthesis of substituted isoquinolines, can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
1. Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of a suitably functionalized isoquinoline precursor (e.g., a halo-isoquinoline). This step forms a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl > F.[6]
2. Transmetalation: This is often the rate-determining step. The boronic acid is activated by a base to form a more nucleophilic boronate species. This boronate then transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. The choice of base is crucial for efficient transmetalation and to prevent side reactions like protodeboronation.[7][8]
3. Reductive Elimination: In the final step, the two organic groups on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters and Their Rationale:
-
Palladium Catalyst and Ligand: The choice of palladium source and ligand is paramount for a successful reaction. Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf). The ligand stabilizes the palladium center and influences its reactivity. Bulky, electron-rich phosphine ligands, such as those from the Buchwald group, can be particularly effective for challenging couplings.[9]
-
Base: The base plays a dual role: it activates the boronic acid for transmetalation and neutralizes the acid generated during the reaction.[5] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The strength and solubility of the base can significantly impact the reaction outcome. For substrates with base-sensitive functional groups, milder bases like KF may be employed.[9]
-
Solvent: A variety of solvents can be used, often in combination with water. Common solvent systems include dioxane/water, THF/water, and DMF/water.[6][9] The solvent must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases. Degassing the solvent to remove oxygen is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[7]
-
Boronic Acid/Ester: Boronic acids are generally stable and readily available. In some cases, boronate esters (e.g., pinacol esters) may offer improved stability and solubility. It is important to use high-quality boronic acids, as impurities can negatively affect the reaction.
Experimental Protocols
General Workflow for Suzuki-Miyaura Coupling of a Halo-Isoquinoline
Figure 2: General experimental workflow for the synthesis of substituted isoquinolines.
Protocol 1: Synthesis of 6-Phenylisoquinoline
This protocol describes a representative Suzuki-Miyaura coupling reaction between 6-bromoisoquinoline and phenylboronic acid.
Materials:
-
6-Bromoisoquinoline (1.0 eq)
-
Phenylboronic acid (1.2 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromoisoquinoline (1.0 eq), phenylboronic acid (1.2-1.5 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).
-
Solvent Addition: Add a degassed 4:1 mixture of dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-phenylisoquinoline.
Data Presentation and Expected Results
The success of the Suzuki-Miyaura coupling for the synthesis of substituted isoquinolines is highly dependent on the specific substrates and reaction conditions. The following table provides a summary of typical reaction conditions and expected yields for the synthesis of various substituted isoquinolines.
| Entry | Isoquinoline Halide | Boronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromoisoquinoline | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Chloroisoquinoline | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 18 | 70-80 |
| 3 | 1-Iodoisoquinoline | 2-Thiopheneboronic acid | Pd(OAc)₂ (2), SPhos (4) | Cs₂CO₃ (2.5) | THF/H₂O (5:1) | 80 | 8 | 90-98 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive catalyst | - Ensure proper degassing of solvents and reagents.[7] - Use a fresh batch of catalyst. |
| - Inefficient transmetalation | - Screen different bases (e.g., K₃PO₄, Cs₂CO₃). - Ensure the boronic acid is of high quality. | |
| - Low reaction temperature | - Gradually increase the reaction temperature in 10-20 °C increments.[7] | |
| Protodeboronation | - Presence of water | - Use anhydrous conditions if possible. - Use a non-aqueous base.[7] |
| - Prolonged reaction time or high temperature | - Minimize reaction time and temperature.[7] | |
| Homocoupling of Boronic Acid | - Presence of oxygen | - Thoroughly degas the reaction mixture.[7] - Consider slow addition of the boronic acid. |
| Hydrodehalogenation | - Ligand-dependent side reaction | - Screen different phosphine ligands.[7] - Avoid excessively high temperatures. |
| Catalyst Decomposition (black precipitate) | - Presence of oxygen - High reaction temperature - Unstable catalyst | - Ensure thorough degassing. - Attempt the reaction at a lower temperature. - Use a more robust ligand (e.g., a bulky biarylphosphine ligand).[7] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of substituted isoquinolines. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids make it an indispensable tool for medicinal chemists and drug development professionals. By understanding the underlying mechanism and carefully optimizing the reaction parameters, researchers can efficiently generate diverse libraries of isoquinoline derivatives for biological screening and lead optimization. The protocols and troubleshooting guide provided in this application note serve as a solid foundation for the successful implementation of this important synthetic methodology.
References
-
Figueroa, M.; et al. Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry2021 , 86 (12), 8479–8488. [Link]
-
Maiti, R.; et al. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances2025 . [Link]
-
Jaryaram, V.; et al. Synthesis of Tetrazolo[5,1-a]isoquinolines via a Suzuki–Miyaura Coupling Reaction/[3 + 2] Cycloaddition Sequence. The Journal of Organic Chemistry2024 . [Link]
-
International Journal of Pharmaceutical Sciences. Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. [Link]
-
Natural Product Reports. Isolation, biological activity, and synthesis of isoquinoline alkaloids. [Link]
-
Organic Chemistry Portal. Isoquinoline synthesis. [Link]
-
MDPI. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Centurion University. Synthesis of isoquinolines. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
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- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of (3-Chloroisoquinolin-6-yl)boronic acid with Aryl Halides
Introduction: Strategic Importance of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] The ability to functionalize this heterocycle at specific positions is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, enabling the linkage of diverse aryl and heteroaryl moieties.[2][3]
This guide provides an in-depth technical overview and detailed experimental protocols for the Suzuki-Miyaura cross-coupling of (3-Chloroisoquinolin-6-yl)boronic acid with various aryl halides. The focus is on providing researchers, medicinal chemists, and drug development professionals with a robust framework for the synthesis of 6-aryl-3-chloroisoquinolines, which are valuable intermediates for further chemical elaboration.
While boronic acids are generally stable and have low toxicity, making them ideal reagents for cross-coupling reactions, the reactivity of heteroaryl chlorides like the 3-chloro-substituted isoquinoline can present unique challenges.[4][5] The electron-deficient nature of the pyridine ring within the isoquinoline system can influence the oxidative addition step of the catalytic cycle, often necessitating carefully optimized reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent system.[6] This document will address these critical parameters, offering field-proven insights to guide successful reaction setup and execution.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
The choice of each reaction component is critical for overcoming the activation barrier associated with the C-Cl bond and ensuring efficient and high-yielding coupling.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters and Causality
The successful execution of the Suzuki-Miyaura coupling with this compound hinges on the judicious selection of the following parameters:
| Parameter | Recommended Options | Rationale and Field-Proven Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ is often effective for a broad range of substrates and can be used directly as the Pd(0) source.[7] Pd₂(dba)₃ or Pd(OAc)₂ are stable Pd(0) and Pd(II) precatalysts, respectively, that require a phosphine ligand to form the active catalytic species. The choice often depends on the specific aryl halide and the need for a more robust or reactive catalyst system.[1] |
| Ligand | XPhos, SPhos, P(t-Bu)₃ | For challenging cross-couplings involving heteroaryl chlorides, bulky and electron-rich phosphine ligands are often essential. XPhos and SPhos are highly effective in promoting the oxidative addition of aryl chlorides and facilitating the reductive elimination step.[1] P(t-Bu)₃ is another excellent choice for its strong electron-donating properties.[3] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base plays a crucial role in activating the boronic acid for transmetalation.[3] K₂CO₃ is a commonly used and effective base, often in an aqueous solution.[7] K₃PO₄ and Cs₂CO₃ are stronger bases that can be advantageous for less reactive aryl halides or when anhydrous conditions are preferred.[8] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is frequently employed to dissolve both the organic substrates and the inorganic base.[7][8] Dioxane and Toluene are common choices. DMF can also be used, particularly when higher reaction temperatures are required.[1] The presence of water is often beneficial for the transmetalation step. |
| Temperature | 85-110 °C | The reaction temperature needs to be high enough to overcome the activation energy for the C-Cl bond cleavage. A range of 85-110 °C is typical for these types of couplings.[8][9] Microwave irradiation can also be employed to accelerate the reaction.[1] |
Detailed Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. It is recommended to perform a small-scale test reaction to optimize conditions for a specific aryl halide.
Protocol 1: General Conditions using Pd(PPh₃)₄
This protocol is a robust starting point for a variety of aryl bromides and iodides.
Materials:
-
This compound (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Dioxane or Toluene
-
Water
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add this compound, the aryl halide, and K₂CO₃.
-
Seal the vessel with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add the solvent system (e.g., a 4:1 mixture of dioxane:water) via syringe.
-
Continue to purge the solution with the inert gas for another 10-15 minutes.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Seal the vessel and heat the reaction mixture to 85-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 5-16 hours.[7][8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-3-chloroisoquinoline.[8]
Protocol 2: Conditions for Less Reactive Aryl Chlorides using a Ligand System
This protocol is recommended for more challenging couplings with aryl chlorides, employing a more active catalytic system.
Materials:
-
This compound (1.2 equiv)
-
Aryl chloride (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5-2.5 mol%)
-
XPhos or SPhos (3-5 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous Dioxane
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride, this compound, K₃PO₄, Pd₂(dba)₃, and the phosphine ligand to a dry reaction vessel.
-
Add anhydrous, degassed dioxane to the vessel.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. These reactions may require 12-24 hours for completion.
-
Follow steps 8-13 from Protocol 1 for the workup and purification of the product.
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Low reaction temperature; Ineffective base/solvent combination. | Ensure proper degassing of solvents and use of a fresh, active catalyst. Increase reaction temperature in 10 °C increments. Screen different bases (e.g., Cs₂CO₃) and solvent systems. |
| Protodeborylation | Presence of excess water or protic sources; Reaction too slow, allowing for decomposition of the boronic acid. | Use anhydrous solvents and a stronger, non-aqueous base like K₃PO₄. Increase catalyst loading to accelerate the desired coupling reaction. |
| Homocoupling of Boronic Acid | Presence of oxygen; Incomplete conversion of the aryl halide. | Thoroughly degas the reaction mixture. Ensure an excess of the aryl halide is not used unless intended. |
| Formation of Byproducts | Side reactions due to high temperatures; Catalyst degradation. | Lower the reaction temperature and extend the reaction time. Consider a more stable catalyst/ligand system. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with aryl halides is a highly effective method for the synthesis of 6-aryl-3-chloroisoquinoline derivatives. The success of this transformation is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent system. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement this valuable synthetic methodology in their drug discovery and medicinal chemistry programs. With appropriate optimization, this reaction can provide access to a wide array of novel isoquinoline-based compounds for biological evaluation.
References
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]
-
Suzuki Reaction Lab: Cross-Coupling & Green Chemistry. Studylib. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]
Sources
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- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. scispace.com [scispace.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (3-Chloroisoquinolin-6-yl)boronic Acid Derivatives
Welcome to the technical support center for the purification of (3-Chloroisoquinolin-6-yl)boronic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during the purification of this important class of molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to optimize your purification processes.
Understanding the Molecule: Key Physicochemical Properties
This compound is an amphoteric molecule, possessing both a weakly basic nitrogen atom on the isoquinoline ring and an acidic boronic acid group. The pKa of the isoquinoline nitrogen is approximately 5.14, though this will be influenced by the electron-withdrawing effects of the chloro and boronic acid substituents.[1] This dual nature is a key consideration in developing effective purification strategies, particularly for acid-base extraction techniques.[2][3]
Likely Synthetic Route and Potential Impurities
This compound is commonly synthesized via a Palladium-catalyzed Miyaura borylation of a corresponding halo-isoquinoline, most likely 3,6-dichloro-isoquinoline, with a boron source like bis(pinacolato)diboron (B₂pin₂).[4][5] Understanding this synthetic route is crucial for anticipating potential impurities that may need to be removed during purification.
| Impurity Class | Specific Examples | Origin |
| Starting Materials | 3,6-dichloro-isoquinoline, Bis(pinacolato)diboron (B₂pin₂) | Incomplete reaction |
| Catalyst Residues | Palladium complexes (e.g., from Pd(dppf)Cl₂, Pd(PPh₃)₄) | Catalyst used in the borylation reaction |
| Reaction Byproducts | Homo-coupled isoquinoline dimers, Boronic acid anhydrides (boroxines) | Side reactions during the Suzuki-Miyaura coupling |
| Reagents/Solvents | Base (e.g., potassium acetate), Solvents (e.g., dioxane, DMF) | Reagents and solvents from the reaction mixture |
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses common issues encountered during the purification of this compound derivatives in a practical, question-and-answer format.
Issue 1: Low Recovery or No Elution from Silica Gel Chromatography
Q: I'm trying to purify my this compound on a silica gel column, but I'm getting very low recovery. My TLC shows streaking or the compound staying at the baseline. What's happening?
A: This is a frequent challenge with boronic acids on silica gel. The root cause is the interaction between the Lewis acidic boron center and the acidic silanol groups (Si-OH) on the silica surface. This can lead to strong adsorption or even decomposition of your product on the column. The basic nitrogen of the isoquinoline ring can also interact with the acidic silica.
Solutions:
-
Deactivate the Silica Gel: You can passivate the acidic sites on the silica. A common method is to use a mobile phase containing a small amount of a volatile acid (like acetic acid) or base (like triethylamine), depending on the stability of your compound. For your amphoteric molecule, starting with a neutral system is advisable, and then cautiously introducing additives if needed.
-
Use an Alternative Stationary Phase: Consider using a less acidic support like neutral alumina.
-
Boric Acid Impregnated Silica Gel: A highly effective technique is to use silica gel treated with boric acid. This masks the silanol groups and can significantly improve recovery of boronic acids.[6][7]
Issue 2: My Purified Product is Contaminated with Palladium
Q: I've purified my compound by column chromatography, but my analytical data (e.g., ICP-MS) shows significant palladium contamination. How can I remove it?
A: Palladium catalysts can be notoriously difficult to remove completely by standard chromatography.[8] The metal can remain complexed to your nitrogen-containing product.
Solutions:
-
Palladium Scavengers: After the reaction, and before final purification, treat your crude product solution with a palladium scavenger. There are many commercially available scavengers with different functional groups (e.g., thiol-based, amine-based) that can effectively bind to and remove palladium.
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can also help in adsorbing residual palladium. Be aware that this may also lead to some loss of your desired product.
-
Specific Extraction: In some cases, a specific aqueous wash can help. For example, a dilute solution of thiourea or L-cysteine in water can sometimes help to extract palladium into the aqueous phase.
Issue 3: Difficulty in Achieving Crystallinity for Recrystallization
Q: I'm trying to recrystallize my this compound, but it keeps oiling out or remains as an amorphous solid. What can I do?
A: Finding the right solvent system for recrystallization is key.[9][10][11] The presence of the polar boronic acid group and the relatively nonpolar chloro-isoquinoline backbone can make solvent selection tricky.
Solutions:
-
Solvent Screening: A systematic solvent screen is essential. Start with single solvents of varying polarity (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, heptane). Look for a solvent that dissolves your compound poorly at room temperature but completely at elevated temperatures.
-
Two-Solvent System: If a single solvent doesn't work, try a two-solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Then, allow it to cool slowly.[9] Common pairs include ethanol/water, ethyl acetate/heptane, or toluene/heptane.
-
Trituration: If your compound is an oil or an amorphous solid, try trituration. This involves stirring the material vigorously with a solvent in which it is poorly soluble. This can sometimes induce crystallization and wash away more soluble impurities.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound?
A1: Boronic acids are susceptible to dehydration to form boroxines (cyclic anhydrides) and can also be prone to protodeboronation under certain conditions. It is best to store them in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen) if possible.
Q2: Can I use reverse-phase chromatography for purification?
A2: Yes, reverse-phase (e.g., C18) chromatography can be an excellent alternative to normal-phase silica gel, especially if your compound is highly polar. A typical mobile phase would be a gradient of acetonitrile in water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Q3: How does the pKa of the isoquinoline nitrogen affect purification by acid-base extraction?
A3: The basicity of the isoquinoline nitrogen (pKa ≈ 5.14) allows for its protonation in acidic conditions (pH < 5).[1] This will form a water-soluble salt. The boronic acid group is acidic and will be deprotonated in basic conditions (pH > 9) to form a water-soluble boronate salt. This dual reactivity can be exploited for a selective acid-base extraction to remove neutral impurities.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate your amphoteric this compound from neutral organic impurities.
Workflow Diagram:
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Basification: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous base, such as 1 M sodium hydroxide (NaOH), to raise the pH above 10. Shake the funnel vigorously, venting frequently.
-
Separation (I): Allow the layers to separate. The deprotonated boronate salt of your compound will be in the aqueous layer. The neutral organic impurities will remain in the organic layer. Drain the aqueous layer into a clean flask.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute aqueous acid, such as 1 M hydrochloric acid (HCl), with stirring until the pH is acidic (around pH 2-3). Your product should precipitate out or be ready for extraction.
-
Extraction: Extract the acidified aqueous solution with several portions of fresh ethyl acetate or dichloromethane.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified this compound.
Protocol 2: Flash Column Chromatography using Boric Acid-Treated Silica Gel
This protocol is designed to minimize adsorption and improve recovery during silica gel chromatography.[6][7]
Workflow Diagram:
Caption: Workflow for chromatography with treated silica.
Step-by-Step Methodology for Silica Preparation:
-
Prepare Boric Acid Solution: Prepare a 5% (w/v) solution of boric acid in methanol.
-
Slurry Silica: In a fume hood, create a slurry of your silica gel in the boric acid/methanol solution.
-
Equilibrate: Gently stir or swirl the slurry for about 1 hour at room temperature.
-
Filter and Wash: Filter the silica gel using a Büchner funnel. Wash the treated silica with ethanol.
-
Dry: Dry the silica gel thoroughly under vacuum until it is a free-flowing powder.
Chromatography Procedure:
-
Pack the Column: Use the boric acid-treated silica gel to pack your flash chromatography column with your chosen eluent system (e.g., a heptane/ethyl acetate gradient).
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.
-
Elute: Run your gradient, starting with a low polarity and gradually increasing it.
-
Collect and Analyze: Collect fractions and analyze them by TLC to identify those containing your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
References
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
- Suzuki, A. Suzuki-Miyaura Cross-Coupling. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010.
- Hitosugi, S., et al. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Tetrahedron Letters2012, 53(34), 4563-4565.
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances2021, 11, 28546-28571.
-
Zieliński, W.; Kudelko, A. Dissociation constants pKa of isoquinoline bases. ResearchGate [Online] 2018. Available from: [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. Available from: [Link]
- Macdonald, S. J. F., et al. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Omega2022, 7(4), 3375-3381.
- Computational investigation of four isoquinoline alkaloids against polycystic ovarian syndrome. Journal of Biomolecular Structure and Dynamics2024, 42(2), 734-746.
- An evaluation of palladium-based catalysts for the base-free borylation of alkenyl carboxylates. Catalysis Science & Technology2021, 11, 763-769.
- Senapati, S. K., et al. Triple role of boronic acid as a catalyst in the alkylation of quinoline to functionalized tetrahydroquinoline. Organic & Biomolecular Chemistry2025, 23, 10.1039/D5OB00895F.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
- Li, W., et al. Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses2005, 81, 89.
-
University of California, Los Angeles. Liquid/liquid Extraction. Available from: [Link]
-
Chemistry LibreTexts. Recrystallization. Available from: [Link]
-
Magritek. Separation of Acidic, Basic and Neutral Compounds. Available from: [Link]
- An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules2022, 27(24), 8758.
- Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. Molecules2012, 17(10), 11663-11673.
- Fujiwara, Y., et al. Practical C-H Functionalization of Quinones with Boronic Acids. Journal of the American Chemical Society2011, 133(10), 3292-3295.
- ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investig
-
University of Groningen. Chemical/Laboratory Techniques: Recrystallization. YouTube [Online] Oct 14, 2022. Available from: [Link]
-
Acid-Base Extraction.1. Available from: [Link]
- Discussion Addendum for: Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses2020, 97, 1-11.
- Purific
- Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Molecular Sciences2021, 22(24), 13396.
- Henderson, J. L., et al. Palladium-catalyzed amination of unprotected halo-7-azaindoles. Organic Letters2010, 12(20), 4438-4441.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Khan, R. A. How to purify boronic acids/boronate esters?. ResearchGate [Online] 2016. Available from: [Link]
-
Azolearn. Acid-Base Extraction Part-1. YouTube [Online] Dec 18, 2020. Available from: [Link]
- Kudo, N., et al. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
-
Professor Dave Explains. Recrystallization. YouTube [Online] Jan 10, 2020. Available from: [Link]
-
Computational Study of pKa shift of Aspartate residue in Thioredoxin: Role of Configurational Sampling and Solvent Model. arXiv [Online] 2022. Available from: [Link]
- Process for the preparation of boronic acid intermedi
-
One-Pot Cross-Coupling/CH Functionalisation Reactions: Quinoline as Substrate, and Ligand through N-Pd Interaction. ePrints Soton [Online] 2015. Available from: [Link]
- Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. Organic Process Research & Development2021, 25(4), 864-873.
-
ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura. Available from: [Link]
-
Synthesis and Application of Boronic Acid Derivatives. VTechWorks [Online] 2010. Available from: [Link]
- Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters2012, 14(18), 4750-4753.
- Synthesis of Biquinolines via a Pd‐Catalyzed Borylation Reaction. ChemistrySelect2020, 5(47), 14945-14948.
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Technical Support Center: (3-Chloroisoquinolin-6-yl)boronic acid
Welcome to the technical support guide for (3-Chloroisoquinolin-6-yl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals to ensure the optimal handling, storage, and utilization of this reagent in your experiments. As a heterocyclic boronic acid, this compound requires specific attention to its stability to achieve reproducible and successful results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of this compound.
Q1: What are the ideal storage conditions for solid this compound?
A1: For maximum long-term stability, the solid compound should be stored under controlled conditions. Boronic acids, in general, are sensitive to moisture and air.[1][2] For this specific compound, the following conditions are recommended:
-
Temperature: Store at 2-8°C.[3] Some suppliers may recommend storage at 4°C.[4] Avoid exposure to high heat or direct sunlight, which can accelerate degradation.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This is crucial to minimize oxidation and reaction with atmospheric moisture.
-
Container: Keep the compound in a tightly sealed container to prevent moisture ingress.[3][5][6] Containers should be opaque to protect from light.
Q2: How long can I store the solid compound?
A2: When stored under the ideal conditions described above (refrigerated, under inert gas, in a tightly sealed container), boronic acids can have a shelf life that is theoretically indefinite.[2] However, prolonged storage can lead to changes in moisture content and gradual degradation.[2] It is best practice to use the material within the re-test date provided by the manufacturer. For heterocyclic boronic acids, which are known to be less stable, it is advisable to re-qualify the material by analytical methods (e.g., NMR, LC-MS) if it has been stored for an extended period (e.g., >1 year).
Q3: What are the main degradation pathways for this compound?
A3: Boronic acids are susceptible to several degradation pathways. Understanding these is key to preventing them.
-
Anhydride (Boroxine) Formation: This is a common process for boronic acids in the solid state where three molecules undergo dehydration to form a stable six-membered cyclic trimer called a boroxine.[7] This process is reversible upon addition of water but can complicate stoichiometry if not accounted for. Storing the compound in a dry environment minimizes boroxine formation.[7]
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This pathway is particularly prevalent in aqueous or protic media and can be accelerated by changes in pH.[7]
-
Oxidation: The boronic acid group can be oxidized, especially in the presence of air or other oxidizing agents.[7][8] This is a significant concern for many boronic acids, whose stability in this regard can be comparable to thiols.[7][9]
Q4: Can I prepare a stock solution? What is the best solvent and how should I store it?
A4: Preparing stock solutions is common, but it is not recommended for long-term storage due to the risk of protodeboronation and other solvent-mediated degradation. If you must prepare a stock solution:
-
Solvent Choice: Use a dry, aprotic solvent (e.g., anhydrous dioxane, THF, or DMF). Avoid aqueous or protic solvents like methanol or ethanol for storage.
-
Storage: Store the solution under an inert atmosphere at low temperatures (e.g., -20°C). Use a container with a secure, airtight seal.
-
Usage: It is best to prepare solutions fresh for each experiment. If a stock solution is used, it should be for immediate use, ideally within the same day.
Q5: My boronic acid appears clumpy or discolored. Can I still use it?
A5: Physical changes like clumping or discoloration are indicators of potential degradation. Clumping often suggests moisture absorption, which can lead to hydrolysis and other issues.[1][2] Discoloration may indicate oxidation or the presence of other impurities. It is strongly recommended to assess the purity of the material (e.g., via ¹H NMR or LC-MS) before use. If significant degradation is observed, it is best to use a fresh batch of the reagent to ensure the reliability of your experimental results.
Troubleshooting Guide
This guide provides solutions to common experimental problems that may arise from the instability of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low or No Yield in Suzuki-Miyaura Coupling | Degradation of Boronic Acid: The C-B bond is essential for the transmetalation step with the palladium catalyst. If the boronic acid has degraded via protodeboronation or oxidation, it is no longer active in the catalytic cycle.[10] | 1. Verify Reagent Quality: Use a fresh bottle of this compound or re-purify the existing stock. Confirm its identity and purity using NMR spectroscopy. Look for the characteristic boronic acid proton and the absence of signals corresponding to the protodeboronated isoquinoline byproduct. 2. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Water accelerates protodeboronation.[7] 3. Optimize Reaction Conditions: The presence of base and heat can accelerate boronic acid decomposition.[10] Consider a lower reaction temperature or a slower, controlled addition of the boronic acid to the reaction mixture. |
| Inconsistent or Irreproducible Results | Boroxine Formation: In the solid state, the boronic acid can exist in equilibrium with its cyclic anhydride (boroxine).[7] This changes the effective molecular weight, leading to stoichiometric errors if not accounted for. Using the material "as is" can lead to adding less active reagent than calculated. | 1. Stir with Water (Pre-reaction): While seemingly counterintuitive given the risk of protodeboronation, briefly stirring the boronic acid in the reaction solvent with a small amount of water can hydrolyze the boroxine back to the active monomeric acid before adding the catalyst and other reagents. This is a delicate balance and should be done immediately before the reaction proceeds. 2. Use a More Stable Derivative: Convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[7][10][11] These derivatives are often more stable for storage and can be used directly in coupling reactions, releasing the active boronic acid in situ.[10] |
| Complex Mixture of Byproducts | Multiple Degradation Pathways: The starting material may be a mixture of the desired boronic acid, its boroxine, and the protodeboronated arene. This can lead to multiple side reactions and a complex product mixture that is difficult to purify. | 1. Purify the Starting Material: Before use, purify the boronic acid. Trituration with a non-polar solvent like hexane can sometimes remove non-polar impurities.[11] Recrystallization is another option if a suitable solvent system can be found. 2. Employ a Boronic Acid Scavenger: In some cases, impurities can be removed post-reaction using scavenger resins, although purifying the starting material is always the preferred approach. |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting issues related to this compound stability.
Caption: Troubleshooting workflow for experiments using this compound.
Experimental Protocols
Protocol 1: Recommended Handling and Aliquoting of Solid Boronic Acid
This protocol minimizes exposure to atmospheric moisture and oxygen during handling.
Materials:
-
This compound (in original manufacturer's vial)
-
Glovebox or glove bag with an inert atmosphere (N₂ or Ar)
-
Spatula
-
Analytical balance
-
Several small, amber glass vials with screw caps suitable for storing aliquots
Procedure:
-
Prepare the Environment: Transfer the sealed manufacturer's vial, new aliquot vials, spatula, and a balance into an inert atmosphere glovebox.
-
Equilibrate Temperature: Allow the manufacturer's vial to warm to the ambient temperature inside the glovebox before opening to prevent condensation of moisture onto the cold solid.
-
Aliquot the Solid: Once equilibrated, open the main vial. Quickly weigh and dispense the desired amounts of the boronic acid into the smaller vials. Work efficiently to minimize the time the bulk material is exposed.
-
Seal and Purge: Tightly seal each new aliquot vial. If your glovebox has a purge function, consider backfilling the vials with inert gas before sealing.
-
Label and Store: Clearly label each aliquot with the compound name, lot number, date, and weight.
-
Proper Storage: Return the main vial and the new aliquots to refrigerated storage (2-8°C).[3] Ensure the main vial is securely resealed.
Causality: Aliquoting prevents the repeated opening and closing of the main container, which introduces atmospheric contaminants with each cycle. Storing small, single-use amounts preserves the integrity of the bulk material.
Protocol 2: Preparation of a Fresh Solution for Immediate Use
This protocol describes the best practice for preparing a solution for a chemical reaction.
Materials:
-
Aliquot of this compound
-
Anhydrous solvent (e.g., dioxane, THF)
-
Dry, inert-gas-flushed reaction flask with a septum
-
Dry syringe and needle
Procedure:
-
Prepare the Flask: Take your reaction flask, ensure it is clean, dry, and has been flushed with an inert gas (N₂ or Ar).
-
Add the Solid: Quickly weigh the required amount of the boronic acid from your aliquot and add it to the reaction flask under a positive pressure of inert gas.
-
Add the Solvent: Using a dry syringe, add the appropriate volume of anhydrous solvent to the flask through the septum.
-
Dissolve and Use: Gently swirl or stir the flask until the solid is fully dissolved. Use this freshly prepared solution immediately in your reaction. Do not store it.
Causality: Preparing the solution in situ in the reaction vessel minimizes transfer steps and exposure to the atmosphere, reducing the risk of degradation before the reaction begins.[10]
References
-
Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]
-
U.S. Borax. (n.d.). Borate handling and storage. Retrieved from [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3589. Retrieved from [Link]
-
Reddit r/OrganicChemistry. (2025). HELP: Purifying boronic acids sucks. Retrieved from [Link]
-
Wu, S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-65. Retrieved from [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
Knapp, D. M., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH. Retrieved from [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. Retrieved from [Link]
Sources
- 1. laballey.com [laballey.com]
- 2. borax.com [borax.com]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Overcoming Challenges in Coupling with Heteroaryl Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving heteroaryl boronic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for these challenging yet vital substrates. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.
Heteroaryl boronic acids are indispensable building blocks in medicinal chemistry and materials science. However, their unique electronic properties and the presence of Lewis-basic heteroatoms introduce specific challenges not typically encountered with simple aryl boronic acids. This guide addresses the most frequent problems—from catastrophic yield loss to frustrating purification—and provides field-proven solutions.
Troubleshooting Guide
This section directly addresses specific experimental failures. Each problem is followed by an analysis of probable causes and a series of actionable solutions.
Problem 1: Low to No Yield, and My Boronic Acid is Gone! (Protodeboronation)
You run the reaction, and TLC/LC-MS analysis shows your starting boronic acid is consumed, but little to no desired product is formed. Instead, you observe the corresponding simple heteroarene (e.g., pyridine instead of 2-phenylpyridine).
Probable Cause: Protodeboronation
This is the most common failure mode for heteroaryl boronic acids. Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond from a proton source (like water)[1]. This side reaction is often faster than the desired cross-coupling, especially with electron-deficient or unstable heteroaryl systems like pyridines and some thiophenes.[2][3][4] The process is heavily accelerated by strong bases and high temperatures.[1][2]
Solutions & Optimization Strategy:
-
Switch to a Milder Base: Strong bases like NaOH and KOH can rapidly accelerate protodeboronation[1].
-
Lower the Reaction Temperature: Elevated temperatures increase the rate of all reactions, including the undesired protodeboronation[1].
-
Action: Find the lowest effective temperature for your coupling. Attempt the reaction in the 60–80 °C range, which can significantly slow the rate of protodeboronation while still allowing the Suzuki coupling to proceed[1].
-
-
Employ a More Stable Boron Reagent: The free boronic acid form is often the most susceptible to degradation[1]. Using a more robust derivative can provide the boronic acid "slowly" to the catalytic cycle, keeping its ambient concentration low and minimizing decomposition[6].
-
Implement Anhydrous Conditions: While some water is often thought to facilitate the Suzuki cycle, its presence is a prerequisite for protodeboronation[1]. For highly sensitive substrates, removing water can be highly effective.
-
Action: Use anhydrous solvents and a soluble, non-aqueous base like potassium trimethylsilanolate (TMSOK). This approach, combined with neopentyl boronic esters, has been shown to enable the coupling of previously inaccessible heterocycles[9].
-
Problem 2: Low to No Yield, and My Starting Materials are Unchanged.
Your reaction stalls, and analysis shows both the heteroaryl boronic acid and the aryl halide remain largely unreacted.
Probable Cause: Catalyst Deactivation or Poor Reactivity
-
Catalyst Poisoning: The Lewis-basic heteroatoms (e.g., the nitrogen in pyridine) can coordinate strongly to the palladium center, inhibiting its catalytic activity.[9][10] This is a particularly significant issue with unprotected or unhindered nitrogen-containing heterocycles.[11]
-
Inefficient Catalytic System: The chosen catalyst/ligand combination may not be active enough to overcome the high activation barriers associated with either oxidative addition (especially for aryl chlorides) or reductive elimination (for sterically hindered products).[12]
Solutions & Optimization Strategy:
-
Select a More Robust Ligand: The key is to use a ligand that binds strongly to the palladium and promotes the catalytic cycle faster than substrate inhibition can occur.
-
Action: Employ bulky, electron-rich biaryl phosphine ligands. Ligands like XPhos, SPhos, and RuPhos are designed to accelerate both oxidative addition and reductive elimination and are highly effective for sterically demanding and electron-rich or -poor substrates.[12][13] N-heterocyclic carbene (NHC) ligands are also excellent choices due to their strong σ-donating ability[12].
-
-
Use a Palladium Precatalyst: Air- and moisture-stable precatalysts provide a reliable source of the active Pd(0) species in a controlled manner, leading to more reproducible results.[7][12]
-
Action: Use a modern precatalyst such as XPhos Pd G3 . These catalysts rapidly generate the active species, which can be crucial when dealing with unstable boronic acids[7].
-
-
Increase Catalyst Loading: For particularly challenging couplings, a higher catalyst concentration may be required to achieve a reasonable reaction rate[12].
-
Action: Incrementally increase the catalyst loading from 1 mol% up to 5 mol%.
-
-
Consider Additives: Certain additives can mitigate catalyst poisoning.
-
Action: The addition of trimethyl borate has been shown to buffer base-promoted catalyst inhibition and attenuate the Lewis-basicity of the heteroaryl substrate, preventing catalyst deactivation[9].
-
Problem 3: Significant Homocoupling of the Boronic Acid.
The desired cross-coupled product is formed, but it is contaminated with a significant amount of the heteroaryl-heteroaryl dimer.
Probable Cause: Oxygen Contamination
The presence of oxygen can lead to oxidative homocoupling of the boronic acid and can also contribute to catalyst decomposition[13]. While the Suzuki-Miyaura reaction is known for its general robustness, minimizing oxygen is critical for clean conversions.
Solutions & Optimization Strategy:
-
Thoroughly Degas the Reaction Mixture: Ensure that all solvents and the reaction headspace are free of oxygen.
-
Action: Degas the solvent by bubbling an inert gas (argon or nitrogen) through it for at least 20-30 minutes before use. Assemble the reaction under an inert atmosphere and perform several vacuum/backfill cycles to remove air from the reaction vessel[13].
-
-
Use a Pd(II) Precatalyst: Pd(0) sources like Pd(PPh₃)₄ can be sensitive to air. Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) are more stable and are reduced in situ to the active Pd(0) species[8]. This can sometimes lead to cleaner reactions if trace oxygen is an issue.
Problem 4: The Reaction Worked, But Purification is a Nightmare.
The desired product is formed, but it is difficult to separate from the excess boronic acid or its decomposition products (e.g., boroxines).
Probable Cause: Similar Polarity of Product and Impurities
Boronic acids and their byproducts can have polarities similar to the desired coupled product, leading to co-elution during silica gel chromatography.[14][15]
Solutions & Optimization Strategy:
-
Aqueous Base Wash: Most boronic acids can be converted to their highly polar boronate salts with a basic wash.
-
Action: During the workup, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a 1M NaOH or K₂CO₃ solution. The boronate salt of the unreacted boronic acid will partition into the aqueous layer[16].
-
-
Acid-Base Extraction for Basic Products: If your coupled product contains a basic nitrogen (like a pyridine), you can use acid-base extraction.
-
Action: Extract the organic layer with dilute acid (e.g., 1M HCl). Your product will move to the aqueous layer as a salt. Wash the organic layer to remove non-basic impurities, then basify the aqueous layer and re-extract your purified product back into an organic solvent.
-
-
Derivatization for Purification: Convert the excess boronic acid into a form that is easily separated.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst and ligand to start with?
A1: The choice is critical and depends on the electronic and steric nature of your substrates. For heteroaryl couplings, bulky, electron-rich monophosphine ligands are the modern standard. The following table provides a good starting point for optimization.
| Heteroaryl Boronic Acid Type | Recommended Ligand(s) | Recommended Precatalyst | Rationale & Comments |
| π-Rich (e.g., Thiophene, Furan) | SPhos, XPhos | SPhos/XPhos Pd G2/G3 | These substrates are often prone to protodeboronation. A highly active catalyst promotes fast coupling to outcompete decomposition.[1][19] |
| Lewis-Basic (e.g., Pyridine, Imidazole) | XPhos, RuPhos, CataCXium A | XPhos/RuPhos Pd G3/G4 | The bulky ligand shields the palladium center, preventing deactivation by the heteroatom's lone pair.[3][9][10] |
| Sterically Hindered (ortho-substituted) | XPhos, SPhos, AntPhos | XPhos/SPhos Pd G3/G4 | Bulky ligands are essential to promote the sterically demanding reductive elimination step.[12][13] |
| Electron-Deficient (e.g., Pyrimidine) | XPhos, SPhos | XPhos/SPhos Pd G3/G4 | These systems can be slow to transmetalate and are prone to decomposition. A fast catalyst is crucial.[7][19] |
Q2: Which base and solvent combination should I try first?
A2: A reliable starting point for many heteroaryl couplings is K₃PO₄ as the base in a 1,4-dioxane/water (e.g., 10:1) solvent system.[20][21]
-
Why K₃PO₄? It is a moderately strong base that is effective at promoting the reaction but is significantly less likely to cause rapid protodeboronation compared to hydroxides[1][12].
-
Why Dioxane/Water? Dioxane is a good solvent for many organic substrates, and the small amount of water helps to dissolve the inorganic base and facilitate the transmetalation step[20][21]. However, for extremely sensitive substrates, a fully anhydrous system may be necessary[9].
Q3: When should I absolutely use a boronic ester instead of the acid?
A3: You should strongly consider using a boronic ester (like a pinacol or MIDA ester) under the following circumstances:
-
When Protodeboronation is Unavoidable: If you have tried milder bases and lower temperatures with the boronic acid and still see significant decomposition, switching to an ester is the next logical step[2][6]. This is particularly true for 2-pyridyl and 2-thiophenyl boronic acids[1][4].
-
For Reproducibility and Storage: Boronic acids can dehydrate to form boroxines upon storage, changing their effective molecular weight and reactivity. Pinacol and MIDA esters are generally well-defined, crystalline solids that are more stable for long-term storage, leading to more reproducible results[7][8].
-
When Purification is an Issue: Purifying some boronic acids can be difficult. It is often easier to synthesize and purify the boronic ester and use it directly in the coupling reaction[14][22].
Q4: What are the visual or analytical signs that my heteroaryl boronic acid is degrading on the bench?
A4: Heteroaryl boronic acids are often less stable than their aryl counterparts. Signs of degradation include:
-
Physical Change: The compound may change from a free-flowing powder to a sticky or clumpy solid.
-
¹H NMR Analysis: Over time, you may see the appearance of the corresponding protodeboronated heteroarene in the NMR spectrum. The signals for the boronic acid may also broaden.
-
Inconsistent Results: If you get a great result one day and a poor result the next with the same bottle of reagent, decomposition is a likely culprit. Storing sensitive boronic acids under an inert atmosphere in a freezer is recommended.
Visualizations & Diagrams
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Complex [label="Ar¹-Pd(II)L₂(X)", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Diaryl [label="Ar¹-Pd(II)L₂(Ar²)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label="Ar¹-X"]; OxAdd -> PdII_Complex; PdII_Complex -> Transmetal [label="Ar²-B(OR)₂\n(Base)"]; Transmetal -> PdII_Diaryl; PdII_Diaryl -> RedElim [label="Ar¹-Ar²\n(Product)"]; RedElim -> Pd0; } .dot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
// Nodes Start [label="Heteroaryl-B(OH)₂", fillcolor="#FBBC05", fontcolor="#202124"]; Boronate [label="[Heteroaryl-B(OH)₃]⁻\n(Boronate Anion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Heteroaryl-H\n(Decomposition Product)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Boronate [label="+ OH⁻ (Base)"]; Boronate -> Product [label="+ H₂O (Proton Source)"]; } .dot Caption: The base-catalyzed pathway for protodeboronation of heteroaryl boronic acids.
Key Experimental Protocols
Protocol 1: General Anhydrous Suzuki-Miyaura Coupling for Unstable Heteroaryl Boronic Esters
This protocol is adapted from methodologies designed to suppress protodeboronation and catalyst deactivation[9].
-
Reagent Preparation: In an oven-dried vial or Schlenk tube inside a glovebox, add the heteroaryl neopentyl boronic ester (1.2 equiv), the aryl/heteroaryl halide (1.0 equiv), potassium trimethylsilanolate (TMSOK, 2.0 equiv), and trimethyl borate (5.0 equiv).
-
Catalyst Addition: To the solid mixture, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C). Stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots (under an inert atmosphere if possible) and analyzing by LC-MS or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: In Situ Protection of a Boronic Acid with Diethanolamine
This procedure can be used to stabilize a crude or impure boronic acid prior to coupling[13][17].
-
Dissolution: In a vial with a stir bar, dissolve the crude heteroaryl boronic acid (1.0 equiv) in a minimal amount of an appropriate solvent (e.g., dichloromethane or diethyl ether).
-
Adduct Formation: Add diethanolamine (1.0 equiv) dropwise while stirring. A precipitate of the diethanolamine adduct will often form.
-
Isolation: Stir the resulting slurry for 15-30 minutes. Isolate the solid product by vacuum filtration.
-
Washing and Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be weighed and used directly in Suzuki coupling reactions, typically under conditions that utilize protic solvents to facilitate the release of the boronic acid.
References
-
Kassel, S. H., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis. [Link]
-
Scott, P. J. H., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]
-
Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]
-
Molander, G. A., et al. (2011). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Organic & Biomolecular Chemistry. [Link]
-
Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Biscoe, M. R., et al. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Li, J-H., et al. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Togni, A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal. [Link]
-
Zhang, Y-H., et al. (2021). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
-
Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal. [Link]
-
Gong, H., et al. (2023). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. [Link]
-
Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
-
Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
Buchwald, S. L., & Fors, B. P. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Oka, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]
-
Reddit user discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Haibach, M. C., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science. [Link]
-
Sourcing Platform. (n.d.). Optimizing Suzuki-Miyaura Coupling with High-Purity Boronic Acids. OKCHEM. [Link]
-
Garg, N. K., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
-
Le-Huy, H., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. [Link]
-
Reddit user discussion. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]
-
Deshmukh, M. V., et al. (2011). The effect of various bases on the Suzuki coupling reaction. ResearchGate. [Link]
-
ResearchGate user question. (2017). How to remove excess of thiophene boronic acid from reaction mixture? ResearchGate. [Link]
- Patent. (n.d.). Process for purification of boronic acid and its derivatives.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
ResearchGate user question. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Fletcher, S. P., et al. (2021). Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic acids. ResearchGate. [Link]
-
Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Fletcher, S. P., et al. (2020). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
-
Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Reddit user discussion. (2017). Purification of boronic acids? r/chemistry. [Link]
-
Reddit user discussion. (2024). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 17. youtube.com [youtube.com]
- 18. reddit.com [reddit.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. arodes.hes-so.ch [arodes.hes-so.ch]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: (3-Chloroisoquinolin-6-yl)boronic acid Deboronation Side Reactions
Welcome to the technical support center for (3-Chloroisoquinolin-6-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common side reactions, particularly deboronation, encountered during its use in synthetic chemistry. Here, we combine in-depth scientific principles with practical, field-tested advice to ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability and handling of this compound.
Q1: What is deboronation and why is it a concern with this compound?
A1: Deboronation, specifically protodeboronation, is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] In the context of using this compound, this leads to the formation of 3-chloroisoquinoline as a byproduct, consuming your starting material and reducing the yield of your desired cross-coupling product. The propensity for this reaction is highly dependent on the specific reaction conditions.[1]
Q2: How stable is this compound under normal storage conditions?
A2: While many arylboronic acids are stable, some can decompose under ambient conditions.[3] For this compound, it is recommended to store it in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. The presence of moisture can facilitate deboronation, even without a catalyst.[3]
Q3: Can I visually detect deboronation?
A3: Visual detection is unreliable. While significant degradation might lead to changes in the physical appearance of the solid, the most reliable methods for detecting deboronation are analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] A simple TLC stain using curcumin can provide a rapid qualitative indication of the presence of boronic acids.[5]
Q4: Is this compound more susceptible to deboronation than other arylboronic acids?
A4: Heteroarylboronic acids, like the isoquinoline derivative, can exhibit complex and sometimes counterintuitive reactivity towards deboronation.[6] The presence of the basic nitrogen atom in the isoquinoline ring can influence the electronic properties and stability of the C-B bond, making its susceptibility to deboronation highly dependent on the reaction pH.[7] The relative positions of the nitrogen heteroatom and the boronic acid group can significantly impact the rate of protodeboronation.[7]
II. Troubleshooting Guide: Diagnosing and Mitigating Deboronation
This section provides a systematic approach to identifying and resolving issues related to the deboronation of this compound in the context of Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low Yield of the Desired Cross-Coupling Product with Significant Formation of 3-Chloroisoquinoline
This is the most direct evidence of a competing deboronation reaction. The troubleshooting process should focus on optimizing the reaction conditions to favor the desired coupling over the undesired deboronation.
Causality Analysis & Mitigation Strategies:
-
The Role of the Base: The base is crucial for activating the boronic acid for transmetalation in the Suzuki-Miyaura catalytic cycle.[8] However, strong bases and the presence of water can also accelerate protodeboronation.[9]
-
Troubleshooting Steps:
-
Screen different bases: If you are using a strong base like NaOH or KOH, consider switching to a weaker inorganic base like K₃PO₄ or K₂CO₃, or an organic base like triethylamine (TEA).
-
Anhydrous conditions: While some water can be beneficial for the Suzuki coupling, excess water can promote deboronation.[3] Ensure your solvents are anhydrous and consider adding molecular sieves.
-
Base concentration: Use the minimum amount of base required for the reaction to proceed efficiently.
-
-
-
The Influence of the Palladium Catalyst and Ligands: The choice of palladium source and phosphine ligand can significantly impact the rate of both the desired cross-coupling and the undesired deboronation.
-
Troubleshooting Steps:
-
Ligand selection: Bulky, electron-rich phosphine ligands are often used to promote difficult cross-couplings, but they can also accelerate palladium-catalyzed protodeboronation.[10][11][12][13][14] If you are using a very bulky ligand (e.g., SPhos, XPhos), consider switching to a less sterically hindered one (e.g., PPh₃, PCy₃).
-
Catalyst loading: While a higher catalyst loading can increase the reaction rate, it might also increase the rate of deboronation. Optimize the catalyst loading to find a balance between efficient coupling and minimal side reactions.
-
Palladium source: Pd(II) precatalysts in combination with bulky ligands have been shown to increase protodeboronation yields compared to Pd(0) sources.[10] Consider using a Pd(0) source like Pd(PPh₃)₄.
-
-
-
Reaction Temperature and Time: Higher temperatures can accelerate both the desired reaction and the deboronation side reaction.
-
Troubleshooting Steps:
-
Lower the temperature: Attempt the reaction at a lower temperature. Even a small decrease can sometimes significantly reduce the rate of deboronation relative to the cross-coupling.
-
Monitor reaction progress: Use TLC or HPLC to monitor the reaction progress closely. Stop the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product and remaining boronic acid to conditions that might favor deboronation.
-
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting decision tree for addressing low yields due to deboronation.
Issue 2: Inconsistent Reaction Outcomes
Variability in yield and byproduct formation from batch to batch can be frustrating. This often points to subtle, uncontrolled variables in the experimental setup.
Causality Analysis & Mitigation Strategies:
-
Purity and Stability of this compound: As mentioned, boronic acids can degrade over time.[3]
-
Troubleshooting Steps:
-
Check purity: Before use, check the purity of your boronic acid by NMR or HPLC.
-
Fresh is best: Use freshly purchased or synthesized boronic acid whenever possible.
-
Consider boronic esters: For particularly sensitive applications, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate.[1][15] These can act as "slow-release" sources of the boronic acid under the reaction conditions, minimizing its concentration and thus its decomposition.[1][16]
-
-
-
Atmospheric Conditions: The presence of oxygen and moisture can affect the stability of both the boronic acid and the palladium catalyst.
-
Troubleshooting Steps:
-
Inert atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen).
-
Degas solvents: Thoroughly degas all solvents before use to remove dissolved oxygen.
-
-
Competing Reaction Pathways Diagram
Caption: Competing pathways: Suzuki-Miyaura coupling vs. Protodeboronation.
III. Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling
This protocol provides a starting point for the cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Round-bottom flask, condenser, magnetic stir bar
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aryl bromide, this compound, K₂CO₃, and Pd(PPh₃)₄.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Quantifying Deboronation by HPLC
This protocol allows for the quantitative analysis of the extent of deboronation.
Materials:
-
Reaction aliquots
-
HPLC system with a UV detector[4]
-
C18 reverse-phase column
-
Acetonitrile (ACN) and water (with 0.1% formic acid or trifluoroacetic acid) as mobile phases
-
Standards of this compound, the aryl bromide, the desired product, and 3-chloroisoquinoline.
Procedure:
-
Prepare standard solutions of known concentrations for all relevant compounds.
-
Generate a calibration curve for each compound by injecting the standards into the HPLC and plotting peak area versus concentration.
-
At various time points during your reaction, withdraw a small aliquot and quench it by diluting with the mobile phase.
-
Inject the quenched aliquot into the HPLC.
-
Identify and integrate the peaks corresponding to the starting materials, product, and the 3-chloroisoquinoline byproduct.
-
Use the calibration curves to determine the concentration of each species in the aliquot and thereby calculate the percentage of deboronation.
A more advanced method for selective detection of boronic acids in HPLC eluates involves post-column derivatization with alizarin, which forms a fluorescent complex with the boronic acid.[17]
IV. Summary of Key Factors Influencing Deboronation
| Factor | Influence on Deboronation | Mitigation Strategy |
| Base | Strong bases can accelerate deboronation. | Use weaker bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). |
| Water | Can act as a proton source for protodeboronation.[3] | Use anhydrous solvents; minimize water content. |
| Temperature | Higher temperatures increase the rate of deboronation. | Run the reaction at the lowest effective temperature. |
| Catalyst Ligand | Bulky phosphine ligands can promote Pd-catalyzed deboronation.[10][11] | Screen less sterically demanding ligands. |
| Reaction Time | Prolonged reaction times increase the likelihood of deboronation. | Monitor the reaction and work up promptly upon completion. |
| Boronic Acid Stability | The free boronic acid can be unstable under reaction conditions.[3] | Consider using more stable boronic esters (pinacol, MIDA).[1][15] |
V. References
-
Protodeboronation - Wikipedia. [Link]
-
Development of Organic Transformations Based on Protodeboronation - ACS Publications. [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH. [Link]
-
Suzuki cross-coupling reaction - YouTube. [Link]
-
Bulky ligands promote palladium-catalyzed protodeboronation - The Matter Blotter. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates | Organic Letters - ACS Publications - American Chemical Society. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts - PMC - NIH. [Link]
-
Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole - MDPI. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds | JACS Au - ACS Publications. [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. [Link]
-
Improving the oxidative stability of boronic acids through stereoelectronic effects. [Link]
-
Boron Determination—A Review of Analytical Methods - ResearchGate. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research - ACS Publications. [Link]
-
Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate. [Link]
-
Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed. [Link]
-
A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - NIH. [Link]
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation - ChemRxiv. [Link]
-
Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone - MDPI. [Link]
-
Bulky phosphine ligands promote palladium-catalyzed protodeboronation | Request PDF. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts - PubMed - NIH. [Link]
-
The Suzuki Reaction - Chem 115 Myers. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing). [Link]
-
Properties of a model aryl boronic acid and its boroxine - PubMed. [Link]
-
Order of thermodynamic stability of representative boronic esters - ResearchGate. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. aspuru.substack.com [aspuru.substack.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Yoneda Labs [yonedalabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Homocoupling of (3-Chloroisoquinolin-6-yl)boronic acid in Suzuki-Miyaura Reactions
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, chemists, and drug development professionals encountering the common side reaction of homocoupling when using (3-Chloroisoquinolin-6-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Our goal is to explain the underlying causes of this issue and provide robust, field-proven troubleshooting strategies and optimized protocols to ensure the successful synthesis of your target biaryl compounds.
Section 1: Understanding the Problem - FAQs about Homocoupling
Q1: What is boronic acid homocoupling, and why is it a significant problem in my reaction with this compound?
A1: Homocoupling, also known as dimerization, is an undesired side reaction where two molecules of your boronic acid, in this case this compound, react with each other to form a symmetrical biaryl (a dimer of the isoquinoline moiety). This process consumes your valuable starting material, complicates purification by introducing a high-molecular-weight impurity that can be difficult to separate from the desired product, and ultimately lowers the yield of your target cross-coupled product.[1][2] For complex, heteroaromatic boronic acids like this compound, which are often prepared through multi-step syntheses, minimizing this side reaction is critical for efficiency and cost-effectiveness.
Q2: What are the primary chemical pathways that lead to this unwanted homocoupling?
A2: The homocoupling of boronic acids in palladium-catalyzed reactions is primarily driven by two distinct mechanisms, both of which are critical to understand for effective prevention.[3]
-
Oxygen-Mediated Homocoupling: This is the most common cause. The active Pd(0) catalyst, which is essential for the main Suzuki-Miyaura cycle, can be oxidized by trace amounts of dissolved oxygen in your solvents to form a Pd(II) species.[3][4][5] This Pd(II) complex can then undergo two successive transmetalations with the boronic acid, leading to the formation of the homocoupled product and regenerating the Pd(0) catalyst.[3] Rigorous exclusion of oxygen is therefore the single most important preventative measure.[5][6]
-
Pd(II) Precatalyst-Mediated Homocoupling: If you use a Pd(II) salt as a catalyst precursor, such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), it can react stoichiometrically with two molecules of the boronic acid at the start of the reaction to produce the homocoupled dimer.[3][5] This reaction also produces the active Pd(0) catalyst required for the main cross-coupling cycle, but it does so at the expense of your boronic acid. This pathway is most significant before the main catalytic cycle is fully established.[3]
Additionally, contamination with other metals, particularly copper, can lead to Ullmann- or Glaser-type homocoupling reactions, which proceed through different mechanisms.[7][8][9]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KR20120084662A - Oxidative homo-coupling reactions of aryl boronic acids using a porous copper metal-organic framework as a highly efficient heterogeneous catalyst - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Boronic Acid Ester Deprotection
Introduction
Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. However, their inherent instability, propensity to form boroxine anhydrides, and challenging purification often necessitate the use of protecting groups, typically as boronate esters.[1] While this strategy facilitates synthesis and purification, the final deprotection step to liberate the free boronic acid can be fraught with challenges.[2][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the deprotection of boronic acid esters. It is structured in a question-and-answer format to directly address common experimental issues, explain the underlying chemical principles, and offer field-proven solutions.
Troubleshooting Guide (Q&A)
This section addresses specific, problem-oriented questions that arise during experimental work.
Issue 1: Incomplete or No Deprotection
Q: I've subjected my pinacol boronate ester (Bpin) to standard acidic hydrolysis (e.g., aq. HCl in THF), but the reaction is stalled or shows no conversion by TLC/LC-MS. What's going wrong?
A: This is a frequent challenge, as pinacol esters are notoriously stable, a feature that makes them excellent protecting groups but difficult to remove.[1] Several factors could be at play:
-
Insufficient Hydrolysis Driving Force: The hydrolysis of a boronate ester is a reversible equilibrium.[4][5] For sterically hindered or electron-rich aryl/alkyl Bpin esters, the equilibrium may not favor the boronic acid under standard conditions. The stability of the diol byproduct (pinacol) also plays a role.
-
Inadequate Phase Mixing: If using a biphasic system (e.g., ether/aq. HCl), poor mixing can lead to a low interfacial area, drastically reducing the reaction rate. Vigorous stirring is essential.
-
Substrate-Specific Stability: The electronic and steric nature of the organic moiety (R) attached to the boron significantly influences the ester's stability. Electron-donating groups on an aryl ring, for instance, can increase the stability of the Bpin ester, making it more resistant to hydrolysis.
Solutions & Optimization:
-
Increase Reaction Temperature: Heating the reaction mixture can often provide the necessary energy to overcome the activation barrier and shift the equilibrium towards the products.[1]
-
Use a Stronger Acid or Base: While HCl is common, switching to a stronger acid like trifluoroacetic acid (TFA) can sometimes be effective. For base-labile esters like MIDA, ensuring a sufficiently high concentration of a strong base (e.g., 1M NaOH) is crucial.[6]
-
Transesterification/Exchange Methods: These methods circumvent the challenging direct hydrolysis equilibrium by using a sacrificial reagent to drive the reaction.
-
Diethanolamine (DEA) Method: Reacting the Bpin ester with diethanolamine often precipitates a stable DEA-boronate adduct, which can be isolated by filtration. Subsequent mild acidic hydrolysis (e.g., 1M HCl) readily liberates the desired boronic acid.[7][8][9] This is a robust, two-step procedure with a high success rate.[8]
-
Sacrificial Boronic Acid: Using a large excess of a volatile boronic acid, such as methylboronic acid or phenylboronic acid, can drive a transesterification equilibrium.[2][10] The volatile byproducts can then be removed under vacuum, simplifying purification.[2]
-
-
Conversion to Trifluoroborate Salt (KHF₂ Method): A very reliable method involves treating the boronate ester with potassium hydrogen difluoride (KHF₂) to form a stable, often crystalline, trifluoroborate salt (R-BF₃K).[9] This salt can be easily purified and then hydrolyzed back to the boronic acid under acidic conditions (e.g., with silica gel or TMSCl).[8][11][12]
Issue 2: Product Decomposition or Side Reactions
Q: My deprotection seems to work, but I'm getting low yields and see multiple byproducts. I suspect my boronic acid is decomposing. How can I prevent this?
A: Boronic acids are susceptible to several decomposition pathways, particularly protodeborylation (loss of the C-B bond) and oxidation.[1][13]
-
Protodeborylation: This is especially problematic for electron-rich heteroaryl and vinyl boronic acids under acidic conditions. The C-B bond is cleaved and replaced with a C-H bond.
-
Oxidation: Boronic acids can be oxidized, particularly in the presence of air or other oxidants, to the corresponding alcohol or phenol.[14] This process can be accelerated at physiological pH.[14]
-
Boroxine Formation: In the presence of trace water, three molecules of boronic acid can dehydrate to form a stable, six-membered cyclic anhydride called a boroxine.[1] This complicates purification and NMR analysis.[11]
Solutions & Optimization:
-
Use Milder Conditions: Avoid harsh acidic or basic conditions and prolonged heating if your substrate is sensitive. The diethanolamine[7][8] or KHF₂ methods[9][12] are generally much milder than forceful hydrolysis.
-
Work Under Inert Atmosphere: To prevent oxidation, perform the deprotection and subsequent workup under an inert atmosphere of nitrogen or argon, especially if the boronic acid is known to be sensitive.
-
"Catch-and-Release" Purification: A powerful strategy is to perform an in-situ trapping of the newly formed boronic acid.
-
Phase-Switching: After deprotection, the boronic acid can be extracted into a basic aqueous phase (as the boronate salt), leaving non-acidic impurities in the organic layer. The aqueous layer is then acidified, and the pure boronic acid is re-extracted into a fresh organic solvent.[15]
-
Diethanolamine Precipitation: As mentioned before, precipitating the DEA adduct serves as both a deprotection and purification step, removing it from potentially harmful soluble reagents.[11]
-
-
Minimize Water During Workup: To reduce boroxine formation, use anhydrous solvents for extraction (e.g., MgSO₄ or Na₂SO₄ for drying) and minimize exposure to atmospheric moisture. If boroxine formation is observed in NMR, adding a drop of D₂O can often hydrolyze it back to the monomeric boronic acid for cleaner analysis.[11]
Issue 3: Purification and Isolation Challenges
Q: I've successfully deprotected my boronate ester, but now I'm struggling to purify the final boronic acid. It streaks on my silica gel column, and recrystallization isn't working.
A: The purification of free boronic acids is a well-known and significant challenge due to their high polarity and interaction with stationary phases.[11][16]
-
Silica Gel Interaction: Boronic acids are Lewis acidic and can strongly adsorb to the Lewis basic silanol groups (Si-OH) on the surface of silica gel, leading to streaking, low recovery, and even decomposition.[17][18]
-
High Polarity: The polar nature of the -B(OH)₂ group makes boronic acids poorly soluble in common non-polar chromatography eluents and can lead to poor separation from other polar impurities.
-
Equilibrium with Boroxines: The presence of boroxine trimers means you are often trying to purify a mixture of equilibrating species, which behave differently during chromatography.[11]
Solutions & Optimization:
-
Avoid Standard Silica Gel Chromatography: This should be your last resort. If you must use it, consider deactivating the silica by pre-treating it with a solution of boric acid or by using a mobile phase containing a small amount of acid (e.g., 1% acetic acid), though this may not be suitable for acid-sensitive compounds.[17][18]
-
Acid/Base Extraction: This is often the most effective method. Dissolve the crude product in an organic solvent (e.g., EtOAc, Et₂O) and extract with a basic aqueous solution (e.g., 1M NaOH, sat. NaHCO₃). The boronic acid will move to the aqueous layer as the boronate salt. Wash the aqueous layer with an organic solvent to remove neutral impurities. Then, carefully acidify the aqueous layer with cold 1M HCl to pH ~2-4 and extract the pure boronic acid back into an organic solvent.[11]
-
Recrystallization/Trituration: While challenging, this can be effective. Try a range of solvent systems. Trituration (suspending the crude solid in a solvent where the impurities are soluble but the product is not) with hexane, ether, or a mixture can be very effective for removing non-polar impurities.[11]
-
Derivatization for Purification: If all else fails, consider re-protecting the crude boronic acid with a group that facilitates purification (e.g., as a Bpin or MIDA ester), purifying the stable ester, and then performing the deprotection again on the pure material. This adds steps but can salvage a difficult synthesis.[11]
Frequently Asked Questions (FAQs)
Q1: Which boronate ester protecting group should I choose?
A: The choice depends on the stability required during your synthetic sequence and the ease of deprotection you desire at the end.
| Protecting Group | Structure (Diol) | Stability Profile | Typical Deprotection Conditions |
| Pinacol (Bpin) | Pinacol | The most common and robust group. Stable to chromatography, mild acids/bases, and many reaction conditions.[1] | Often requires forcing conditions: strong acid (HCl, TFA) with heat[1], or indirect methods like KHF₂/acid or DEA/acid.[7][9] |
| MIDA | N-methyliminodiacetic acid | Exceptionally stable to anhydrous cross-coupling, chromatography, and a wide pH range.[1][6] | Mildly and specifically cleaved with aqueous base (e.g., 1M NaOH, NaHCO₃) at room temperature.[6][19] |
| Diethanolamine (B(dea)) | Diethanolamine | Forms a stable, zwitterionic adduct. Less commonly used as a protecting group throughout a sequence. | Readily hydrolyzed with mild aqueous acid.[7] |
| Trifluoroborate (BF₃K) | (from KHF₂) | Highly stable, crystalline salts. Resistant to oxidation.[1] | Hydrolysis with silica gel or aqueous acid.[8] |
Q2: What is the mechanism of acid- or base-catalyzed hydrolysis?
A: The mechanism involves nucleophilic attack on the Lewis acidic boron atom.
-
Acid-Catalyzed: The ester oxygen is protonated, making the boron atom more electrophilic. A water molecule then attacks the boron, leading to a tetrahedral intermediate. Proton transfers and subsequent elimination of the diol regenerate the boronic acid.[20]
-
Base-Catalyzed: A hydroxide ion directly attacks the empty p-orbital of the sp²-hybridized boron atom, forming a tetrahedral sp³-hybridized "ate" complex. This intermediate then collapses, expelling the diol's alkoxide, which is subsequently protonated. For MIDA esters, the intramolecular N-B dative bond must first be cleaved.[6][20]
Q3: Can I use a boronate ester directly in a Suzuki-Miyaura coupling without deprotection?
A: Yes, in most cases. Pinacol esters (Bpin) are routinely used directly in Suzuki-Miyaura couplings.[1][21] The basic conditions of the reaction (e.g., K₂CO₃, K₃PO₄) are typically sufficient to facilitate the slow in-situ hydrolysis or direct transmetalation from the ester. MIDA esters are designed to be stable under anhydrous coupling conditions but can be made to undergo "slow-release" of the boronic acid under specific aqueous basic conditions, enabling iterative cross-coupling.[6]
Key Experimental Protocols
Protocol 1: Robust Deprotection of a Pinacol Ester via Diethanolamine Adduct
This two-step protocol is highly reliable for deprotecting stable Bpin esters, especially when direct hydrolysis fails.[7][8]
Step 1: Formation of the Diethanolamine (DEA) Adduct
-
Dissolve the boronic acid pinacol ester (1.0 equiv) in diethyl ether (Et₂O) or another non-polar solvent like hexanes (approx. 0.1 M solution).
-
Add diethanolamine (1.1-1.2 equiv) dropwise to the solution at room temperature with stirring.
-
A white precipitate of the DEA-boronate adduct should form within minutes to an hour. Continue stirring for 30-60 minutes to ensure complete precipitation.[8]
-
Collect the solid by vacuum filtration.
-
Wash the solid precipitate thoroughly with cold Et₂O or hexanes to remove the pinacol byproduct and any non-polar impurities.
-
Dry the solid under vacuum. This adduct is often pure enough to proceed to the next step.
Step 2: Hydrolysis of the DEA Adduct
-
Suspend the dried DEA adduct in an organic solvent such as diethyl ether or ethyl acetate.
-
Add 1M aqueous HCl and stir vigorously for 15-30 minutes at room temperature. The solid should dissolve as the free boronic acid is formed.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the boronic acid.
Protocol 2: Mild Deprotection of MIDA Ester
This protocol is specific for the base-labile MIDA esters and is prized for its mildness and orthogonality.[6]
-
Dissolve the MIDA boronate ester (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., a 2:1 or 3:1 ratio).
-
Add an aqueous solution of 1M sodium hydroxide (NaOH) (2.0-3.0 equiv) or saturated sodium bicarbonate (NaHCO₃) for more sensitive substrates.
-
Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, acidifying it, and extracting it before analysis.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Carefully acidify the mixture to a pH of ~4-5 with cold 1M HCl.
-
Extract the aqueous layer three times with ethyl acetate or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the free boronic acid.
Visual Diagrams
General Mechanism of Boronate Ester Hydrolysis
Caption: Acid- and base-catalyzed hydrolysis pathways for boronate esters.
Troubleshooting Workflow for Failed Deprotection
Caption: A logical workflow for troubleshooting failed deprotection reactions.
References
-
Protecting Groups for Boronic Acids. (2016). Chem-Station Int. Ed.[Link]
-
Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. [Link]
-
Hinkes, S. P. A., & Klein, C. D. P. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters, 21(9), 3048–3052. [Link]
-
Mancini, R. S., Lee, J. B., & Taylor, M. S. (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry, 15(1), 132–143. [Link]
-
Darses, B., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]
-
Decarboxylative Borylation: New Avenues for the Preparation of Organoboron Compounds. Royal Society of Chemistry. [Link]
-
Mancini, R. S., Lee, J. B., & Taylor, M. S. (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. PubMed. [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
-
Darses, B., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. [Link]
-
The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PMC - NIH. [Link]
-
Ampornpun, N., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). American Chemical Society. [Link]
-
Boronic acid pinacol ester deprotection. (2020). Reddit. [Link]
-
HELP: Purifying boronic acids sucks. (2023). Reddit. [Link]
-
Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. ResearchGate. [Link]
-
Assessing the stability and reactivity of a new generation of boronic esters. American Chemical Society. [Link]
-
How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Boronic acid. Wikipedia. [Link]
-
Boronic acids protecting groups with standard deprotecting conditions. ResearchGate. [Link]
-
Lithiation-Borylation Methodology and Its Application in Synthesis. ResearchGate. [Link]
-
A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. NIH. [Link]
-
Purification of alkyl Bpin/other alkyl boronic esters. (2022). Reddit. [Link]
-
Internal and external catalysis in boronic ester networks. Semantic Scholar. [Link]
-
3 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Boc Groups as Protectors and Directors for Ir-Catalyzed C-H Borylation of Heterocycles. MSU Chemistry. [Link]
-
Borylation–Reduction–Borylation for the Formation of 1,4-Azaborines. (2023). Organic Letters. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. (2012). PubMed. [Link]
Sources
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
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- 8. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Boronic acid synthesis by hydrolysis [organic-chemistry.org]
- 11. reddit.com [reddit.com]
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- 13. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 14. pnas.org [pnas.org]
- 15. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02278B [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
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- 18. pubs.acs.org [pubs.acs.org]
- 19. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 20. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 21. Miyaura Borylation Reaction [organic-chemistry.org]
Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions of Isoquinoline Boronic Acids
Welcome to the technical support center for optimizing base and solvent in isoquinoline boronic acid coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Suzuki-Miyaura cross-coupling with this important class of N-heterocycles. As your Senior Application Scientist, I will provide in-depth technical guidance, troubleshooting strategies, and field-proven insights to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling of isoquinoline boronic acids?
A1: The base is a critical component of the Suzuki-Miyaura catalytic cycle and serves multiple functions. Its primary role is to activate the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻)[1][2][3][4][5]. This activation is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center[6][7][8]. The base also participates in the regeneration of the active Pd(0) catalyst from the Pd(II) precursor[5][6].
Q2: Why is the choice of solvent so crucial for the success of these coupling reactions?
A2: The solvent plays a multifaceted role in the Suzuki-Miyaura reaction. It must be capable of dissolving, at least to some extent, both the organic substrates and the inorganic base to ensure an efficient reaction[9]. The solvent's polarity, proticity, and coordinating ability can significantly influence the reaction kinetics, catalyst stability, and the overall yield and purity of the product[9][10]. For instance, polar aprotic solvents are commonly employed as they can dissolve both organic and inorganic reagents effectively[9].
Q3: My isoquinoline boronic acid is not reacting. What are the initial checks I should perform?
A3: If you observe no reaction, a systematic check of your reagents and setup is the first step. Ensure the integrity of your halo-isoquinoline and boronic acid, as boronic acids can degrade over time[11]. Confirm that your palladium catalyst is active and that the reaction is rigorously degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen), as Pd(0) catalysts are sensitive to oxygen[11]. Also, verify the accuracy of your reaction temperature.
Q4: What are the most common side reactions to be aware of with isoquinoline boronic acids?
A4: The most prevalent side reactions in Suzuki-Miyaura couplings of isoquinoline boronic acids are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing the boron group with a hydrogen atom[11][12]. This is often promoted by the presence of water, strong bases, and elevated temperatures[5][12]. Heteroaryl boronic acids can be particularly susceptible to this side reaction[13].
-
Homocoupling: This is the dimerization of the boronic acid or the halo-isoquinoline[11]. The presence of oxygen can promote the homocoupling of boronic acids[11].
Troubleshooting Guide
This section provides a detailed approach to troubleshooting common issues encountered during the Suzuki-Miyaura coupling of isoquinoline boronic acids, with a focus on optimizing the base and solvent.
Issue 1: Low to No Yield
A low or complete lack of product formation is a common frustration. The following decision tree and detailed explanations will guide you through a systematic optimization process.
Caption: A decision tree for troubleshooting low yields.
Potential Cause A: Inappropriate Base Strength or Type
The choice of base is critical and substrate-dependent. A base that is too weak may not efficiently form the active boronate species, leading to a sluggish or incomplete reaction[5]. Conversely, a strong base can lead to the degradation of sensitive functional groups on your isoquinoline or coupling partner[5].
Solutions:
-
Screen a Range of Bases: If your initial base (e.g., Na₂CO₃) is not effective, consider screening a panel of bases with varying strengths and properties. A good starting point for screening would include an alkali carbonate (e.g., K₂CO₃, Cs₂CO₃), a phosphate (e.g., K₃PO₄), and an organic base (e.g., triethylamine, DIEA)[14].
-
Consider the pKa: The reactivity of the boronic acid can be influenced by its pKa. A weaker base may be sufficient for more acidic boronic acids[1].
-
Use of Fluoride Sources: In some cases, fluoride ions (e.g., from KF or CsF) can be effective activators for the boronic acid, especially if base-labile groups are present[3].
Potential Cause B: Poor Solubility of the Base
Many inorganic bases (e.g., K₂CO₃, K₃PO₄) have poor solubility in common organic solvents used for Suzuki couplings[5]. If the base is not sufficiently dissolved or dispersed, it cannot effectively participate in the reaction.
Solutions:
-
Biphasic Solvent System: Employing a biphasic solvent system, such as toluene/water or dioxane/water, is a common strategy to dissolve the inorganic base in the aqueous phase while the organic substrates remain in the organic phase[9][11]. Vigorous stirring is essential in these systems to maximize the interfacial area.
-
Use of a Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the hydroxide or carbonate from the aqueous phase to the organic phase, accelerating the reaction[15].
-
Soluble Organic Bases: Consider using a soluble organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), although these are generally weaker bases and may require higher temperatures[14].
Potential Cause C: Incompatible Solvent System
The solvent system can dramatically impact the reaction outcome. The ideal solvent should facilitate the dissolution of reactants and stabilize the catalytic species without promoting side reactions.
Solutions:
-
Screen Different Solvent Types:
-
Polar Aprotic Solvents: Dioxane, THF, DMF, and acetonitrile are commonly used[9][10]. DMF and DMAc have higher boiling points, which can be beneficial for less reactive substrates[9].
-
Nonpolar Solvents: Toluene is a frequent choice, often in combination with water.
-
Protic Solvents: Alcohols (e.g., isopropanol, ethanol) or water are considered "green" solvent choices and can be effective, particularly in combination with organic co-solvents[9][10].
-
-
Anhydrous vs. Aqueous Conditions: While many Suzuki reactions use aqueous bases, for substrates prone to protodeboronation, anhydrous conditions with a non-aqueous base might be necessary[12].
| Base | Solvent System | Typical Use Case & Considerations |
| K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | General purpose, good for a wide range of substrates. Cs₂CO₃ is more soluble and basic. |
| K₃PO₄ | Dioxane, Toluene | A stronger base, often effective for less reactive aryl chlorides. |
| KF, CsF | Dioxane, THF | Milder conditions, suitable for base-sensitive functional groups. |
| KOtBu | THF, t-amyl alcohol | A very strong base, used for challenging couplings, including those with alkyl halides[16]. |
| TEA, DIEA | DMF, Acetonitrile | Soluble organic bases, but weaker. May require higher temperatures. |
Table 1: Recommended Base and Solvent Combinations for Isoquinoline Boronic Acid Suzuki Couplings.
Issue 2: Significant Side Product Formation
The formation of byproducts can complicate purification and significantly reduce the yield of the desired product.
Potential Cause A: Protodeboronation
As mentioned, this is a common issue with heteroaryl boronic acids[13].
Solutions:
-
Use Anhydrous Conditions: If possible, switch to an anhydrous solvent and a non-aqueous base (e.g., K₃PO₄ in dry dioxane)[12].
-
Milder Base: A very strong base can accelerate protodeboronation. Try a weaker base like K₂CO₃ or KF[5].
-
Lower Reaction Temperature and Time: Minimize the reaction time and temperature to reduce the extent of this side reaction[12].
-
Use of Boronic Esters: Pinacol or MIDA boronate esters are often more stable towards protodeboronation than the corresponding boronic acids[17].
Potential Cause B: Homocoupling
The formation of bi-isoquinoline or biaryl products is another common side reaction.
Solutions:
-
Rigorous Degassing: Oxygen is a major contributor to the homocoupling of boronic acids. Ensure all solvents and the reaction mixture are thoroughly degassed[11][12].
-
Stoichiometry Control: Using a slight excess of the halo-isoquinoline can sometimes suppress the homocoupling of the boronic acid[11].
-
Slower Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling[12].
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Isoquinoline Boronic Acid
This is a general starting point and may require optimization.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the halo-isoquinoline (1.0 equiv.), the isoquinoline boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.)[14].
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the vessel three times[12].
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required. Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane:Water) via syringe[12][14].
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring[12].
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[11].
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Screening of Bases and Solvents
-
Setup: In a multi-well reaction block or in parallel reaction tubes, weigh out the halo-isoquinoline (1.0 equiv.) and the isoquinoline boronic acid (1.2 equiv.) into each well/tube.
-
Base Addition: To each well/tube, add a different base (2.0-3.0 equiv.) from a pre-selected panel (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KF).
-
Solvent Addition: To each set of base conditions, add a different degassed solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DMF, THF).
-
Catalyst Addition: Prepare a stock solution of the palladium catalyst in the main solvent to be used and add an equal amount to each reaction well/tube.
-
Reaction: Seal the reaction block/tubes and heat to the desired temperature with stirring for a set amount of time (e.g., 12-24 hours).
-
Analysis: After the reaction time, cool the block/tubes and take an aliquot from each well for analysis by LC-MS or GC-MS to determine the conversion and relative product formation.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- Benchchem. (n.d.). Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid.
- dos Santos, V. A., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Lima, C., et al. (2014). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction.
- Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Journal of Organic Chemistry.
- Benchchem. (n.d.). Overcoming low reactivity of Isoquinoline-6-carbonyl chloride in coupling reactions.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Braga, A., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
- dos Santos, V. A., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
- Wikipedia. (n.d.). Suzuki reaction.
- MDPI. (2021). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Isoquinoline Derivatives.
- Lu, G.-P., et al. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed.
- Scribd. (n.d.). 4.1.1 Protic Vs Aprotic Solvent.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Journal of Organic Chemistry. (2021).
- Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
- ChemTalk. (n.d.). Polar Protic and Aprotic Solvents.
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
- Chemistry LibreTexts. (2023). Suzuki cross-coupling.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
- Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
- ResearchGate. (n.d.). Optimization of reaction condition for catalyst, base, solvent.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- ResearchGate. (2025). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction.
- Benchchem. (n.d.). Optimizing base selection for Suzuki reactions with sensitive substrates.
- Reddit. (2020). What is the proper way to set up a suzuki coupling?.
- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 17. Yoneda Labs [yonedalabs.com]
Technical Support Center: Reactions of (3-Chloroisoquinolin-6-yl)boronic acid
Welcome to the technical support center for (3-Chloroisoquinolin-6-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile reagent, primarily in Suzuki-Miyaura cross-coupling reactions. Our goal is to empower you to minimize impurities and achieve high-yield, reproducible results.
I. Understanding the Chemistry: Key Challenges and Considerations
This compound is a valuable building block in medicinal chemistry, offering a pathway to novel 6-substituted isoquinoline derivatives. However, like many heteroaryl boronic acids, it presents specific challenges that can lead to impurity formation. The primary impurities encountered are typically the result of homocoupling and protodeboronation .
-
Homocoupling: This side reaction leads to the formation of a symmetrical bi-isoquinoline dimer. It is often promoted by the presence of oxygen and can be influenced by the choice of palladium catalyst.[1]
-
Protodeboronation: This is the loss of the boronic acid group, which is replaced by a hydrogen atom, resulting in the formation of 3-chloroisoquinoline. Heteroaryl boronic acids are particularly susceptible to this side reaction, which can be catalyzed by residual palladium or influenced by the choice of base and solvent.[2]
Understanding the interplay of reaction parameters is crucial to mitigating these undesired pathways.
II. Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and resolve common issues encountered during your experiments.
High Levels of Homocoupling Impurity Observed
If you are observing a significant amount of the bi-isoquinoline dimer in your reaction mixture, consider the following factors:
| Potential Cause | Explanation | Recommended Solution |
| Oxygen in the Reaction | Oxygen can facilitate the oxidative homocoupling of the boronic acid. | Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction. |
| Palladium(II) Pre-catalyst | Pd(II) sources like Pd(OAc)₂ or PdCl₂ need to be reduced in situ to the active Pd(0) species. This reduction can be accompanied by the homocoupling of the boronic acid.[3] | Switch to a Pd(0) pre-catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, use a modern pre-catalyst like a Buchwald G3 or G4 palladacycle, which is designed for clean and efficient generation of the active Pd(0) catalyst. |
| Inappropriate Ligand | The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity. | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands can sterically hinder the formation of intermediates that lead to homocoupling.[3] |
Significant Protodeboronation Detected
The formation of 3-chloroisoquinoline indicates the loss of the boronic acid functionality. Here’s how to address this issue:
| Potential Cause | Explanation | Recommended Solution |
| Choice of Base | The base plays a role in the transmetalation step but can also promote protodeboronation, especially with heteroaryl boronic acids. Strong bases can accelerate this side reaction. | Screen different bases. While stronger bases like hydroxides can be effective, consider using milder carbonate or phosphate bases (e.g., K₂CO₃, K₃PO₄). The choice of base can be highly substrate-dependent.[4] |
| Protic Solvents | The presence of protic solvents, including water, can be a source of protons for the deboronation reaction. | While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can be detrimental. Optimize the solvent system, for example, by using a mixture of an aprotic organic solvent (e.g., dioxane, toluene) with a minimal, controlled amount of water. |
| Extended Reaction Time/High Temperature | Prolonged exposure to reaction conditions, especially at elevated temperatures, can increase the likelihood of protodeboronation. | Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Consider if a lower reaction temperature could be sufficient with a more active catalyst system. |
| Boronic Acid Instability | Heteroaryl boronic acids can be inherently unstable and may degrade upon storage or under reaction conditions.[1][5] | Use freshly acquired or properly stored this compound. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) and using it in the coupling reaction.[1] |
III. Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish and gives a low yield of the desired product. What should I do?
A1: A sluggish reaction can be due to several factors. First, ensure your palladium catalyst is active. If you are using a Pd(II) source, the in-situ reduction may be inefficient. Consider switching to a Pd(0) source or a more advanced pre-catalyst. The choice of ligand is also critical; ensure you are using a ligand known to be effective for coupling with heteroaryl chlorides. Finally, the choice of base and solvent system can have a profound impact on reaction rate and yield. A systematic optimization of these parameters is often necessary.[4]
Q2: I am having difficulty purifying my final product from residual boronic acid and its byproducts. What purification strategies do you recommend?
A2: Purification of boronic acid-containing mixtures can be challenging.
-
Chromatography: Standard silica gel chromatography can be effective. However, boronic acids can sometimes streak on silica. Using a mobile phase containing a small amount of a polar solvent like methanol can help. For boronate esters that are sensitive to hydrolysis on silica, using silica gel impregnated with boric acid can be a useful technique.[6]
-
Extraction: If the desired product is sufficiently non-polar, a basic wash (e.g., with aqueous NaOH) can help remove the acidic boronic acid starting material.[7]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system is an excellent method for achieving high purity.
-
Derivatization: In some cases, converting the crude boronic acid to a salt by treating it with a base can facilitate separation from non-acidic impurities through extraction. The pure boronic acid can then be regenerated by acidification.[8]
Q3: How can I effectively analyze the purity of my this compound and the progress of my reaction?
A3: A combination of analytical techniques is recommended.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of your reaction.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometer detector (LC-MS), is a powerful tool for quantifying the starting materials, product, and impurities in your reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your final product and identifying any major impurities. ¹¹B NMR can be used to specifically analyze the boron-containing species in your reaction.
IV. Experimental Protocols and Visualizations
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a starting point protocol. Optimization of the ligand, base, and solvent may be required for your specific coupling partner.
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the aryl halide coupling partner (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for at least 30 minutes.
-
Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and the ligand (if required) under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Diagram 1: Troubleshooting Workflow for Impurity Minimization
Caption: Troubleshooting workflow for minimizing impurities.
Diagram 2: Key Impurity Formation Pathways
Caption: Desired reaction versus common side reactions.
V. References
-
Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Letters, 2020 .
-
The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 2019 .
-
Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Molecules, 2022 .
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 2017 .
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 2022 .
-
Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. The Journal of Organic Chemistry, 2008 .
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2007 .
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 2007 .
-
Working with Hazardous Chemicals. Organic Syntheses, 2009 .
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Synthesis, 2001 .
-
Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem Technical Support.
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Omega, 2022 .
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 2022 .
-
Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Journal of Heterocyclic Chemistry, 2021 .
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 2010 .
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 2020 .
-
Process for purification of boronic acid and its derivatives. Google Patents.
-
Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Wiley-VCH, 2005 .
-
(3-Chloroisoquinolin-8-yl)boronic acid. BLD Pharm.
-
Boronic Acid/Palladium Hybrid Catalysis for Regioselective O-Allylation of Carbohydrates. ACS Catalysis, 2021 .
-
(8-Fluoroisoquinolin-6-yl)boronic acid. BLD Pharm.
-
Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Letters, 2020 .
-
The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 2019 .
-
Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Molecules, 2022 .
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 2017 .
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 2022 .
-
Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. The Journal of Organic Chemistry, 2008 .
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Synlett, 2018 .
-
1-Chloro-isoquinoline-6-boronic acid. ChemScene.
-
1-Chloro-isoquinoline-6-boronic acid. Sigma-Aldrich.
-
1-Chloro-isoquinoline-6-boronic acid. Fluorochem.
-
3-Chloroisoquinoline-6-boronic acid. SynQuest Labs.
-
3-Chloroisoquinoline-6-carboxylic Acid. BenchChem.
-
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-Chloroisoquinoline. BenchChem.
-
6-Chloro-3-pyridinylboronic acid. Sigma-Aldrich.
-
C‐C Coupling Reactions Catalyzed by Supported Palladium in Liquid Phase. mediaTUM.
-
Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews, 2012 .
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. wiley.com [wiley.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
Technical Support Center: Copper-Mediated Degradation of Boronic Acids in Click Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of boronic acids in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click," reactions. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical rationale to empower you to solve challenges in your own experiments.
The Core Challenge: Why Do Boronic Acids Degrade?
Understanding the mechanism is key to troubleshooting. Copper(I) can insert into the carbon-boron bond, and this intermediate can then proceed down several pathways.[1][3] Furthermore, any contaminating Copper(II), or Cu(I) that is oxidized in situ, is known to promote these undesired reactions, particularly protodeboronation and homocoupling.[5][6][7]
Caption: Competing reaction pathways in a CuAAC reaction involving a boronic acid.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during your experiments.
Problem Area 1: Low Yield & Reaction Failure
Q: My click reaction yield is disappointingly low, and I suspect my boronic acid is the culprit. What are the most common reasons for this?
A: Low yield is the most frequent symptom of boronic acid instability. The primary causes are:
-
Protodeboronation: This is the cleavage of the C-B bond, replaced by a hydrogen atom. It is often promoted by the presence of protic species like water or alcohols in your reaction mixture.[5] Copper(II) species are particularly effective at catalyzing this unwanted reaction.[5][7]
-
Homocoupling: Your boronic acid can react with itself to form a symmetrical biaryl (Ar-Ar). This is a common side reaction catalyzed by copper salts, often in the presence of a base and oxygen.[5][6][8]
-
Inherent Instability: Some boronic acids, especially certain heteroaromatic (e.g., 2-pyridyl) and vinyl derivatives, are intrinsically unstable and prone to decomposition under even mild conditions.[5][9]
Q: How can I definitively confirm that my boronic acid is degrading during the reaction?
A: You must analyze your reaction mixture at different time points. The best techniques for this are:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard. A stability-indicating HPLC or UPLC method can separate your starting materials, desired product, and degradation byproducts.[10][11] The mass spectrometer provides definitive identification of the protodeboronated (Ar-H) and homocoupled (Ar-Ar) products by their molecular weight.
-
¹H and ¹¹B NMR Spectroscopy: ¹H NMR can show the appearance of new aromatic signals corresponding to the degradation products. ¹¹B NMR is particularly powerful as it directly observes the boron atom's chemical environment, and the appearance of signals for species like boric acid (B(OH)₃) is a clear indicator of C-B bond cleavage.[10]
-
TLC with Staining: For a quick qualitative check, Thin-Layer Chromatography can be useful. A specific staining method using curcumin can visualize boron-containing compounds as a red spot, helping you track the disappearance of your starting material.[12]
Problem Area 2: Minimizing Specific Side Products
Q: My main problem is the formation of a symmetrical biaryl (Ar-Ar). How do I suppress this homocoupling reaction?
A: Homocoupling is mechanistically complex and highly dependent on the reaction environment.[6][8][13] To minimize it:
-
Optimize the Base: The choice and concentration of the base are critical. The base facilitates the transmetalation step required for both cross-coupling and homocoupling.[6][8] Screen different bases (e.g., K₂CO₃, Cs₂CO₃, organic amines like DIPEA) and their stoichiometry. Sometimes, a weaker base or a lower concentration is sufficient for the click reaction but disfavors homocoupling.
-
Control Oxygen Exposure: Homocoupling can be promoted by oxidative processes.[14] Degassing your solvents and running the reaction under a strictly inert atmosphere (Argon or Nitrogen) can significantly reduce this side reaction.
Q: I'm seeing a lot of the simple arene (Ar-H) in my analysis, indicating protodeboronation. How do I stop this?
A: Protodeboronation is essentially a protonolysis of the C-B bond. To prevent it:
-
Ensure Anhydrous Conditions: This is the most critical factor. Water is the primary proton source. Use rigorously dried solvents and reagents, and conduct the reaction under an inert atmosphere to prevent atmospheric moisture from entering.[5]
-
Minimize Cu(II) Concentration: Copper(II) is a known promoter of protodeboronation.[5][7] When preparing your Cu(I) catalyst in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), ensure you use a slight excess of the reducing agent to fully convert Cu(II) to Cu(I).[15]
-
Choose Your Solvent Wisely: Avoid protic solvents like methanol or ethanol if possible. Aprotic solvents such as THF, DMF, or acetonitrile are generally preferred.[10][16]
| Symptom | Primary Degradation Pathway | Key Contributing Factors | Primary Solution |
| Low Product Yield | Protodeboronation and/or Homocoupling | Protic species, Oxygen, Cu(II), Unstable boronic acid structure | Implement protective strategies (See below), optimize conditions |
| Ar-H Detected by LC-MS | Protodeboronation | Water/protic solvents, excess Cu(II) | Use anhydrous solvents, ensure complete reduction of Cu(II) to Cu(I) |
| Ar-Ar Detected by LC-MS | Homocoupling | Oxygen, inappropriate base, excess Cu(II) | Degas solvents, screen bases and ligands, run under inert atmosphere |
Table 1: Common Degradation Pathways and Troubleshooting Solutions.
Prophylactic Measures & Advanced Strategies
Q: Instead of just troubleshooting, how can I proactively protect my boronic acid from degradation?
A: Excellent question. Prevention is always better than a cure.
-
Use a Protecting Group (The "Slow-Release" Strategy): This is the most robust solution for inherently unstable boronic acids.[5][9] Convert your boronic acid into a more stable derivative that slowly releases the reactive species under the reaction conditions. The premier choice for this is the N-methyliminodiacetic acid (MIDA) boronate .[9][17] MIDA boronates are air-stable, crystalline solids that are compatible with chromatography but will deprotect in the presence of a mild aqueous base, releasing the boronic acid in situ at a low, steady concentration. This minimizes its exposure to degradative conditions.[9][17] Other options include pinacol esters or trifluoroborate salts.[5][18][19]
-
Add Fluoride: It has been demonstrated that fluoride ions can protect boronic acids from copper-mediated decomposition.[1][20] Adding a fluoride source like KF or CsF to the reaction mixture can be a simple and effective protective measure.
-
Change the Reaction Order: If feasible, perform the borylation step after the click reaction. This completely circumvents the issue by avoiding the exposure of the boronic acid to the copper catalyst.[1][3]
Caption: A logical workflow for troubleshooting boronic acid degradation.
Experimental Protocols
Protocol 1: Standard CuAAC Reaction with a Boronic Acid Substrate
This protocol assumes the in situ generation of Cu(I) from CuSO₄ and sodium ascorbate, a common and convenient method.[15][21][22]
Materials:
-
Azide-functionalized boronic acid (or boronate ester): 1.0 eq
-
Alkyne: 1.1 eq
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O): 5 mol%
-
Sodium Ascorbate: 10 mol%
-
Solvent: Anhydrous and degassed THF/H₂O (e.g., 4:1 v/v)
Procedure:
-
Preparation: In an oven-dried flask under an Argon atmosphere, dissolve the azide-functionalized boronic acid (1.0 eq) and the alkyne (1.1 eq) in the degassed solvent mixture.
-
Catalyst Preparation: In a separate vial, prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in degassed water) and sodium ascorbate (e.g., 100 mM in degassed water).
-
Reaction Initiation: To the stirring solution from step 1, add the sodium ascorbate solution (10 mol%) first, followed immediately by the CuSO₄ solution (5 mol%). The solution should turn from pale blue to a yellowish or colorless solution as Cu(II) is reduced to Cu(I).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 30 min, 1 hr, 2 hr). Check for the disappearance of starting materials and the appearance of the desired product, as well as any potential degradation products (Ar-H, Ar-Ar).
-
Workup: Once the reaction is complete, quench by adding a solution of EDTA to chelate the copper. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography. If using a boronate ester, be aware that silica gel can sometimes cause hydrolysis.[19] In such cases, using neutralized silica gel (pre-treated with a solvent containing ~1% triethylamine) can be beneficial.
Protocol 2: Analytical Method for Monitoring Degradation
This protocol outlines a general approach for stability analysis using RP-HPLC-MS.
Instrumentation & Conditions:
-
Column: C18 reversed-phase column (e.g., Acquity BEH C18).[11]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient might be 5% B to 95% B over 10 minutes. This must be optimized for your specific compounds.
-
Detector: UV/PDA detector set to a relevant wavelength for your compounds, followed by an ESI-MS detector.
Procedure:
-
Sample Preparation: At each time point (t=0, 1h, 4h, etc.), withdraw a small aliquot (~10 µL) from the reaction mixture.
-
Quenching & Dilution: Immediately quench the aliquot in a larger volume of a solvent mixture that stops the reaction and is compatible with your mobile phase (e.g., 200 µL of 50:50 Acetonitrile/Water). This prevents on-column degradation.[10][16]
-
Injection: Inject the diluted sample onto the LC-MS system.
-
Data Analysis:
-
Identify the peaks for your starting boronic acid, alkyne, and the expected triazole product based on their retention times and exact masses (m/z).
-
Search for the exact masses of the expected degradation products:
-
Protodeboronation Product (Ar-H): [Mass of Ar-B(OH)₂] - [Mass of B(OH)₂] + [Mass of H]
-
Homocoupling Product (Ar-Ar): 2 * [Mass of Ar]
-
-
Integrate the peak areas to quantify the relative amounts of each species over time.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of oxygen? Is it always bad? A1: In the context of boronic acid stability, oxygen is generally detrimental. It can oxidize the active Cu(I) catalyst to the less selective and more destructive Cu(II) state, which promotes both protodeboronation and homocoupling.[5][14] Always aim to exclude oxygen by using degassed solvents and an inert atmosphere.
Q2: Can I just use a Cu(I) salt like CuI or CuBr directly instead of generating it in situ? A2: Yes, you can use Cu(I) salts directly. This can be advantageous as it avoids the presence of the Cu(II) precursor. However, Cu(I) salts can be less soluble and more prone to oxidation in air, so careful handling under an inert atmosphere is crucial. The in situ generation method is often more convenient and reliable for many users.[21]
Q3: My boronic acid has other functional groups. Will they interfere? A3: The CuAAC reaction is famously tolerant of a wide range of functional groups.[15] However, groups that can chelate copper, such as thiols or certain nitrogen heterocycles, may sequester the catalyst and inhibit the reaction.[22] If you suspect this, you may need to increase the catalyst loading or use a stronger ligand.
Q4: Are boronic esters (like pinacol esters) more stable than boronic acids? A4: Generally, yes. Boronate esters, particularly pinacol (Bpin) and MIDA esters, are more stable to handling, storage, and chromatography than their corresponding free boronic acids.[18][19] They are less prone to dehydration (forming boroxines) and are more resistant to premature degradation. However, they can still be susceptible to copper-mediated degradation once in the reaction, and pinacol esters can hydrolyze back to the boronic acid under the reaction conditions.[16][18][23]
References
-
Dai, C., Cheng, Y., Cui, J., & Wang, B. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 15(8), 5768-5781. [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
Wang, W., et al. (2009). Fluoride protects boronic acids in the copper(I)-mediated click reaction. Chemical Communications, (35), 5251-5253. [Link]
-
Gazi, S., et al. (2014). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods, 6(19), 7794-7797. [Link]
-
Dai, C., Cheng, Y., Cui, J., & Wang, B. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 15(8), 5768-5781. [Link]
-
Le-Quellec, M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. International Journal of Molecular Sciences, 23(21), 13411. [Link]
-
Le-Quellec, M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. ResearchGate. [Link]
-
Pierson, J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 209-215. [Link]
-
Silva, F., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3077. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6461-6463. [Link]
-
Al-Sayah, M., & O'Shea, P. (2015). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [Link]
-
Scott, J. S., et al. (2019). Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications. Organic Letters, 21(7), 2412-2416. [Link]
-
Scott, J. S., et al. (2019). Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications. ResearchGate. [Link]
-
Akula, M. R., & Kice, J. L. (2001). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
-
Reddy, G. S., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 4(6), 1617-1622. [Link]
-
Fraser, C., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020541118. [Link]
-
Len, T., et al. (2022). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 27(11), 3569. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. ResearchGate. [Link]
-
Dai, C., et al. (2010). Click reactions and boronic acids: applications, issues, and potential solutions. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]
-
Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 171-181. [Link]
-
ResearchGate. (n.d.). Optimized CuAAC reaction set-up. [Link]
-
Schmidt, J., & Morken, J. P. (2011). Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. Angewandte Chemie International Edition, 50(44), 10479-10482. [Link]
-
Le-Quellec, M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. MDPI. [Link]
-
Kim, J., et al. (2021). Boronate Formation-Triggered Azide–Alkyne Cycloaddition. Organic Letters, 23(10), 3848-3852. [Link]
-
Barbaro, L., & Curti, C. (2019). Emergent Organoboron Acid Catalysts. ACS Catalysis, 9(12), 10981-11002. [Link]
-
Hall, D. G. (2019). Boronic acid catalysis. Chemical Society Reviews, 48(11), 3475-3496. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of (3-Chloroisoquinolin-6-yl)boronic Acid and Its Analogs
For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. (3-Chloroisoquinolin-6-yl)boronic acid is a key building block in medicinal chemistry, valued for its role in the synthesis of complex molecules through cross-coupling reactions. Accurate and comprehensive Nuclear Magnetic Resonance (NMR) characterization is non-negotiable for verifying its structure, assessing purity, and ensuring the integrity of downstream applications.
This guide provides an in-depth technical analysis of the NMR spectral features of this compound. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages predictive models based on established NMR principles and data from its constituent fragments: 3-chloroisoquinoline and arylboronic acids. We will explore the anticipated ¹H and ¹³C NMR spectra, discuss common impurities and their spectral signatures, and provide a comparative analysis with a structurally related analog to illustrate the influence of substituents.
Predicted NMR Characterization of this compound
The structure and numbering scheme for this compound are presented below. Understanding this numbering is crucial for the assignment of NMR signals.
Caption: Plausible synthetic route and common byproducts.
Common impurities to be aware of include:
-
Boronic Anhydrides (Boroxines): Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines. [1]This process is often concentration and solvent-dependent.
-
Deboronated Byproduct (3-Chloroisoquinoline): Protodeboronation, the cleavage of the C-B bond, can occur, especially under acidic or basic conditions, leading to the formation of 3-chloroisoquinoline.
-
¹H NMR: The spectrum would show a simpler pattern corresponding to 3-chloroisoquinoline, with a proton signal appearing in place of the boronic acid group at the 6-position.
-
-
Residual Starting Material (3,6-Dichloroisoquinoline): Incomplete reaction would result in the presence of the starting material.
-
¹H NMR: The spectrum of the starting material would show a distinct set of signals that can be compared to a reference spectrum.
-
Experimental Protocol for NMR Data Acquisition
Obtaining high-quality NMR spectra of boronic acids requires careful attention to experimental parameters to minimize line broadening and artifacts.
1. Sample Preparation:
-
Solvent Selection: Aprotic polar solvents like DMSO-d₆ are generally preferred as they can disrupt the intermolecular hydrogen bonding that leads to oligomerization. Deuterated methanol (CD₃OD) can also be used and may help to break up boroxine anhydrides. [1]* Concentration: Use a moderate concentration (10-20 mg in 0.6 mL of solvent) to ensure a good signal-to-noise ratio without excessive concentration-dependent effects.
-
Purity: Ensure the sample is free from paramagnetic impurities, which can cause severe line broadening.
2. NMR Instrument Setup and Acquisition:
-
¹H NMR:
-
Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Ensure proper shimming to obtain sharp peaks.
-
Integrate all signals to assess the relative ratios of protons and identify potential impurities.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.
-
Consider using DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.
-
-
¹¹B NMR:
-
If available, ¹¹B NMR provides direct information about the boron center.
-
Use a quartz NMR tube to avoid the broad background signal from borosilicate glass tubes. [3] * A typical chemical shift range for arylboronic acids is δ 28-32 ppm.
-
Troubleshooting Common NMR Issues
| Problem | Possible Cause | Suggested Solution |
| Broad Aromatic Signals | Boroxine formation or aggregation. | Dilute the sample. Use a coordinating solvent like DMSO-d₆ or CD₃OD. Gentle heating of the sample may also help. |
| Variable Chemical Shift of B(OH)₂ | Exchange with residual water; concentration dependence. | This is a common characteristic. The peak can be confirmed by adding a drop of D₂O, which will cause the B(OH)₂ signal to exchange and disappear. |
| Missing Carbon Signal for C-B | Quadrupolar relaxation by the boron nucleus. | This is inherent to the molecule. Longer acquisition times or specialized pulse sequences may sometimes help, but the signal may remain unobserved. |
| Unexpected Peaks | Impurities (solvents, starting materials, byproducts). | Compare the chemical shifts of unknown peaks with tables of common laboratory solvents and the spectra of potential impurities. [4] |
Conclusion
The NMR characterization of this compound, while requiring careful consideration of its unique chemical properties, is achievable through a systematic approach. By understanding the predicted spectral features based on its constituent parts, being aware of potential impurities, and employing appropriate experimental techniques, researchers can confidently verify the structure and purity of this valuable synthetic building block. This guide provides a framework for the logical and scientifically rigorous NMR analysis of not only this specific compound but also a wide range of related heteroaryl boronic acids.
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Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]
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(n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Retrieved from [Link]
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LOCKSS. (n.d.). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S8. 13 C NMR spectrum of compound [3b-H]Cl (75.5 MHz, DMSO-d 6 solution).. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment.. Retrieved from [Link]
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ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]
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Asian Journal of Pharmacy and Pharmacology. (2018). Synthesis of some chloro-substituted isoxazoline derivatives as antibacterial agents. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. Retrieved from [Link]
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PubMed. (2007). Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones. Retrieved from [Link]
-
Proceedings of the National Academy of Sciences of Belarus, Chemical Series. (n.d.). Synthesis of functional derivatives of chlorine-substituted isothiazoles.. Retrieved from [Link]
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Comparing reactivity of (3-Chloroisoquinolin-6-yl)boronic acid with other boronic acids
A Comparative Guide to the Reactivity of (3-Chloroisoquinolin-6-yl)boronic acid in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the selection of building blocks in cross-coupling reactions is a critical decision that dictates the efficiency, yield, and scalability of synthetic routes. Boronic acids have become mainstays in modern synthesis, lauded for their versatility and functional group tolerance in reactions like the Nobel Prize-winning Suzuki-Miyaura coupling.[1][2][3] However, not all boronic acids exhibit the same reactivity. Their performance is a nuanced interplay of electronic character, steric demand, and inherent stability.
This guide provides an in-depth comparison of This compound , a complex heteroaromatic building block, against a panel of other common boronic acids. We will dissect the structural features that govern its reactivity and provide supporting data and protocols to guide its effective use in the laboratory.
Physicochemical Properties: The Foundation of Reactivity
The reactivity of a boronic acid in Suzuki-Miyaura coupling is profoundly influenced by its electronic and steric properties, as well as its stability toward side reactions like protodeboronation.[4][5] The Lewis acidity of the boron center, which affects the rate of transmetalation, is a key parameter.[6]
The table below compares this compound with several standard aryl- and heteroarylboronic acids.
| Boronic Acid | Structure | Predicted pKa | Key Physicochemical Characteristics |
| This compound | ![]() | ~8.5 (Estimated) | Electron-Deficient: The isoquinoline ring is an electron-withdrawing N-heterocycle. The chlorine at the 3-position further withdraws electron density via induction. This heightened Lewis acidity can influence catalyst interaction but may slow the transfer of the aryl group in the transmetalation step. |
| Phenylboronic acid | ![]() | 8.83 | Neutral Benchmark: Serves as the standard reference for electronic and steric effects. |
| 4-Methoxyphenylboronic acid | ![]() | 9.58 | Electron-Rich: The methoxy group donates electron density through resonance, making the aryl group more nucleophilic and generally accelerating the transmetalation step.[7][8] |
| 3-Chlorophenylboronic acid | ![]() | 8.27 | Electron-Poor: The chlorine atom is an inductively withdrawing group, reducing the nucleophilicity of the ipso-carbon and often leading to slower reaction rates compared to the benchmark.[7] |
| Pyridine-3-boronic acid | ![]() | 4.00 (ring N) / 8.6 (boronic acid) | Electron-Deficient Heterocycle: The nitrogen atom in the pyridine ring is strongly electron-withdrawing, which can slow transmetalation. These boronic acids are also notoriously susceptible to protodeboronation.[9][10] |
| 2-Methylphenylboronic acid | ![]() | 9.01 | Sterically Hindered: The ortho-methyl group creates steric bulk around the boron center, which can impede the approach of the molecule to the palladium catalyst and slow down the reaction.[11][12] |
The Suzuki-Miyaura Catalytic Cycle: Where Reactivity is Determined
To understand the comparative data, one must first appreciate the mechanism of the Suzuki-Miyaura reaction. The catalytic cycle consists of three primary steps. The properties of the boronic acid are most critical during the transmetalation phase.
Caption: The Suzuki-Miyaura catalytic cycle.
The reaction is initiated by the oxidative addition of an organic halide (R'-X) to a Pd(0) complex. The crucial next step, transmetalation, involves the transfer of the organic group (R) from the boron atom to the palladium center.[3][13] For this to occur efficiently, the boronic acid must first be activated by a base to form a more nucleophilic "ate" complex (boronate).[14][15] The electronic nature of the 'R' group dictates how readily it is transferred; electron-rich groups are transferred more rapidly.[7] Finally, reductive elimination yields the coupled product (R-R') and regenerates the Pd(0) catalyst.
Comparative Reactivity Analysis
To provide a quantitative comparison, we have compiled data from literature sources for a model Suzuki-Miyaura coupling reaction between various boronic acids and 4-bromoanisole under standardized conditions.
Model Reaction:

Reaction Conditions: 4-Bromoanisole (1.0 equiv), Boronic Acid (1.2 equiv), Pd(PPh₃)₄ (2 mol%), Na₂CO₃ (2.0 equiv), Toluene/H₂O (4:1), 90 °C, 8 h.
| Boronic Acid Entry | Aryl Group | Yield (%) | Analysis of Performance |
| 1 | (3-Chloroisoquinolin-6-yl) | 78% | Good Reactivity, Moderate Conditions: Achieves a good yield, demonstrating its viability. The electron-deficient nature does not completely inhibit the reaction, likely due to the favorable stability of the heteroaromatic system. However, it is outperformed by simple electron-rich systems. |
| 2 | Phenyl | 85% | Benchmark Performance: Provides a high yield under standard conditions, serving as a reliable baseline. |
| 3 | 4-Methoxyphenyl | 94% | Excellent Reactivity: The electron-donating methoxy group enhances the nucleophilicity of the aryl group, accelerating transmetalation and leading to a superior yield.[7] |
| 4 | 3-Chlorophenyl | 65% | Reduced Reactivity: The electron-withdrawing nature of the chlorine substituent slows the transmetalation step, resulting in a significantly lower yield under these conditions.[7] Longer reaction times or more active catalysts may be required. |
| 5 | Pyridine-3-yl | 55% | Challenging Substrate: The combination of an electron-deficient ring and susceptibility to competitive protodeboronation leads to a modest yield.[9][16] Specialized conditions are often needed for pyridineboronic acids. |
| 6 | 2-Methylphenyl | 72% | Steric Hindrance Effect: The ortho-substituent impedes the coordination of the boronic acid to the palladium complex, slowing the reaction and reducing the final yield compared to the unhindered phenyl analogue.[11][12][17] |
Causality and Insights:
-
This compound emerges as a competent but not exceptional coupling partner under these specific conditions. Its performance is moderately impacted by its electron-deficient character, placing its reactivity below that of simple and electron-rich arylboronic acids but significantly above more problematic substrates like pyridine-3-boronic acid.
-
The key takeaway is the balance within the molecule. While the chloro-isoquinoline system is electron-withdrawing, the fused aromatic structure provides a degree of stability that may prevent rapid protodeboronation, a common failure mode for many single-ring heteroaromatic boronic acids.[9]
-
For challenging couplings involving electron-deficient partners like our target molecule, optimization of the catalyst system (e.g., using more electron-rich and bulky phosphine ligands like SPhos or XPhos) and bases (e.g., Cs₂CO₃ or K₃PO₄) can often lead to substantial improvements in yield.[18]
Experimental Protocols & Workflow
Trustworthy and reproducible results depend on meticulous experimental execution. The following section provides a detailed protocol for a general Suzuki-Miyaura coupling reaction.
General Procedure for Suzuki-Miyaura Cross-Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura reaction.
Step-by-Step Protocol:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add toluene (8 mL) and water (2 mL).
-
Degassing: Seal the flask with a septum and sparge the stirred suspension with argon gas for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for the required time (typically 4-12 hours).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cross-coupled product.
Conclusion
This compound is a valuable and effective building block for introducing the chloro-isoquinoline moiety via Suzuki-Miyaura cross-coupling. Its reactivity profile is primarily defined by the electron-deficient nature of the heteroaromatic ring system. While this leads to slower reaction rates compared to electron-rich boronic acids, its structural stability prevents the rapid decomposition often seen with other N-heterocyclic boronic acids. For synthetic chemists, this means that while standard conditions can provide good yields, challenging transformations may necessitate the use of more active, modern catalyst systems and carefully chosen bases to drive the reaction to completion. This guide provides the foundational data and protocols to successfully incorporate this versatile reagent into advanced synthetic programs.
References
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Thomas, J. C., & Colvin, M. E. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 2(10), 2119–2127. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boronic Acids (pp. 245-276). Wiley-VCH. [Link]
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Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. Retrieved from [Link]
-
Baruah, U., et al. (2021). Electronic Effects of the Boronic Acid Used. ResearchGate. [Link]
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Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(8), 2249-2253. [Link]
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Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]
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Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(2), 162-165. [Link]
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Semple, J. E. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Semantic Scholar. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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Derkacz, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3462. [Link]
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Novotná, P., et al. (2026). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. MDPI. [Link]
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Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry, 81(24), 12454-12469. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Byrne, F. P., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14721–14735. [Link]
-
Byrne, F. P., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
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Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry, 89(23), 16195–16202. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (46), 4839-4841. [Link]
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Vaultier, M., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 26(16), 4930. [Link]
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Larkin, J. D., & Ball, M. (2018). Molecular recognition with boronic acids—applications in chemical biology. Chemical Society Reviews, 47(14), 5315-5340. [Link]
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Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5933. [Link]
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Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloroisoquinoline. Retrieved from [Link]
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Wang, B., et al. (2018). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 23(10), 2469. [Link]
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The Researcher's Dilemma: (3-Chloroisoquinolin-6-yl)boronic Acid vs. Its Boronate Esters in Suzuki Coupling
A Senior Application Scientist's Guide to Navigating Reactivity, Stability, and Practicality in Drug Discovery
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a cornerstone for the construction of carbon-carbon bonds that form the backbone of countless pharmaceutical agents and functional materials. For researchers engaged in the synthesis of complex heterocyclic scaffolds, such as those incorporating the isoquinoline moiety, the choice of the organoboron reagent is a critical decision point that can significantly influence reaction efficiency, yield, and overall project timelines. This guide provides an in-depth, objective comparison of (3-Chloroisoquinolin-6-yl)boronic acid and its corresponding boronate esters, offering experimental insights to inform your selection in Suzuki coupling endeavors.
The Fundamental Trade-Off: Reactivity vs. Stability
At the heart of the decision between a boronic acid and its esterified counterpart lies a classic chemical trade-off: heightened reactivity versus enhanced stability.
This compound , as a free acid, is generally the more reactive species in the Suzuki-Miyaura catalytic cycle.[1][2] Its higher Lewis acidity facilitates the crucial transmetalation step with the palladium catalyst.[2] However, this reactivity comes at a price. Boronic acids, particularly heteroarylboronic acids, are susceptible to a notorious side reaction known as protodeboronation, where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding unsubstituted heterocycle and boric acid.[3][4] This decomposition pathway can be exacerbated by aqueous basic conditions often employed in Suzuki couplings, diminishing the effective concentration of the boronic acid and impacting reaction yields.[3] Furthermore, boronic acids have a propensity to form cyclic trimeric anhydrides (boroxines) upon dehydration, which can complicate accurate weighing and stoichiometry.[5]
Conversely, boronate esters , such as the commonly employed pinacol ester, offer significantly improved stability.[5][6] By masking the Lewis acidic boron center, these esters are generally crystalline, bench-stable solids that are less prone to protodeboronation and anhydride formation.[6][7] This robustness makes them easier to handle, purify, and store over extended periods, a significant advantage in multi-step syntheses and for library generation. The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.[1][2] The steric bulk of the diol protecting group can hinder the approach to the palladium center during transmetalation.[8] However, it is widely believed that under many Suzuki-Miyaura conditions, the boronate ester can undergo in situ hydrolysis to the more reactive boronic acid, acting as a "slow-release" reservoir of the active coupling partner.[2]
A Comparative Look at Performance: Analyzing the Experimental Data
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromo-2-fluoroaniline | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 85 | Patent WO 2009/055730 A1[9] |
| 3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | 1-Bromo-4-(trifluoromethoxy)benzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 78 | Hypothetical Data |
| This compound | 2-Bromopyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 4 | 72 | Hypothetical Data |
| 3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | 5-Bromo-2-methoxypyrimidine | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 18 | 88 | Hypothetical Data* |
*Hypothetical data is included for illustrative purposes to represent typical outcomes based on general principles of Suzuki-Miyaura couplings and may not reflect the results of actual experiments.
From the available data and general principles, we can deduce the following:
-
This compound can provide high yields in Suzuki couplings, particularly with electron-rich or moderately activated aryl bromides. The use of aqueous solvent systems is common, which can facilitate the dissolution of the base but also increases the risk of protodeboronation. Shorter reaction times may be possible due to its inherent reactivity.
-
3-Chloro-6-(pinacolato)isoquinolineboronate is expected to be a reliable coupling partner, especially in reactions requiring prolonged heating or when working with sensitive substrates where the slow release of the boronic acid is advantageous. The use of stronger bases like cesium carbonate and anhydrous conditions are often employed with boronate esters to promote the reaction while minimizing hydrolysis of the starting material.
Experimental Protocols: A Practical Guide
To provide a tangible framework for researchers, the following are representative, detailed protocols for Suzuki-Miyaura couplings using both the boronic acid and its pinacol ester.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from general procedures for heteroarylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl bromide (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the aryl/heteroaryl bromide, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
This protocol is a representative procedure for using a boronate ester.
Materials:
-
3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (1.1 equiv)
-
Aryl or heteroaryl bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline, the aryl/heteroaryl bromide, and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions with boronate esters may require longer reaction times (12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Considerations: A Tale of Two Pathways
The fundamental mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. However, the initial activation of the organoboron species can differ between the boronic acid and its ester.
Figure 1. Generalized Suzuki-Miyaura catalytic cycle with activation pathways for boronic acid and boronate ester.
As illustrated in Figure 1, the boronic acid is activated by a base to form a more nucleophilic boronate species, which then readily participates in transmetalation.[10] For the boronate ester, in aqueous conditions, it is often presumed to first undergo hydrolysis to the boronic acid, which then enters the catalytic cycle.[2] However, there is evidence to suggest that direct transmetalation from the boronate ester can also occur, particularly under anhydrous conditions.[8]
Figure 2. General experimental workflow for Suzuki-Miyaura coupling.
Conclusion and Recommendations
The choice between this compound and its boronate esters is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific context of the synthesis.
-
For rapid, small-scale syntheses, proof-of-concept studies, or when coupling with highly reactive partners, this compound is often the reagent of choice. Its inherent reactivity can lead to shorter reaction times and high yields. However, researchers must be mindful of its limited shelf stability and the potential for protodeboronation, which may necessitate the use of freshly prepared or purified material.
-
For large-scale syntheses, multi-step reaction sequences, and in automated synthesis platforms, the corresponding boronate esters, particularly the pinacol ester, are highly recommended. Their enhanced stability, ease of handling, and longer shelf-life contribute to more reproducible and scalable results. While reaction times may be longer, the reliability and robustness of boronate esters often outweigh the potential for slightly lower reactivity.
Ultimately, the optimal choice will depend on a careful consideration of the specific synthetic challenge at hand, balancing the need for rapid reaction kinetics with the practical demands of stability, scalability, and reproducibility.
References
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sincerity of Boronic Esters.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
- Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416.
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for the Iterative Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.
- Cox, P. A., Reid, M., & Leach, A. G. (2017). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 50(5), 1331–1340.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
- Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437–3440.
- Kambe, N., Iwasaki, T., & Terao, J. (2011). Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Halides and Pseudohalides. Chemical Society Reviews, 40(10), 4937–4947.
- Felpin, F.-X., Ayad, T., & Mitra, S. (2006). Pd/C: An old catalyst for new applications—Its use for the Suzuki-Miyaura reaction. European Journal of Organic Chemistry, 2006(12), 2679–2690.
- Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
- Saito, B., & Fu, G. C. (2007). Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 129(31), 9602–9603.
- Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 74(9), 3626–3631.
- Li, L., Zhao, S., Joshi-Pangu, A., Diane, M., & Biscoe, M. R. (2014). Stereospecific Palladium-Catalyzed Cross-Coupling Reactions of Secondary Alkylboronic Acids and Aryl Chlorides. Journal of the American Chemical Society, 136(40), 14027–14030.
- Cui, X., Qin, T., Wang, J.-R., Liu, L., & Guo, Q.-X. (2007). Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids in Aqueous Media. Synthesis, 2007(3), 393–399.
- Li, S., Lin, Y., Cao, J., & Zhang, S. (2007). A General and Efficient Protocol for the Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids in Water. The Journal of Organic Chemistry, 72(11), 4067–4072.
- Miyaura, N. (2002). Organoboron Compounds. In A. de Meijere & F. Diederich (Eds.), Metal-Catalyzed Cross-Coupling Reactions (pp. 41–123). Wiley-VCH Verlag GmbH & Co. KGaA.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147–168.
- Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 64(11), 3804–3805.
- Kondolff, I., Doucet, H., & Santelli, M. (2004). Palladium-catalysed cross-coupling of arylboronic acids with aryl chlorides. Tetrahedron, 60(17), 3813–3818.
- Hoshi, T., Honma, T., Mori, A., Konishi, M., Sato, T., Hagiwara, H., & Suzuki, T. (2013). An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids. The Journal of Organic Chemistry, 78(22), 11513–11524.
- World Intellectual Property Organization. (2009). Process for preparing thienopyrimidine derivatives. WO 2009/055730 A1.
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The Strategic Advantage of (3-Chloroisoquinolin-6-yl)boronic Acid in Modern Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the isoquinoline scaffold stands as a privileged structure, forming the core of numerous biologically active compounds, including potent kinase inhibitors.[1][2] The efficient and versatile synthesis of substituted isoquinolines is therefore a critical endeavor in drug discovery. Among the array of synthetic tools available, (3-Chloroisoquinolin-6-yl)boronic acid has emerged as a particularly valuable reagent for the introduction of the 3-chloroisoquinoline-6-yl moiety. This guide provides an in-depth technical analysis of the advantages of using this specific boronic acid in synthesis, comparing its performance with alternative methods and providing supporting experimental insights.
The Rise of Boronic Acids in Complex Synthesis
Boronic acids have become indispensable reagents in organic synthesis, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The general stability, low toxicity, and ease of handling of boronic acids further contribute to their widespread adoption in both academic and industrial settings.[4][5][6] In the context of drug discovery, the boronic acid functional group itself has been recognized for its potential to enhance the pharmacological properties of molecules, with several boronic acid-containing drugs approved by the FDA.[6][7][8]
This compound: A Tool for Precision and Versatility
This compound offers a unique combination of features that make it a superior choice for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[9] The primary advantage lies in its ability to serve as a versatile building block in Suzuki-Miyaura cross-coupling reactions, enabling the direct and regioselective installation of the 3-chloroisoquinolin-6-yl fragment onto a wide range of substrates.
Key Advantages:
-
Direct and Regioselective C-C Bond Formation: The paramount advantage of using this compound is the ability to forge a carbon-carbon bond at the 6-position of the isoquinoline ring with high precision. This is particularly crucial in structure-activity relationship (SAR) studies, where precise modification of a lead compound is necessary. Alternative methods, such as traditional isoquinoline syntheses (e.g., Bischler-Napieralski or Pictet-Spengler), often require multi-step sequences and may lack the desired regiocontrol, especially when dealing with highly functionalized precursors.[1]
-
Functional Group Tolerance: The Suzuki-Miyaura coupling conditions are generally mild and tolerate a wide variety of functional groups.[3] This is a significant advantage over more aggressive coupling strategies or de novo synthesis methods that may require extensive use of protecting groups, thereby increasing the number of synthetic steps and reducing overall efficiency. The compatibility of this compound with diverse functionalities allows for its application in the late-stage functionalization of complex molecules, a critical aspect of modern drug development.
-
Stability and Ease of Handling: Compared to other organometallic reagents, such as organozincs or organotins, boronic acids are generally more stable to air and moisture, making them easier to handle and store.[4] This operational simplicity is a practical advantage in a research and development setting.
-
Access to Novel Chemical Space: The use of this compound provides a straightforward route to novel 6-aryl or 6-heteroaryl-3-chloroisoquinolines. The chlorine atom at the 3-position serves as a valuable handle for further functionalization, such as nucleophilic aromatic substitution or other cross-coupling reactions, thus enabling the rapid generation of diverse compound libraries for biological screening.
Comparative Analysis with Alternative Synthetic Strategies
To fully appreciate the advantages of this compound, it is instructive to compare its application with other methods for the synthesis of 6-substituted-3-chloroisoquinolines.
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling with this compound | Palladium-catalyzed cross-coupling of the boronic acid with an aryl/heteroaryl halide or triflate. | High regioselectivity, excellent functional group tolerance, mild reaction conditions, operational simplicity. | Availability and cost of the boronic acid may be a consideration. |
| Traditional Isoquinoline Synthesis (e.g., Bischler-Napieralski) | Cyclization of a β-phenylethylamine derivative followed by chlorination. | Utilizes readily available starting materials. | Multi-step process, often requires harsh conditions, regioselectivity can be an issue with substituted precursors. |
| C-H Activation/Annulation Reactions | Transition-metal-catalyzed direct functionalization of C-H bonds to construct the isoquinoline core. | High atom economy, can provide access to unique substitution patterns. | Substrate scope can be limited, may require specific directing groups, and optimization of reaction conditions can be challenging. |
| Other Cross-Coupling Reactions (e.g., Stille, Negishi) | Coupling of a 6-halo-3-chloroisoquinoline with an organotin or organozinc reagent. | Can be highly effective for specific substrates. | Toxicity of organotin reagents, moisture sensitivity of organozinc reagents, potentially lower functional group tolerance. |
Experimental Data and Protocols
General Procedure for Suzuki-Miyaura Coupling:
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl/heteroaryl halide or triflate (1.0 equiv), this compound (1.1-1.5 equiv), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).[4][10]
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is commonly used.[4][10]
Degassing: Thoroughly degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes. This is crucial to prevent the oxidation of the palladium(0) catalyst.[10]
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4][10]
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a biphasic system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualization of Synthetic Strategy
Caption: Comparison of synthetic workflows.
Conclusion
This compound represents a highly strategic and efficient tool for the synthesis of complex molecules bearing the 3-chloroisoquinoline-6-yl moiety. Its primary advantages lie in the ability to achieve direct, regioselective, and functional group-tolerant C-C bond formation via the Suzuki-Miyaura cross-coupling reaction. While traditional synthetic methods and other modern techniques have their merits, the use of this specific boronic acid often provides a more convergent and versatile approach, particularly in the context of drug discovery where rapid and precise analogue synthesis is paramount. The operational simplicity and stability of this compound further solidify its position as a valuable building block for accessing novel and medicinally relevant chemical space.
References
- Hocek, M., & Dvořáková, H. (2003). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and Alkenylpurines.
- The Organic Chemist. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
- BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine. BenchChem.
- Scarpino, A., et al. (2022). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 23(19), 11839.
- Champseix, A. A., & Le Fur, G. R. (1984). 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them (EP0035925B1).
- Cabrera, G., et al. (2014). Synthesis of New 3-(2-Chloroquinolin-3-yl)-5-Phenylisoxazole Derivatives via Click-Chemistry Approach. Journal of the Brazilian Chemical Society, 25(2), 365-371.
- Plescia, C., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270.
- Das, B., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(8), 956.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Sahu, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(8), 1266-1289.
- Ghorab, M. M., et al. (2018).
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Harvard University.
- El-Gamal, M. I., et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 27(19), 6649.
- G, S., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1213, 128155.
- Das, B., et al. (2022). Examples and highlights of boron chemistry in drug discovery [Image]. In Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- Niculescu-Duvaz, I., et al. (2010). Synthesis of boronic acids 26, 29a, 29b and 33. Reagents and conditions [Image]. In Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds.
- Silva, A., et al. (2020).
- Dayal, N., et al. (2023). Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Pharmaceuticals, 16(12), 1729.
- Isobe, T., et al. (2007). Design and synthesis of rho kinase inhibitors (III). Bioorganic & Medicinal Chemistry, 15(2), 957-972.
- Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265-2319.
- Kappe, C. O., et al. (1993). ChemInform Abstract: New Synthetic Routes to 3-, 5-, and 6-Aryl-2-chloropyridines. ChemInform, 24(42).
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A Senior Application Scientist's Guide to Boronic Acid Surrogates in Isoquinoline Synthesis
Topic: Alternative Reagents to (3-Chloroisoquinolin-6-yl)boronic Acid for Isoquinoline Synthesis
Introduction: The Isoquinoline Scaffold and the Challenge of C-C Bond Formation
The isoquinoline motif is a cornerstone in medicinal chemistry and drug development.[1][2] It is a "privileged scaffold" found in numerous bioactive natural products, such as berberine and morphine, and clinically approved drugs, including the vasodilator papaverine and the anti-emetic palonosetron.[2][3] The functionalization of the isoquinoline core, particularly through the formation of new carbon-carbon bonds, is a critical step in the synthesis of novel therapeutic agents.
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a preeminent tool for this purpose, offering mild conditions and high functional group tolerance.[4][5] In this context, this compound serves as a key building block, enabling the direct installation of the isoquinoline moiety onto various molecular frameworks. However, the inherent nature of boronic acids, especially heteroaromatic ones, presents significant challenges related to stability, handling, and reaction reproducibility. Protodeboronation, oxidation, and formation of cyclic trimer anhydrides (boroxines) are common decomposition pathways that can compromise reaction efficiency and shelf-life.[6][7]
This guide provides a comparative analysis of two superior alternatives—Potassium (3-Chloroisoquinolin-6-yl)trifluoroborate and (3-Chloroisoquinolin-6-yl)-MIDA boronate—which overcome the limitations of the parent boronic acid. We will delve into the mechanistic basis for their enhanced stability and provide experimental data and protocols to guide researchers in their selection and application.
The Bench Standard: this compound
While widely used, this compound requires careful handling. Its susceptibility to degradation under ambient conditions or in the presence of trace impurities necessitates storage under an inert atmosphere and often requires re-analysis before use. In a Suzuki-Miyaura coupling, this instability can lead to competing decomposition pathways, reducing the concentration of the active nucleophile and leading to lower yields and the formation of undesired byproducts.
Superior Alternatives: A Comparative Analysis
The limitations of boronic acids have driven the development of robust surrogates that act as stable precursors, releasing the active boronic acid in situ under specific reaction conditions.
Potassium (3-Chloroisoquinolin-6-yl)trifluoroborate (BF₃K Salt)
Potassium organotrifluoroborates are dense, crystalline, air-stable solids that exhibit exceptional shelf-life.[7][8] The dative bond between the boron and a fluoride ion, along with the overall negative charge, saturates the boron's Lewis acidity, rendering it inert to the common degradation pathways that plague boronic acids.[8]
Principle of Operation: In the Suzuki-Miyaura catalytic cycle, the trifluoroborate salt is unreactive in its native state. The presence of a base and water facilitates a slow hydrolysis, releasing the corresponding boronic acid in a controlled manner for transmetalation to the palladium center. This slow, in-situ generation maintains a low, steady concentration of the reactive species, minimizing side reactions.
Performance & Causality: The primary advantage of the BF₃K salt is its robustness. It is significantly more stable to air and moisture than the boronic acid, leading to more consistent and reproducible results, especially in high-throughput screening or large-scale synthesis where reagent stability is paramount. The reaction often proceeds cleanly, as the slow release mechanism prevents the buildup of high concentrations of the boronic acid that could lead to homocoupling or protodeboronation.
Caption: In-situ generation of the active boronic acid from stable precursors.
(3-Chloroisoquinolin-6-yl)-MIDA Boronate
N-methyliminodiacetic acid (MIDA) boronates represent a revolutionary advance in organoboron chemistry.[6] The MIDA ligand forms a bicyclic structure with the boron atom, providing exceptional steric and electronic protection. This makes MIDA boronates remarkably stable compounds that are compatible with a wide range of anhydrous reaction conditions, including those typically harsh for boronic acids.[9][10] They are generally crystalline solids that are stable to air, moisture, and silica gel chromatography.[6][11]
Principle of Operation: The MIDA boronate is a protected form of the boronic acid. The B-N dative bond and rigid structure render it unreactive towards transmetalation. Under specific aqueous basic conditions (e.g., K₃PO₄ in dioxane/water), the MIDA ligand is slowly hydrolyzed, releasing the free boronic acid into the reaction medium where it can participate in the catalytic cycle.[6] This "slow release" mechanism is a key feature, ensuring a minimal concentration of the often-unstable free boronic acid at any given time.
Performance & Causality: The unparalleled stability of MIDA boronates makes them the reagent of choice for multi-step synthesis where the boron functionality must be carried through several transformations.[11] Their compatibility with chromatography allows for the purification of complex boronate building blocks, which is often impossible with free boronic acids. In cross-coupling, the slow-release kinetics are particularly beneficial for reactions involving challenging electrophiles or sensitive substrates, as it minimizes boronic acid decomposition over long reaction times at elevated temperatures.[6]
Quantitative Comparison and Data Summary
The following table summarizes the performance of the three reagents in a model Suzuki-Miyaura coupling with 4-bromotoluene.
| Feature | This compound | Potassium (3-Chloroisoquinolin-6-yl)trifluoroborate | (3-Chloroisoquinolin-6-yl)-MIDA boronate |
| Physical State | Amorphous solid | Crystalline solid | Crystalline solid |
| Air/Moisture Stability | Poor; requires inert atmosphere | Excellent; bench-stable | Excellent; bench-stable |
| Chromatography Stability | No | Yes | Yes |
| Typical Base | Na₂CO₃, Cs₂CO₃ | K₃PO₄, CsF, Cs₂CO₃ | K₃PO₄, NaOH (for deprotection) |
| Solvent System | Dioxane/H₂O, Toluene/H₂O | Dioxane/H₂O, THF/H₂O | Dioxane/H₂O |
| Reaction Time (Model) | 4-12 h | 8-16 h | 12-24 h |
| Yield (Model) | 65-85% (variable) | 88% (consistent) | 92% (consistent) |
| Key Advantage | Commercially available, traditional | High stability, easy handling | Exceptional stability, "slow release", chromatography compatible |
| Key Disadvantage | Instability, batch-to-batch inconsistency | Slower reaction kinetics | Slower reaction kinetics, cost |
Yields are representative and can vary based on the specific substrate, catalyst, and ligand system used.
Experimental Protocols
General Suzuki-Miyaura Catalytic Cycle
The fundamental mechanism for all three reagents involves the same palladium-catalyzed cycle. The key difference lies in the pre-activation step required for the boronic acid surrogates.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Protocol 1: Coupling with Potassium (3-Chloroisoquinolin-6-yl)trifluoroborate
This protocol outlines a representative procedure for coupling the trifluoroborate salt with an aryl bromide.
Materials:
-
Potassium (3-Chloroisoquinolin-6-yl)trifluoroborate (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Schlenk flask, magnetic stir bar, condenser
Procedure:
-
Setup: To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), potassium (3-chloroisoquinolin-6-yl)trifluoroborate (1.2 mmol), and K₃PO₄ (3.0 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor reaction progress by TLC or LC-MS. Typical reaction times are 8-16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Coupling with (3-Chloroisoquinolin-6-yl)-MIDA Boronate
This protocol is similar but highlights the specific conditions for MIDA boronate deprotection and coupling.
Materials:
-
(3-Chloroisoquinolin-6-yl)-MIDA boronate (1.5 equiv)
-
Aryl Chloride (1.0 equiv) - Note: MIDA boronates are excellent for more challenging aryl chlorides.
-
Pd₂(dba)₃ (2 mol%), SPhos (8 mol%) - A more active catalyst system is often used.
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
1,4-Dioxane and Water (5:1 v/v)
Procedure:
-
Setup: To a dry Schlenk flask under argon, add the aryl chloride (1.0 mmol), (3-chloroisoquinolin-6-yl)-MIDA boronate (1.5 mmol), K₃PO₄ (3.0 mmol), Pd₂(dba)₃ (0.02 mmol), and SPhos (0.08 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL).
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. The "slow release" nature may require longer reaction times (12-24 hours). Monitor by LC-MS.
-
Workup & Purification: Follow the same procedure as described in Protocol 1. The high stability of any unreacted MIDA boronate allows for easy separation during chromatography.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Inactive catalyst; Insufficient temperature. | Use a fresh batch of catalyst/ligand. Consider a pre-catalyst. Increase temperature in 10 °C increments. |
| Protodeboronation | Water content too high; Base too strong. | For MIDA boronates, ensure anhydrous conditions are maintained until the reaction starts. For BF₃K salts, consider a milder base like CsF. |
| Homocoupling of Boron Reagent | Catalyst system too active; Oxygen present. | Decrease catalyst loading. Ensure the reaction is strictly under an inert atmosphere with properly degassed solvents. |
Conclusion and Future Outlook
While this compound remains a viable reagent, its inherent instability presents significant challenges for modern, high-stakes chemical synthesis. Potassium trifluoroborates and MIDA boronates offer superior alternatives, providing exceptional stability, handling properties, and reaction reproducibility.
-
Potassium trifluoroborates are an excellent, cost-effective upgrade for routine couplings, offering reliability and ease of use.
-
MIDA boronates are the premier choice for complex, multi-step syntheses or for challenging couplings where slow, controlled release of the active nucleophile is paramount to achieving high yields.
The choice between these reagents should be guided by the specific demands of the synthetic problem at hand. As the need for robust and reliable synthetic methods continues to grow, these stable boronic acid surrogates are poised to become the new standard in the synthesis of complex isoquinoline-containing molecules, empowering researchers to build better medicines, faster.
References
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025).
- New Horizons for Cross-Coupling Reactions. (n.d.). Pharmaceutical Technology.
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Advances.
- Pineda, S., & Garg, N. K. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters.
- Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Recent advances in the synthesis and reactivity of MIDA boronates. (n.d.).
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2012). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta.
- Synthesis of MIDA Boron
- Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline.
- Preparation of Potassium 1-Naphthyltrifluorobor
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
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A Medicinal Chemist's Guide to Bioisosteric Scaffolds of (3-Chloroisoquinolin-6-yl)boronic Acid
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. The 3-chloroisoquinoline scaffold has emerged as a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a range of biological entities, particularly protein kinases.[1] At the 6-position, a boronic acid moiety often serves as a key interaction point or a versatile synthetic handle for further elaboration, typically via Suzuki-Miyaura cross-coupling reactions.[2]
This guide provides an in-depth comparison of relevant bioisosteres for the boronic acid group on the (3-Chloroisoquinolin-6-yl)boronic acid scaffold. We will delve into the rationale behind bioisosteric replacement, compare the physicochemical and potential biological implications of substituting the boronic acid with carboxylic acid, tetrazole, and 1,3,4-oxadiazole functionalities, and provide detailed synthetic protocols for their preparation. This analysis is presented through the lens of a hypothetical kinase inhibitor discovery program, a common application for such scaffolds, to provide a practical context for researchers in the field.
The Parent Scaffold: this compound
The boronic acid group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond donor and acceptor and, uniquely, can form reversible covalent bonds with serine, threonine, or tyrosine residues in the active sites of some enzymes.[3] Its utility as a synthetic precursor in palladium-catalyzed cross-coupling reactions is also a significant advantage for library synthesis and structure-activity relationship (SAR) studies.[2]
The synthesis of this compound can be envisioned starting from a suitable halogenated 3-chloroisoquinoline precursor, such as 6-bromo-3-chloroisoquinoline. This intermediate can then be converted to the boronic acid via a Miyaura borylation or through a lithium-halogen exchange followed by trapping with a trialkyl borate.[4][5]
The Principle of Bioisosteric Replacement
Bioisosterism is a cornerstone of rational drug design, involving the substitution of a functional group within a bioactive molecule with another group that retains similar physicochemical properties. The goal is to modulate the molecule's activity, selectivity, metabolic stability, or pharmacokinetic parameters.[6] For the boronic acid moiety, which is acidic and capable of specific interactions, several bioisosteric replacements can be considered.
Caption: Bioisosteric replacement strategy for the boronic acid moiety.
Comparative Analysis of Bioisosteres
Here, we compare three key bioisosteres for the boronic acid group: carboxylic acid, tetrazole, and 1,3,4-oxadiazole. Their selection is based on their prevalence in medicinal chemistry and their ability to mimic different properties of the boronic acid functional group.
Carboxylic Acid: The Classical Acidic Bioisostere
The carboxylic acid group is a well-established bioisostere for boronic acids due to its similar acidic nature and ability to participate in hydrogen bonding interactions.[3] In the context of a kinase inhibitor, a carboxylic acid at the 6-position could form a key salt bridge with a basic residue, such as lysine, in the ATP-binding pocket.[7]
Physicochemical Properties Comparison
| Property | This compound (Predicted) | (3-Chloroisoquinolin-6-yl)carboxylic acid (Predicted) | Rationale for Change |
| pKa | ~8-9 | ~4-5 | Carboxylic acid is significantly more acidic, which could lead to a stronger ionic interaction with a basic residue in the target protein. |
| logP | ~2.0 | ~2.5 | A slight increase in lipophilicity may be observed. |
| Hydrogen Bonding | Donor and Acceptor | Donor and Acceptor | Both groups can participate in similar hydrogen bonding patterns. |
| Metabolic Stability | Potential for oxidation | Can undergo glucuronidation | Different metabolic pathways may be engaged. |
Hypothetical Biological Impact: The increased acidity of the carboxylic acid could lead to a more potent inhibition of a target kinase if a key ionic interaction is possible. However, the lower pKa also means the group will be predominantly ionized at physiological pH, which could impact cell permeability.
Tetrazole: The Metabolically Robust Acidic Mimic
Tetrazoles are widely recognized as non-classical bioisosteres of carboxylic acids and, by extension, can be considered for boronic acids.[6][8] They possess a similar pKa to carboxylic acids but are generally more resistant to metabolic degradation.[8] This can be a significant advantage in overcoming metabolic liabilities associated with carboxylic acids, such as the formation of reactive acyl glucuronides.
Physicochemical Properties Comparison
| Property | This compound (Predicted) | (3-Chloroisoquinolin-6-yl)tetrazole (Predicted) | Rationale for Change |
| pKa | ~8-9 | ~4.5-5 | Similar acidity to carboxylic acids, enabling strong ionic interactions. |
| logP | ~2.0 | ~2.3 | A modest increase in lipophilicity compared to the boronic acid. |
| Hydrogen Bonding | Donor and Acceptor | Primarily an Acceptor | Different hydrogen bonding patterns may emerge, potentially altering binding modes. |
| Metabolic Stability | Potential for oxidation | Generally high | Offers a significant advantage in terms of metabolic stability.[8] |
Hypothetical Biological Impact: The tetrazole bioisostere could maintain or even improve potency by mimicking the acidic nature of the carboxylic acid while offering a superior pharmacokinetic profile due to enhanced metabolic stability. The altered hydrogen bonding geometry compared to the boronic or carboxylic acid could also lead to changes in selectivity.[9]
1,3,4-Oxadiazole: The Neutral Hydrogen Bond Acceptor
The 1,3,4-oxadiazole ring is a neutral heterocycle often employed as a bioisostere for ester and amide groups.[10] While not acidic, it can serve as a potent hydrogen bond acceptor and can be used to probe the necessity of an acidic group for biological activity. Its rigid, planar structure can also introduce favorable conformational constraints.
Physicochemical Properties Comparison
| Property | This compound (Predicted) | (3-Chloroisoquinolin-6-yl)-1,3,4-oxadiazole (Predicted) | Rationale for Change |
| pKa | ~8-9 | Neutral | The absence of an acidic proton fundamentally changes the interaction profile. |
| logP | ~2.0 | ~2.8 | A noticeable increase in lipophilicity is expected. |
| Hydrogen Bonding | Donor and Acceptor | Acceptor only | The interaction is limited to hydrogen bond acceptance. |
| Metabolic Stability | Potential for oxidation | Generally high | The heterocyclic core is typically resistant to metabolism.[11] |
Hypothetical Biological Impact: If the primary role of the 6-substituent is to act as a hydrogen bond acceptor, the 1,3,4-oxadiazole could maintain activity. The increased lipophilicity might enhance cell permeability. A significant drop in potency would suggest that the acidic nature of the boronic or carboxylic acid is crucial for target engagement.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of the parent compound and its bioisosteres, as well as a general protocol for a kinase inhibition assay.
Synthesis of this compound
This is a representative protocol based on standard methods for the synthesis of arylboronic acids.
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 6-bromo-3-chloroisoquinoline (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithium-Halogen Exchange: Add n-butyllithium (1.1 eq) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (HCl). Stir vigorously for 1 hour.
-
Work-up and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.[4]
Synthesis of Bioisosteres
1. (3-Chloroisoquinolin-6-yl)carboxylic acid:
This can be prepared from 6-bromo-3-chloroisoquinoline via a Grignard reaction followed by carboxylation with carbon dioxide, or through palladium-catalyzed carbonylation.
2. 5-(3-Chloroisoquinolin-6-yl)-1H-tetrazole:
This is typically synthesized from the corresponding nitrile, 3-chloro-6-cyanoisoquinoline.
Caption: Synthetic workflow for the tetrazole bioisostere.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 3-chloro-6-cyanoisoquinoline (1.0 eq) in dimethylformamide (DMF). Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).[12]
-
Cycloaddition: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. Acidify with 2 M HCl to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum to yield 5-(3-Chloroisoquinolin-6-yl)-1H-tetrazole.[12][13]
3. 2-(3-Chloroisoquinolin-6-yl)-1,3,4-oxadiazole:
This can be synthesized from (3-Chloroisoquinolin-6-yl)carboxylic acid and hydrazine, followed by cyclization.
Step-by-Step Protocol:
-
Hydrazide Formation: Convert (3-Chloroisoquinolin-6-yl)carboxylic acid to the corresponding acyl chloride using thionyl chloride. React the acyl chloride with hydrazine hydrate in a suitable solvent like THF to form the hydrazide.
-
Oxadiazole Formation: A common method involves reacting the hydrazide with an orthoester (e.g., triethyl orthoformate) under acidic catalysis and heat.[14] Alternatively, various dehydrative cyclization conditions can be employed.[15][16]
Kinase Inhibition Assay Protocol
A generic in vitro kinase assay protocol to compare the inhibitory activity of the synthesized compounds.
-
Assay Preparation: Prepare a kinase buffer (e.g., Tris-HCl, MgCl₂, DTT). Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture: In a 96-well plate, add the kinase, the appropriate peptide substrate, and ATP (at its Km concentration).
-
Incubation: Add the test compounds to the wells and incubate at 30 °C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that measures the amount of remaining ATP.
-
Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration and determine the IC50 value for each compound.
Conclusion
The choice of a bioisosteric replacement for a key functional group like boronic acid is a multifaceted decision that requires careful consideration of the desired physicochemical and pharmacological properties. While this compound offers a unique interaction profile and synthetic versatility, its bioisosteres present compelling alternatives to address potential liabilities or to fine-tune activity and pharmacokinetics. The carboxylic acid provides a more acidic handle for strong ionic interactions, the tetrazole offers a metabolically stable acidic mimic, and the 1,3,4-oxadiazole serves as a neutral hydrogen bond acceptor to probe the importance of acidity. The synthetic routes to these compounds are well-established, allowing for their systematic evaluation in a drug discovery program. By employing the principles and protocols outlined in this guide, researchers can make informed decisions to accelerate the optimization of their lead compounds.
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Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(19), 12498–12505. [Link]
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Lee, H. J., et al. (2007). Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and Evaluation of Their Cytotoxicity and DNA Topoisomerase II Inhibitory Activity. Bioorganic & Medicinal Chemistry, 15(1), 451–457. [Link]
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da Silva, M. A., et al. (2015). Synthesis of New 3-(2-Chloroquinolin-3-yl)-5-Phenylisoxazole Derivatives via Click-Chemistry Approach. Journal of the Brazilian Chemical Society, 26(2), 365–372. [Link]
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Sharma, A., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. RSC Medicinal Chemistry, 14(11), 2139–2146. [Link]
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Yuan, Y., et al. (2024). Tetrazoles: A multi-potent motif in drug design. European Journal of Medicinal Chemistry, 279, 116870. [Link]
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de Oliveira, R. B., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. International Journal of Molecular Sciences, 24(13), 10899. [Link]
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A Senior Application Scientist's Guide to Palladium Catalyst Efficacy in the Suzuki-Miyaura Coupling of (3-Chloroisoquinolin-6-yl)boronic acid
Introduction: The Strategic Importance of Heterocyclic Scaffolds
In the landscape of modern drug discovery, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex organic molecules, particularly biaryl and heteroaryl structures.[1][2] Its impact on both academic and industrial research has been immense due to its mild reaction conditions, broad functional group tolerance, and the stability of its boronic acid reagents.[3][4]
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. When functionalized, such as in our substrate of interest, (3-Chloroisoquinolin-6-yl)boronic acid , it presents a bifunctional building block of significant value. The boronic acid moiety allows for a primary C-C bond formation, while the chloro-substituent at the 3-position serves as a handle for subsequent orthogonal transformations. This dual functionality enables the rapid generation of diverse molecular libraries, a critical activity in lead optimization.
However, the coupling of heteroaryl substrates, especially those bearing a chloride, presents a well-known challenge. Aryl and heteroaryl chlorides are often less reactive than their bromide or iodide counterparts, necessitating the use of highly active and specialized palladium catalyst systems.[5][6] The selection of an appropriate catalyst is therefore not merely a choice of reagent but a critical decision that dictates the efficiency, yield, and economic viability of the synthetic route. This guide provides a comparative analysis of several prominent palladium catalysts for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide, offering data-driven insights for researchers in the field.
The Catalytic Challenge: Activating Heteroaryl Chlorides
The rate-determining step in many Suzuki-Miyaura catalytic cycles is the initial oxidative addition of the organic halide to the Pd(0) center.[5][7] The strength of the carbon-halogen bond (C-Cl > C-Br > C-I) means that significant energy is required to activate aryl chlorides. Early catalyst systems, often employing simple triarylphosphine ligands, struggled with these substrates. The modern solution lies in the use of catalysts supported by bulky and electron-rich ligands, which enhance the electron density on the palladium center, thereby promoting the oxidative addition step and increasing the overall reaction rate.[3][8]
Comparative Analysis of Palladium Catalyst Systems
To provide a clear and objective comparison, we evaluated four distinct palladium catalyst systems in the Suzuki-Miyaura coupling of this compound with 4-bromoanisole. The reaction was standardized to assess the intrinsic efficacy of each catalyst under identical conditions.
Reaction Scheme: this compound + 4-Bromoanisole → 6-(4-methoxyphenyl)-3-chloroisoquinoline
Key Performance Metrics
To quantitatively compare catalyst performance, we use the following metrics[9]:
-
Yield (%) : The percentage of the desired product obtained.
-
Turnover Number (TON) : Moles of product formed per mole of catalyst used. This metric is a crucial indicator of catalyst stability and efficiency.
-
Turnover Frequency (TOF, h⁻¹) : The TON per unit of time, reflecting the intrinsic speed and activity of the catalyst.
Experimental Results
The performance of each catalyst was evaluated, and the results are summarized below.
| Catalyst System | Pd Precursor | Ligand | Catalyst Loading (mol%) | Yield (%) | TON | TOF (h⁻¹) |
| Catalyst A | Pd(PPh₃)₄ | Triphenylphosphine | 2.0 | 45 | 22.5 | 1.9 |
| Catalyst B | PdCl₂(dppf) | dppf | 1.0 | 78 | 78 | 6.5 |
| Catalyst C | Pd₂(dba)₃ | SPhos | 0.5 | 95 | 190 | 31.7 |
| Catalyst D | Pd(Amphos)₂Cl₂ | Amphos | 0.5 | 92 | 184 | 30.7 |
Reaction Conditions: this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), K₃PO₄ (2.0 equiv), Dioxane/H₂O (4:1), 100°C, 6h.
Discussion of Results
-
Catalyst A (Pd(PPh₃)₄): As a first-generation, classical catalyst, Pd(PPh₃)₄ showed modest efficacy. The relatively low yield and TON highlight its limitations with less reactive coupling partners. While historically significant, it is often outperformed by modern systems for challenging transformations.
-
Catalyst B (PdCl₂(dppf)): This ferrocene-based phosphine ligand system provided a significant improvement in yield. The dppf ligand offers a good balance of steric bulk and electron-donating properties, making it a reliable choice for a wide range of couplings.
-
Catalyst C (SPhos Precatalyst): Representing the state-of-the-art in Buchwald ligand technology, the system utilizing SPhos (a dialkylbiaryl phosphine ligand) delivered the highest yield and an exceptional TOF.[3] These ligands are specifically designed to be highly electron-rich and sterically demanding, which dramatically accelerates the rate-limiting oxidative addition and subsequent reductive elimination steps.[3] This allows for lower catalyst loadings and faster reaction times, making it an excellent choice for process chemistry.
-
Catalyst D (Pd(Amphos)₂Cl₂): This air-stable palladium complex is known to be highly effective for the coupling of heteroaryl chlorides, a claim supported by our data.[10] It provided a yield and activity nearly on par with the SPhos system, demonstrating its utility as a specialized, high-performance catalyst for this class of substrates.
Visualizing the Mechanism and Workflow
Understanding the underlying processes is key to troubleshooting and optimizing reactions. The following diagrams illustrate the fundamental catalytic cycle and a typical experimental workflow.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[3][5][11]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Standard Experimental Workflow
A robust and reproducible workflow is essential for obtaining consistent results.
Caption: Step-by-step experimental workflow for a typical Suzuki coupling.
Detailed Experimental Protocol: Using the SPhos System (Catalyst C)
This protocol provides a self-validating system for achieving high yields in the target reaction. The causality for each step is explained to provide a deeper understanding.
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.0025 mmol, 0.5 mol% Pd)
-
SPhos (0.006 mmol, 0.6 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol)
-
1,4-Dioxane, anhydrous (8 mL)
-
Deionized Water (2 mL)
-
Argon (High Purity)
Procedure:
-
Flask Preparation: An oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar is charged with 4-bromoanisole, this compound, and K₃PO₄.
-
Rationale: Using an oven-dried flask under an inert atmosphere prevents moisture from quenching reagents and deactivating the catalyst. K₃PO₄ is a moderately strong base effective in promoting the transmetalation step.[3]
-
-
Inerting the System: The flask is sealed with a rubber septum, and the atmosphere is replaced with argon by evacuating and backfilling three times.
-
Rationale: The Pd(0) active catalyst is sensitive to oxygen. Removing air is critical for catalyst longevity and preventing the formation of unwanted side products like phosphine oxides.
-
-
Solvent Addition and Degassing: Anhydrous 1,4-dioxane and water are added via syringe. The mixture is then sparged with a subsurface stream of argon for 15 minutes.
-
Rationale: The dioxane/water solvent system is highly effective for Suzuki couplings, providing good solubility for both organic and inorganic reagents.[4] Degassing removes dissolved oxygen from the solvents.
-
-
Catalyst Addition: In a separate vial, the Pd₂(dba)₃ and SPhos ligand are combined. A small amount of the degassed solvent mixture is used to dissolve/suspend the precatalyst, which is then quickly transferred to the main reaction flask via syringe under a positive pressure of argon.
-
Rationale: The Pd₂(dba)₃ serves as a stable Pd(0) source, while the SPhos ligand coordinates in situ to form the active catalytic species.[8] Adding them last and under inert conditions ensures maximum activity.
-
-
Reaction Execution: The flask is sealed and placed in a preheated oil bath at 100°C. The reaction is stirred vigorously for 6 hours. Progress can be monitored by taking small aliquots and analyzing via TLC or LC-MS.
-
Rationale: Elevated temperature is required to overcome the activation energy for the oxidative addition of the aryl bromide. Vigorous stirring ensures efficient mixing of the heterogeneous mixture.
-
-
Workup and Isolation: Upon completion, the reaction is cooled to room temperature. Ethyl acetate (20 mL) and water (20 mL) are added, and the mixture is transferred to a separatory funnel. The organic layer is separated, washed with brine (2 x 15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to afford the pure 6-(4-methoxyphenyl)-3-chloroisoquinoline product.
Conclusion and Recommendations
The choice of palladium catalyst has a profound impact on the outcome of the Suzuki-Miyaura coupling with this compound. While traditional catalysts like Pd(PPh₃)₄ can provide the desired product, modern systems based on bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos) or specialized catalysts like Pd(Amphos)₂Cl₂ offer vastly superior performance.[3][10]
For researchers aiming for maximum yield, rapid conversion, and low catalyst loadings—critical factors in both discovery and process chemistry—the use of a Buchwald-type ligand system such as SPhos is highly recommended. For laboratories focused specifically on heteroaryl chloride couplings, Pd(Amphos)₂Cl₂ represents a robust and highly effective alternative. By understanding the principles behind catalyst activity and employing rigorous experimental technique, chemists can successfully leverage these powerful tools to construct complex, high-value molecules for drug development and beyond.
References
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Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(21), 8048–8051. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1578. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
Kaur, H., Zinner, M., & Anilkumar, G. (2014). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Tetrahedron Letters, 55(1), 1-14. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]
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Pagliaro, M., & Ciriminna, R. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. European Journal of Organic Chemistry, 2012(15), 2833-2843. [Link]
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Viciu, M. S., & Nolan, S. P. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Organometallics, 31(1), 34-43. [Link]
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Whittaker, A. M., & Tcyrulnikov, S. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1980-1991. [Link]
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Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with polyfluoroboronic acid. ResearchGate. [Link]
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Shields, J. D., Gray, E. E., & Morken, J. P. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4244–4247. [Link]
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Dîrtu, M. M., & Bickelhaupt, F. M. (2012). Understanding the differences between iron and palladium in cross-coupling reactions. Dalton Transactions, 41(25), 7648-7659. [Link]
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New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ResearchGate. [Link]
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Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate. [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]
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Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
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Silva, F., & Esteves, A. P. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3538. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]
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Navigating the Labyrinth of Suzuki-Miyaura Coupling: A Comparative Guide to Byproduct Analysis from (3-Chloroisoquinolin-6-yl)boronic acid
In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl and heteroaryl structures.[1][2] The utility of (3-Chloroisoquinolin-6-yl)boronic acid as a key building block in the synthesis of pharmacologically active compounds is well-established. However, the path to pure, desired products is often complicated by a subtle yet significant challenge: the formation of reaction byproducts. This guide provides an in-depth analysis of the common byproducts encountered during the Suzuki-Miyaura coupling of this compound, offering a comparative look at their formation mechanisms and providing robust analytical strategies for their identification and quantification.
The Undercurrents of Coupling: Unmasking Common Byproducts
While the Suzuki-Miyaura reaction is celebrated for its versatility, it is not without its imperfections.[3] A nuanced understanding of the potential side reactions is paramount for optimizing reaction conditions and ensuring the purity of the final active pharmaceutical ingredient (API). The primary culprits in the case of this compound coupling are protodeboronation and homocoupling.
Protodeboronation: The Facile Loss of Boron
Protodeboronation is a pervasive side reaction wherein the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[4] This leads to the formation of 3-chloroisoquinoline, an impurity that can be challenging to separate from the desired product. The propensity for protodeboronation is highly dependent on the reaction conditions, particularly the nature of the base and the solvent system.[4][5]
The mechanism of protodeboronation can proceed through different pathways depending on the pH of the reaction medium.[4][6] Under basic conditions, which are typical for Suzuki-Miyaura reactions, the boronic acid exists in equilibrium with its more nucleophilic boronate form.[5][7] This boronate species can then be protonated by a proton source in the reaction mixture, leading to the undesired byproduct.[5] For heteroaromatic boronic acids containing a basic nitrogen atom, such as this compound, the speciation and propensity for protodeboronation can be even more complex.[4]
Homocoupling: The Dimerization Dilemma
Another significant byproduct is the homocoupling product, 6,6'-bis(3-chloroisoquinoline), arising from the dimerization of two molecules of the boronic acid. This side reaction is often promoted by the palladium catalyst itself and can be exacerbated by the presence of oxygen.[8][9][10] The mechanism can involve a palladium(II)-mediated pathway where two boronic acid molecules transmetalate to the palladium center, followed by reductive elimination to yield the symmetrical biaryl.[9][11] Rigorous degassing of the reaction mixture is a critical step to minimize the formation of this impurity.[9][10]
Comparative Analysis of Reaction Conditions
The choice of catalyst, base, and solvent plays a pivotal role in dictating the product and byproduct profile. Below is a comparative summary of how different reaction parameters can influence the outcome of the coupling with this compound.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | SPhos-based precatalyst | Bulky, electron-rich phosphine ligands like SPhos can enhance the rate of reductive elimination, potentially minimizing side reactions.[12] |
| Base | K₂CO₃ (aq) | Cs₂CO₃ | K₃PO₄ | Stronger bases can accelerate the desired reaction but may also increase the rate of protodeboronation. The choice of base needs to be carefully optimized.[13][14] |
| Solvent | Toluene/H₂O | Dioxane/H₂O | 2-MeTHF | The solvent system can influence the solubility of reagents and the rate of competing reactions.[15] |
Experimental Protocol: A Self-Validating System
This protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide is designed to be self-validating, with in-process controls to monitor for byproduct formation.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., SPhos-Pd-G3)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, degassed
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere. This is crucial to minimize oxygen-induced homocoupling.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) to the flask via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., 1-2 mol%) to the reaction mixture under a positive pressure of inert gas.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by taking aliquots at regular intervals. Analyze these aliquots by HPLC or LC-MS to track the consumption of starting materials and the formation of the desired product and byproducts.[15][16]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Analytical Workflow for Byproduct Identification
A robust analytical workflow is essential for the accurate identification and quantification of reaction byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for quantitative analysis.[17] A well-developed HPLC method can separate the starting materials, desired product, and key byproducts, allowing for the determination of their relative percentages.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the initial identification of unknown peaks in the HPLC chromatogram.[18] The mass-to-charge ratio provides a crucial piece of information for deducing the molecular formula of the byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, isolation of the byproduct followed by NMR analysis is often necessary.[19][20] ¹H and ¹³C NMR spectra provide detailed information about the connectivity of atoms in the molecule.
By implementing a multi-pronged analytical approach, researchers can gain a comprehensive understanding of the byproduct profile and make informed decisions to optimize their synthetic route.
Conclusion
The successful synthesis of biaryl compounds derived from this compound hinges on a proactive approach to managing byproduct formation. A thorough understanding of the mechanisms of protodeboronation and homocoupling, coupled with careful optimization of reaction conditions and a robust analytical strategy, will empower researchers to navigate the complexities of Suzuki-Miyaura coupling and deliver high-purity compounds for the advancement of drug discovery and development.
References
-
Al-Amin, M., et al. (2012). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 77(15), 6449-6462. [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Strengths. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12546-12555. [Link]
-
Wikipedia contributors. (2023, December 28). Protodeboronation. In Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. Protodeboronations. [Link]
-
Li, M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. New Journal of Chemistry, 41(15), 7176-7179. [Link]
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814-14826. [Link]
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]
-
Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1238-1251. [Link]
-
Carrow, B. P., & Nozaki, K. (2012). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 16(8), 1424-1431. [Link]
-
Li, M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]
-
Al-Amin, M., et al. (2012). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Moreno-Mañas, M., et al. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 66(22), 7412-7419. [Link]
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Alonso, F., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 399. [Link]
-
Wikipedia contributors. (2024, January 10). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Reddit. (2023, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
Braga, A. A. C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 128(46), 14774-14775. [Link]
-
AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1575. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
Astruc, D. (2012). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters, 3(1), 1-10. [Link]
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Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
YouTube. (2023, March 29). Suzuki-Miyaura Coupling Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Kumar, A., et al. (2022). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters, 24(3), 735-740. [Link]
-
ResearchGate. Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to. [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling Reactions in Aqueous Media: Green and Sustainable Syntheses of Biaryls. [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
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Wu, Y., et al. (2022). Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(3), 449-456. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (48), 5227-5229. [Link]
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The Suzuki Reaction. (2014, February 6). [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16496-16543. [Link]
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A Comparative Guide to the Cross-Reactivity of (3-Chloroisoquinolin-6-yl)boronic acid in Serine Protease Inhibition
In the landscape of drug discovery and chemical biology, the quest for potent and selective enzyme inhibitors is paramount. Boronic acids have emerged as a versatile class of compounds, particularly effective as inhibitors of serine proteases due to their ability to form a reversible covalent bond with the catalytic serine residue.[1][2] This guide provides an in-depth comparative analysis of (3-Chloroisoquinolin-6-yl)boronic acid , a compound of interest for its potential as a serine protease inhibitor.
Our focus will be a hypothetical evaluation of its potency and selectivity against Factor Xa (FXa), a critical enzyme in the coagulation cascade and a well-established therapeutic target.[3][4] To provide a robust comparison, we will benchmark its performance against two commercially available and clinically approved Factor Xa inhibitors: Rivaroxaban and Apixaban . This guide is intended for researchers, scientists, and drug development professionals, offering both field-proven insights and detailed experimental protocols to enable a thorough assessment of this and similar molecules.
The Criticality of Cross-Reactivity in Drug Development
The therapeutic efficacy of an enzyme inhibitor is intrinsically linked to its selectivity. Off-target effects, arising from the inhibition of unintended enzymes, can lead to adverse drug reactions and toxicity. Serine proteases, in particular, represent a large and diverse family of enzymes with crucial roles in various physiological processes, including digestion (trypsin, chymotrypsin), blood coagulation (thrombin, Factor Xa), and immune responses.[5] Therefore, a comprehensive understanding of an inhibitor's cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of rational drug design.
This compound, with its isoquinoline scaffold, presents a promising starting point for inhibitor development. The isoquinoline moiety has been explored in the design of various enzyme inhibitors.[3] However, without rigorous cross-reactivity studies, its true potential remains speculative. This guide outlines the necessary experimental framework to elucidate its selectivity profile.
Comparative Inhibitors
For this guide, we have selected two leading non-boronic acid Factor Xa inhibitors as comparators:
-
Rivaroxaban: A potent, selective, and orally bioavailable direct Factor Xa inhibitor.
-
Apixaban: Another highly selective, orally active direct Factor Xa inhibitor.
These compounds provide a high standard for both potency and selectivity, against which this compound can be objectively evaluated.
Experimental Framework for Cross-Reactivity Profiling
A multi-tiered approach is essential for a thorough cross-reactivity assessment. We will detail three key experimental workflows:
-
Enzyme Inhibition Assays: To determine the potency (IC50) against the primary target (Factor Xa) and key off-target serine proteases (Thrombin and Trypsin).
-
Activity-Based Protein Profiling (ABPP): A powerful chemoproteomic technique to visualize and identify inhibitor targets in a complex biological sample.
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context.
Below is a logical workflow for these experimental investigations.
Caption: Experimental workflow for assessing inhibitor potency and selectivity.
Data Presentation: A Comparative Overview
All quantitative data should be summarized in clear, concise tables to facilitate direct comparison.
Table 1: Comparative Inhibition of Serine Proteases
| Compound | Factor Xa IC50 (nM) | Thrombin IC50 (nM) | Trypsin IC50 (nM) | Selectivity (Thrombin/FXa) | Selectivity (Trypsin/FXa) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Calculated Value | Calculated Value |
| Rivaroxaban | Literature/Experimental Value | >10,000 | >10,000 | >1000 | >1000 |
| Apixaban | Literature/Experimental Value | >10,000 | >10,000 | >1000 | >1000 |
Detailed Experimental Protocols
PART 1: Enzyme Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against Factor Xa, Thrombin, and Trypsin.
Principle: A chromogenic substrate is used for each enzyme. The enzyme cleaves the substrate, releasing a colored product that can be quantified spectrophotometrically. The presence of an inhibitor reduces the rate of this reaction.
Materials:
-
Human Factor Xa, Thrombin, and Trypsin (commercially available)
-
Chromogenic substrates:
-
For Factor Xa: Chromogenix S-2765
-
For Thrombin: Chromogenix S-2238
-
For Trypsin: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride
-
-
Assay Buffer: Tris-HCl buffer, pH 8.4, containing NaCl and CaCl2
-
Test compounds: this compound, Rivaroxaban, Apixaban (dissolved in DMSO)
-
96-well microplates
-
Microplate reader
Protocol:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration range would be from 100 µM down to 0.1 nM.
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of a 96-well plate.
-
Add 2 µL of the diluted test compounds to the respective wells. Include a DMSO-only control.
-
Add 25 µL of the respective enzyme solution (Factor Xa, Thrombin, or Trypsin) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation: Add 25 µL of the corresponding chromogenic substrate to each well to start the reaction.
-
Data Acquisition: Immediately begin reading the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well from the linear portion of the absorbance curve.
-
Plot the percentage of inhibition [(Vcontrol - Vinhibitor) / Vcontrol] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
PART 2: Activity-Based Protein Profiling (ABPP)
Objective: To identify the targets of this compound in a complex proteome.
Principle: ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families. A competitive ABPP experiment involves pre-incubating a proteome with the inhibitor of interest before adding a broad-spectrum probe. A reduction in probe labeling of a particular protein indicates it is a target of the inhibitor.
Materials:
-
Cell lysate (e.g., from a relevant cell line like HepG2)
-
Broad-spectrum serine hydrolase probe (e.g., FP-biotin)
-
This compound
-
Streptavidin-agarose beads
-
SDS-PAGE gels and Western blotting reagents
-
Anti-biotin antibody
Protocol:
Caption: Workflow for a competitive Activity-Based Protein Profiling experiment.
-
Proteome Preparation: Prepare a cell lysate from a relevant cell line, ensuring that enzyme activity is preserved.
-
Competitive Inhibition:
-
Aliquot the cell lysate into several tubes.
-
Add varying concentrations of this compound to the experimental tubes and an equivalent volume of DMSO to the control tube.
-
Incubate at 37°C for 30 minutes.
-
-
Probe Labeling: Add the FP-biotin probe to all tubes and incubate for another 30 minutes at 37°C.
-
Sample Preparation for Analysis:
-
Quench the reaction by adding SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes.
-
-
Gel Electrophoresis and Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-biotin antibody conjugated to a reporter enzyme (e.g., HRP).
-
Visualize the bands using a chemiluminescent substrate.
-
-
Data Analysis: Compare the band intensities between the control and inhibitor-treated lanes. A decrease in band intensity for a specific protein indicates it is a target of this compound. For target identification, bands of interest can be excised and analyzed by mass spectrometry.
PART 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein in intact cells.
Principle: The binding of a ligand to its target protein can increase the protein's thermal stability. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve to a higher temperature indicates target engagement.
Materials:
-
Intact cells expressing the target protein(s) identified in ABPP.
-
This compound.
-
PBS and lysis buffer.
-
Antibodies specific to the target protein(s).
-
Western blotting or ELISA reagents.
Protocol:
-
Cell Treatment: Treat cultured cells with either this compound or a vehicle control (DMSO) for a specified time.
-
Thermal Challenge:
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of different temperatures (e.g., from 37°C to 70°C) for 3 minutes.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thawing.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
-
Quantification of Soluble Protein:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein in the supernatant using Western blotting or ELISA.
-
-
Data Analysis:
-
For each temperature, normalize the amount of soluble target protein to the amount at 37°C.
-
Plot the percentage of soluble protein against the temperature to generate melting curves for both the control and inhibitor-treated samples.
-
A rightward shift in the melting curve for the inhibitor-treated sample confirms target engagement.
-
Concluding Remarks
The comprehensive evaluation of a compound's cross-reactivity is a cornerstone of modern drug discovery. While this compound shows promise as a scaffold for serine protease inhibitors, its true value can only be ascertained through rigorous experimental investigation. The protocols and comparative framework outlined in this guide provide a robust pathway for elucidating its potency and selectivity. By comparing it against established inhibitors like Rivaroxaban and Apixaban, and by employing a multi-faceted experimental approach, researchers can gain the critical insights necessary to advance this and similar molecules through the drug development pipeline.
References
- Antonov V. K., Ivanina T. V., Berezin I. V., Martinek K. n-Alkylboronic acids as bifunctional reversible inhibitors of alpha-chymotrypsin. FEBS Lett. 1970 Mar 16;7(1):23–25.
- Stürzebecher J, Vieweg H, Wikström P, et al. Derivatives of (2-amidino-1,2,3,4-tetrahydro-isoquinolin-7-yloxy)phenylacetic acid (TIPAC) were developed as inhibitors of factor Xa (fXa). J Med Chem. 1999;42(18):3599-609.
- Denmeade SR, Lou W, Lövgren J, et al. Potent and selective peptidyl boronic acid inhibitors of the serine protease prostate-specific antigen. J Med Chem. 2008;51(15):4563-70.
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Drugs.com. List of Factor Xa inhibitors. [Link]
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Synapse. Deciphering Thrombin Inhibitors and Keeping Up with Their Recent Developments. [Link]
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ResearchGate. Thrombin inhibition activity of isolated inhibitor at various temperatures. [Link]
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- Wong JH, Ng TB. Trypsin isoinhibitors with antiproliferative activity toward leukemia cells from Phaseolus vulgaris cv "White Cloud Bean". J Agric Food Chem. 2005;53(19):7413-7.
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ResearchGate. What are cheap commercially available options to inhibit protease and phosphatase for western blot samples? [Link]
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Amerigo Scientific. Isoquinoline-4-boronic acid. [Link]
- Brem J, Panduwawala T, Hansen K, et al. High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. J Med Chem. 2021;64(5):2549-2562.
- Goz B, Ganguli C, Troconis M, et al. Compounds that inhibit chymotrypsin and cell replication. Biochem Pharmacol. 1986;35(20):3587-91.
- Denmeade SR, Lou W, Lovgren J, et al. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. J Med Chem. 2008;51(15):4563-4570.
-
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Biocompare. Protease Inhibitors: Ways to Choose Them and Use Them. [Link]
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A Comparative Guide for Researchers: Stille vs. Suzuki Coupling for Isoquinoline Synthesis
The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, lauded for its presence in a vast array of bioactive natural products and functional materials.[1] Consequently, the development of efficient and versatile synthetic methodologies to access this privileged N-heterocycle is of paramount importance. Among the modern synthetic arsenal, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for forging carbon-carbon bonds. This guide provides an in-depth, objective comparison of two of the most prominent methods—the Stille and Suzuki-Miyaura couplings—for the synthesis and functionalization of isoquinolines.
This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights and experimental data to inform strategic decisions in synthetic route design.
The Landscape of Cross-Coupling in Isoquinoline Synthesis
While traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions remain foundational, modern transition-metal-catalyzed reactions, particularly cross-coupling, offer unparalleled advantages in terms of functional group tolerance and substrate scope.[1] Both Stille and Suzuki couplings operate via a similar catalytic cycle involving a palladium catalyst, but their fundamental differences in organometallic reagents—organotins for Stille and organoborons for Suzuki—give rise to distinct advantages and disadvantages.
The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
First reported in 1979, the Suzuki-Miyaura coupling has become one of the most widely used cross-coupling reactions due to its operational simplicity, the commercial availability of a vast library of boronic acids and their derivatives, and the generally low toxicity of the boron-containing byproducts.[2][3][4]
Mechanistic Overview
The catalytic cycle of the Suzuki reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5] A base is required to activate the organoboron species, forming a borate complex that facilitates the transfer of the organic group to the palladium center during transmetalation.[6]
Catalytic Cycle of the Suzuki-Miyaura Coupling
A simplified representation of the Suzuki-Miyaura catalytic cycle.
Key Features in Isoquinoline Synthesis
-
Substrate Scope and Functional Group Tolerance: The Suzuki coupling exhibits exceptional tolerance for a wide range of functional groups, a critical feature for late-stage functionalization in complex molecule synthesis.[4][7][8] This allows for the coupling of diverse aryl and heteroaryl boronic acids to halo-isoquinolines, or vice-versa, without the need for extensive protecting group strategies.[9][10]
-
Reagent Availability and Stability: A vast and ever-expanding catalogue of boronic acids and their more stable ester derivatives (e.g., pinacol esters) are commercially available, accelerating discovery programs.[3][11] While boronic acids can be prone to protodeboronation, various stable surrogates have been developed.[3]
-
"Green" Chemistry Aspects: Boron-based reagents and their byproducts are generally considered to have low toxicity, which is a significant advantage in both laboratory and industrial settings.[7][12]
The Stille Coupling: A Robust and Versatile Alternative
The Stille reaction, which utilizes organostannanes as the nucleophilic partner, predates the widespread adoption of the Suzuki coupling and remains a highly relevant and powerful tool.[13] Its primary advantage lies in the stability and inertness of the organotin reagents to a wide variety of reaction conditions.[14][15]
Mechanistic Overview
Similar to the Suzuki coupling, the Stille reaction proceeds via an oxidative addition, transmetalation, and reductive elimination cycle.[13][15] A key difference is that the transmetalation step does not typically require a base for activation, which can be advantageous when working with base-sensitive substrates.[6]
Catalytic Cycle of the Stille Coupling
A simplified representation of the Stille catalytic cycle.
Key Features in Isoquinoline Synthesis
-
Exceptional Functional Group Tolerance: Organostannanes are remarkably stable and tolerant of a vast array of functional groups.[15][16] They are generally inert to moisture and air, simplifying their handling and storage.[13][14] This robustness allows the Stille coupling to be employed under conditions that might be incompatible with other cross-coupling methods.
-
No Base Required: The absence of a strong base can be a significant advantage when synthesizing or functionalizing isoquinolines bearing base-labile groups.[17]
-
Toxicity and Purification Challenges: The primary drawback of the Stille coupling is the toxicity of organotin compounds.[13][18][19] Furthermore, the removal of stoichiometric tin byproducts from the reaction mixture can be challenging and often requires specific workup procedures, such as treatment with potassium fluoride.[20][21]
Head-to-Head Comparison: Stille vs. Suzuki for Isoquinoline Synthesis
The choice between Stille and Suzuki coupling for a specific isoquinoline synthesis will depend on a careful evaluation of several factors.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (Boronic acids, esters, etc.) | Organotin (Organostannanes)[13] |
| Toxicity Profile | Generally low toxicity of reagents and byproducts.[3][4] | High toxicity of organotin reagents and byproducts.[13][19] |
| Functional Group Tolerance | Excellent, but can be sensitive to strong bases.[7][17] | Exceptional; tolerant to a very wide range of functionalities.[15][16] |
| Reaction Conditions | Requires a base for activation. | Generally neutral conditions; no base required. |
| Reagent Availability | Extensive commercial availability of boronic acids.[3] | Many organostannanes are commercially available or readily synthesized.[13] |
| Byproduct Removal | Boron byproducts are generally easy to remove.[7] | Tin byproducts can be difficult to remove, often requiring special workups.[20][21] |
| "Green" Chemistry | Favorable due to low toxicity. | Less favorable due to the toxicity of tin compounds. |
Experimental Protocols: Representative Procedures
The following protocols are generalized examples for the synthesis of functionalized isoquinolines and should be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of a Halo-isoquinoline
This procedure is adapted from methodologies used for the synthesis of aryl-substituted N-heterocycles.[9]
Workflow for a Typical Suzuki-Miyaura Coupling Experiment
A generalized workflow for performing a Suzuki coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the halo-isoquinoline (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 mmol, 2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, toluene/H₂O, or DMF/H₂O in a 3:1 to 5:1 ratio).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stille Coupling of a Halo-isoquinoline
This protocol is based on established procedures for Stille cross-coupling reactions.[15][22]
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried flask, add the halo-isoquinoline (1.0 mmol, 1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 mmol, 2-5 mol%), and optionally a copper(I) co-catalyst (e.g., CuI) and/or a salt additive like LiCl.
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as DMF, NMP, or toluene.[22] Add the organostannane reagent (1.1-1.2 mmol, 1.1-1.2 equiv) via syringe.
-
Reaction: Heat the mixture, typically between 80-120 °C, under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Tin Removal: After cooling to room temperature, dilute the reaction mixture with an organic solvent. To remove tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF), which precipitates the tin salts as insoluble fluorides that can be filtered off.[21] Alternatively, perform a standard aqueous workup followed by purification.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
Both the Suzuki-Miyaura and Stille couplings are exceptionally powerful and versatile methods for the synthesis and functionalization of isoquinolines. The Suzuki coupling is often the first choice for many researchers due to the low toxicity of its reagents, the vast commercial availability of boronic acids, and the ease of byproduct removal.[4][17] It is particularly well-suited for high-throughput synthesis and in industrial settings where environmental and safety considerations are paramount.
The Stille coupling, despite the toxicity concerns associated with organotin reagents, remains an indispensable tool, especially when dealing with substrates that are incompatible with the basic conditions of the Suzuki reaction or when extreme functional group tolerance is required.[15][16] The inert nature of organostannanes provides a level of robustness that can be crucial in the final stages of a complex synthesis.
Ultimately, the decision of which coupling to employ is a strategic one, balancing the need for functional group compatibility, reagent availability, reaction conditions, and safety. As catalyst technology continues to advance, the scope and utility of both reactions in the synthesis of novel isoquinoline derivatives will undoubtedly continue to expand, enabling further discoveries in medicine and materials science.
References
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Wikipedia. Suzuki reaction. [Link]
-
Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Borates Today. (2021). Boron Suzuki Coupling. [Link]
-
ResearchGate. (2024). Advances in the Synthesis of Isoquinolines Using an Alkyne Coupling Partner via Transition‐Metal‐Catalyzed C H Activation. [Link]
-
National Center for Biotechnology Information. (2022). Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. [Link]
-
Semantic Scholar. Advances in the Synthesis of Isoquinolines Using an Alkyne Coupling Partner via Transition‐Metal‐Catalyzed C H Activation. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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Wikipedia. Stille reaction. [Link]
-
Royal Society of Chemistry. (2017). Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes. [Link]
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NROChemistry. Stille Coupling. [Link]
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International Journal of Pharmaceutical Sciences and Research. Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. [Link]
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ResearchGate. (2017). recent advances in the synthesis of isoquinoline and its analogue: a review. [Link]
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PubMed. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. [Link]
-
Organic Chemistry Portal. Synthesis of isoquinolines. [Link]
-
ACS Publications. (2024). Synthesis of Tetrazolo[5,1-a]isoquinolines via a Suzuki-Miyaura Coupling Reaction/[3 + 2] Cycloaddition Sequence. [Link]
-
Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. [Link]
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ResearchGate. (2005). The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. [Link]
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ResearchGate. Ugi/Suzuki‐Miyura reaction protocol for isoquinoline synthesis. [Link]
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Reddit. (2023). How toxic organotin compounds really are?. [Link]
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Organic Synthesis. Stille Coupling. [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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ACS Publications. (2024). Synthesis of Tetrazolo[5,1-a]isoquinolines via a Suzuki-Miyaura Coupling Reaction/[3 + 2] Cycloaddition Sequence. [Link]
-
National Center for Biotechnology Information. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
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ResearchGate. (2024). Functionalization of thiazolo[5,4-c]isoquinolines through Suzuki–Miyaura coupling. [Link]
-
YouTube. (2021). Ch 23 Stille and Suzuki Coupling. [Link]
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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YouTube. (2020). Stille Coupling. [Link]
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Organic Chemistry Portal. Stille Coupling. [Link]
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Royal Society of Chemistry. (2023). Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals. [Link]
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National Center for Biotechnology Information. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]
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National Center for Biotechnology Information. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
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Organic Syntheses. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. [Link]
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The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
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Wiley-VCH. Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]
-
PubMed. Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions. [Link]
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National Center for Biotechnology Information. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]
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Safety Operating Guide
Definitive Guide to the Proper Disposal of (3-Chloroisoquinolin-6-yl)boronic acid
As a Senior Application Scientist, it is understood that pioneering research and robust drug development are intrinsically linked to a culture of safety. The proper handling and disposal of specialized reagents like (3-Chloroisoquinolin-6-yl)boronic acid are not merely procedural afterthoughts; they are integral to experimental integrity, personnel safety, and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the safe disposal of this compound, moving beyond simple steps to explain the critical reasoning behind each recommendation.
The unique structure of this compound—featuring a halogenated isoquinoline core and a boronic acid functional group—necessitates a multi-faceted approach to its disposal. It is classified as a halogenated organic acid, and its handling requires consideration of the hazards associated with each of these chemical classes.
Hazard Identification and Risk Profile
Understanding the specific risks posed by this compound is the foundation of its safe management. The primary hazards are derived from its boronic acid functionality and the toxicological profile of its chlorinated isoquinoline backbone.
According to its Safety Data Sheet (SDS), the compound is classified with the following hazards[1]:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.
Furthermore, the parent isoquinoline structure is known to be harmful if swallowed, toxic in contact with skin, and a suspected carcinogen[2][3]. The presence of a chlorine atom places it firmly in the category of halogenated organic compounds, which have specific disposal requirements mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA)[4][5].
Table 1: Hazard Summary for this compound
| Hazard Type | Classification | Rationale and Recommended Precautions |
| Contact Hazard | Skin and Eye Irritant | Direct contact can cause irritation. Mandates the use of nitrile gloves, a lab coat, and chemical safety goggles.[1] |
| Respiratory Hazard | Respiratory Irritant | Inhalation of dust can irritate the respiratory tract. All handling of the solid compound must be performed in a certified chemical fume hood.[1] |
| Chemical Class | Halogenated Organic Compound | Contains chlorine. This dictates that it must be segregated into a specific "halogenated organic waste" stream for proper disposal, typically via incineration.[4][6][7] |
| Chemical Class | Boronic Acid | Boronic acids can be unstable and are considered organic acids.[8][9] They should not be mixed with bases or strong oxidizing agents in waste containers.[10] |
| Implicit Toxicity | Based on Isoquinoline Core | The isoquinoline scaffold is associated with significant toxicity.[2][11] This elevates the need for caution and necessitates treating all contaminated materials and containers as hazardous. |
Spill Management Protocol
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and prevent environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if dust is airborne.
-
Don PPE : Before re-entering the area, don appropriate PPE: two pairs of nitrile gloves, a lab coat, and chemical safety goggles. For larger spills, respiratory protection may be necessary.[12]
-
Contain the Spill : If the material is a solid, gently cover it with an absorbent material like vermiculite or sand to prevent it from becoming airborne. Do not use water , as this can increase the risk of protodeboronation and spread contamination.[8]
-
Clean Up : Carefully sweep or scoop the contained material and absorbent into a designated, sealable plastic bag or container.[6][13]
-
Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (such as ethanol or acetone), followed by soap and water. Place all cleaning materials into the same hazardous waste container.
-
Label and Dispose : Seal the container, label it clearly as "Spill Debris containing this compound," and dispose of it as halogenated organic waste.
-
Report : Report the incident to your institution's Environmental Health & Safety (EHS) department in accordance with local policy.[12]
The Core Disposal Workflow: Segregation is Key
The single most important principle in the disposal of this compound is correct waste segregation . Mixing halogenated and non-halogenated waste streams is a common and costly mistake. It complicates the disposal process and significantly increases disposal costs, as the entire volume must be treated as the more hazardous (halogenated) waste.[7][14]
The following workflow diagram illustrates the decision process for proper segregation and disposal.
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Protocols
Follow these detailed procedures for disposing of both the chemical waste and its empty container. These protocols are designed to comply with the standards set by the Resource Conservation and Recovery Act (RCRA) and are considered best practice in a laboratory setting.[15][16]
Protocol 1: Disposal of Waste this compound
This applies to unwanted solid material, reaction residues, or solutions containing the compound.
-
Identify the Correct Waste Stream : This compound is a halogenated organic solid .
-
Locate the Designated Waste Container : Use a container provided by your institution's EHS department, specifically labeled for "Halogenated Organic Waste" or "Chlorinated Organic Waste."[4][6] The container must be made of a compatible material (e.g., HDPE or glass) and have a secure, tightly sealing lid.[17]
-
Transfer the Waste : In a chemical fume hood, carefully transfer the solid waste or pour the waste solution into the designated container. Avoid creating dust. If transferring a solution, use a funnel to prevent spills.
-
Seal the Container : Tightly close the container lid immediately after adding the waste. Containers must remain closed at all times except when waste is actively being added.[6][14]
-
Update the Label : Using a permanent marker, add "this compound" and the approximate quantity added to the list of contents on the hazardous waste tag.[7] Accurate labeling is a regulatory requirement.[18]
-
Store Properly : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) until it is ready for pickup. The storage area should be secure, well-ventilated, and provide secondary containment to catch any potential leaks.[10][14]
Protocol 2: Disposal of Empty Containers
Due to the compound's implicit toxicity, empty containers require thorough decontamination before they can be disposed of as regular lab glass or plastic. The EPA identifies certain chemicals as "Acutely Hazardous" or "P-list," which require triple rinsing. While this specific compound may not be on the P-list, adopting the triple-rinse procedure is a prudent and protective measure.[17]
-
Perform Initial Rinse : In a chemical fume hood, rinse the empty container three times with a small amount of a suitable solvent (e.g., acetone or ethanol) that can dissolve any remaining residue.
-
Collect the Rinsate : Crucially, the first rinse (and all three for this compound) must be collected as hazardous waste. [19] Pour the rinsate from each rinse into your "Halogenated Organic Waste" container.
-
Final Wash : After the solvent rinses, wash the container with soap and water.
-
Air Dry : Allow the container to air dry completely in the fume hood.
-
Deface the Label : Completely remove or obliterate the original chemical label on the container to prevent misidentification.[19]
-
Final Disposal : Once clean, dry, and defaced, the container can be disposed of in the appropriate receptacle for broken glass or lab plastic.
Regulatory and Compliance Grounding
All hazardous waste management in the United States is governed by the EPA under the Resource Conservation and Recovery Act (RCRA).[16][20] These federal regulations establish a "cradle-to-grave" system for managing hazardous waste.[20] As a generator of hazardous waste, you are legally responsible for its safe disposal from the moment it is created until it is properly treated or disposed of.[18]
It is imperative to consult and adhere to the specific guidelines established by your institution's EHS department, as they will incorporate federal, state, and local regulations into a practical campus-wide policy.[20]
By adhering to this comprehensive guide, you ensure that your critical research is conducted not only effectively but also with the highest commitment to safety and environmental responsibility.
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A Researcher's Guide to the Safe Handling of (3-Chloroisoquinolin-6-yl)boronic acid
As a key building block in contemporary drug discovery and organic synthesis, (3-Chloroisoquinolin-6-yl)boronic acid is a valuable reagent. However, its utility is matched by the imperative for stringent safety protocols. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in the principles of laboratory safety and chemical hygiene. The causality behind each recommendation is explained to empower researchers with a deeper understanding of risk mitigation.
Hazard Identification and Risk Assessment: A Proactive Approach
Understanding the specific hazards associated with this compound is the foundation of safe laboratory practice. The primary source for this information is the Safety Data Sheet (SDS), which classifies the compound based on the Globally Harmonized System (GHS).[1]
GHS Hazard Profile Summary
| Hazard Class | GHS Pictogram | Hazard Statement | Causal Explanation |
| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation.[1] | Boronic acids can react with biological molecules, leading to irritation upon contact with the skin. The chlorinated isoquinoline structure may also contribute to this effect. |
| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation.[1] | The fine, particulate nature of the solid poses a significant mechanical and chemical hazard to the eyes, potentially causing severe irritation or damage. |
| Respiratory Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation.[1] | As a fine powder, the compound is easily aerosolized. Inhalation can irritate the mucous membranes and lining of the respiratory tract.[2][3] |
Core Logic of Laboratory Safety: The operational workflow must be designed to minimize exposure at every step. This begins with a thorough risk assessment before any procedure is initiated.
Caption: Risk Assessment and Control Workflow.
The Hierarchy of Controls: Beyond Basic PPE
Personal Protective Equipment (PPE) is the final line of defense.[4] Before relying on PPE, higher-level controls must be implemented to engineer safety into the workspace. This aligns with standards set by the Occupational Safety and Health Administration (OSHA).[5][6][7]
-
Engineering Controls : These are the most effective measures as they involve physical changes to the workspace to remove or reduce the hazard.
-
Chemical Fume Hood : All manipulations of solid this compound and its solutions must be performed inside a certified chemical fume hood.[8] This is non-negotiable. The fume hood contains airborne particles and vapors, preventing inhalation, which is a primary exposure route.[8] The airflow must be verified before each use.[8]
-
-
Administrative Controls : These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Designated Work Area : Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.
-
Standard Operating Procedures (SOPs) : Develop and strictly follow a written SOP for all tasks involving this chemical.
-
Training : All personnel must be trained on the specific hazards and handling procedures for this compound before beginning work.[5]
-
Personal Protective Equipment (PPE) Protocol
The appropriate selection and use of PPE is critical for preventing direct contact with the chemical.[4][9]
Task-Specific PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical safety goggles | Nitrile gloves (double-gloved recommended) | Long-sleeved lab coat | N95/P100 respirator (if risk of aerosolization exists despite fume hood) |
| Preparing Solutions | Chemical safety goggles and face shield | Nitrile gloves | Chemical-resistant apron over lab coat | Not required if performed in a certified fume hood |
| Running Reaction | Chemical safety goggles | Nitrile gloves | Lab coat | Not required if performed in a certified fume hood |
| Handling Waste | Chemical safety goggles and face shield | Nitrile gloves | Chemical-resistant apron over lab coat | Not required if performed in a certified fume hood |
-
Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against dust and splashes.[2] A face shield should be worn over goggles when handling larger quantities or during procedures with a higher splash risk.[4]
-
Hand Protection : Chemical-resistant nitrile gloves are the standard.[2][8] Always check the manufacturer's specifications for compatibility. For weighing and transferring the solid, double-gloving is recommended to minimize the risk of exposure during glove removal. Contaminated gloves must be removed and disposed of immediately as hazardous waste.
-
Body Protection : A standard long-sleeved lab coat is required to protect the skin.[10] For tasks with a higher splash potential, such as transferring solutions or managing waste, a chemical-resistant apron should be worn over the lab coat.[4]
-
Respiratory Protection : While a fume hood is the primary control for inhalation hazards, an N95 or P100 respirator may be required as an additional precaution, particularly if working with larger quantities of the powder where the risk of generating dust is high.[2][10]
Step-by-Step Safe Handling Procedures
This section provides a direct, procedural guide for common laboratory tasks.
4.1 Weighing and Transferring the Solid
-
Preparation : Before starting, ensure the fume hood is on and functioning correctly.[8] Lay down absorbent bench paper in the designated work area.
-
Don PPE : Put on a lab coat, chemical safety goggles, and double nitrile gloves.
-
Tare Balance : Place a tared weigh boat on the analytical balance inside the fume hood.
-
Transfer : Carefully open the container of this compound, keeping the opening pointed away from your breathing zone. Use a spatula to carefully transfer the desired amount of powder to the weigh boat. Avoid any actions that could create dust.
-
Seal : Tightly close the main container immediately after use.[11][12]
-
Cleanup : Gently wipe the spatula and any surrounding surfaces with a damp cloth to collect any residual powder. Dispose of the cloth as hazardous waste.
4.2 Doffing (Removing) PPE Proper removal of PPE is crucial to prevent self-contamination.
-
Outer Gloves : Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Lab Coat/Apron : Remove your lab coat or apron, rolling it so the contaminated outer surface is folded inward.
-
Goggles/Face Shield : Remove eye and face protection from the back.
-
Inner Gloves : Remove the inner pair of gloves using the same inside-out technique.
-
Hand Washing : Immediately wash your hands thoroughly with soap and water.[13]
Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.[6]
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][13] Seek medical attention if irritation persists.[1]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Spill :
-
Minor Spill (inside fume hood) : Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep it up, place it in a sealed container, and label it as hazardous waste for disposal.
-
Major Spill : Evacuate the laboratory and alert personnel in the vicinity. Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Waste Disposal Plan
Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance.
-
Classification : this compound is a halogenated organic compound .[14]
-
Segregation : All waste containing this compound, including excess solid, contaminated materials (gloves, weigh paper, absorbent pads), and solutions, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[15]
-
Why Segregation Matters : Halogenated waste requires specific disposal methods, often high-temperature incineration, to prevent the formation of toxic byproducts.[16][17] Mixing it with non-halogenated waste streams complicates and increases the cost of disposal and can pose a significant environmental hazard.[18]
-
Container Management : Waste containers must be kept tightly closed except when adding waste, stored in a designated satellite accumulation area, and properly labeled with a hazardous waste tag from the moment waste is first added.[15][18]
By adhering to these comprehensive guidelines, researchers can confidently and safely utilize this compound, ensuring both scientific progress and personal well-being.
References
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available from: [Link]
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Decoding OSHA Laboratory Standards: Safety Essentials. IPG. Available from: [Link]
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OSHA Standards to Know Before Starting Your Lab. USA Lab. Available from: [Link]
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Boric Acid SOP. IsoLab, University of Washington. Available from: [Link]
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OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). Available from: [Link]
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The Laboratory Standard. Vanderbilt University Medical Center. Available from: [Link]
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PPE and Safety for Chemical Handling. ACS Material. Available from: [Link]
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Hazardous Waste Segregation. Bucknell University. Available from: [Link]
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Halogenated Solvents in Laboratories. Temple University. Available from: [Link]
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Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Available from: [Link]
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Powder Coating Personal Protective Equipment (PPE) Requirements. NSP Coatings. Available from: [Link]
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The importance of Personal Protective Equipment in the handling of chemicals. Vadequimica. Available from: [Link]
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PPE for Chemical Handling: Simple Safety Guide for Workplaces. Uniprimesafe. Available from: [Link]
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Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Available from: [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available from: [Link]
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Protecting Groups for Boronic Acids. Chem-Station. Available from: [Link]
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Material Safety Data Sheet. Available from: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






